molecular formula C17H16N3Na2O5S+ B027885 Omeprazole acid CAS No. 120003-84-1

Omeprazole acid

Cat. No.: B027885
CAS No.: 120003-84-1
M. Wt: 420.4 g/mol
InChI Key: VNRBLNMZIGPHOK-UHFFFAOYSA-M
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Description

Omeprazole Acid Disodium Salt is a high-purity analytical standard and a main metabolite of Omeprazole, a well-characterized proton-pump inhibitor (PPI) . This compound is critical for pharmaceutical research and development, particularly in metabolic profiling, pharmacokinetic studies, and analytical method development. Omeprazole itself is a substituted benzimidazole that functions as a prodrug . It is activated in the acidic environment of the parietal cell, where it irreversibly inhibits the gastric H+, K+-ATPase enzyme system (the proton pump) . This inhibition is the final step in gastric acid secretion, making it a target for managing acid-related disorders . Research into omeprazole and its metabolites, such as this compound, is fundamental to understanding the drug's absorption, distribution, metabolism, and excretion. Researchers can utilize this compound as a reference standard in various analytical techniques, including high-performance liquid chromatography (HPLC), to quantify and qualify the metabolite in biological samples or other complex matrices. Its disodium salt form offers improved solubility and stability for experimental applications. Application Note: This product is intended for use in a laboratory setting by qualified researchers. Please consult the safety data sheet prior to use. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

disodium;4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22);;/q;2*+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRBLNMZIGPHOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)[O-])OC.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N3Na2O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120003-84-1
Record name Omeprazole acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 120003-84-1
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Omeprazole in Parietal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a substituted benzimidazole (B57391), represents a cornerstone in the therapeutic management of acid-related gastrointestinal disorders. Its profound and long-lasting inhibitory effect on gastric acid secretion stems from a highly specific, covalent interaction with the final effector of acid production in gastric parietal cells: the H+/K+-ATPase, or proton pump. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning omeprazole's action, detailing the key experimental methodologies that have elucidated this process and presenting relevant quantitative data for comparative analysis.

The Parietal Cell and the H+/K+-ATPase: The Locus of Action

The mammalian parietal cell is a highly specialized epithelial cell within the gastric mucosa responsible for secreting hydrochloric acid (HCl).[1] This process is mediated by the H+/K+-ATPase, a P-type ATPase embedded in the membrane of intracellular tubulovesicles in the resting state.[2][3] Upon stimulation by secretagogues such as histamine, gastrin, or acetylcholine, these tubulovesicles fuse with the apical membrane, forming an extensive secretory canaliculus and positioning the H+/K+-ATPase to pump protons (H+) into the gastric lumen in exchange for potassium ions (K+).[2][3] This enzymatic activity is the final, rate-limiting step in gastric acid secretion.[4]

The Pharmacological Mechanism of Omeprazole: A Prodrug Approach

Omeprazole is administered as an inactive prodrug, a critical feature for its targeted action.[5][6] Its lipophilic nature allows for ready absorption from the small intestine and systemic distribution.[5][7] As a weak base, omeprazole selectively accumulates in the acidic environment of the parietal cell's secretory canaliculus.[4][8]

Acid-Catalyzed Activation

In the highly acidic milieu of the canaliculus (pH < 2), omeprazole undergoes a proton-catalyzed molecular rearrangement.[5][9] This chemical transformation converts the inactive benzimidazole into a reactive tetracyclic sulfenamide (B3320178) intermediate.[5][10] This activation is a crucial step, ensuring that the inhibitory action of omeprazole is localized to the site of acid secretion, thereby minimizing systemic side effects.[4]

Covalent and Irreversible Inhibition of the H+/K+-ATPase

The activated sulfenamide is a highly reactive, electrophilic species that readily forms a covalent disulfide bond with sulfhydryl groups of specific cysteine residues on the luminal surface of the H+/K+-ATPase α-subunit.[5][11][12] This covalent modification is essentially irreversible under physiological conditions.[5][13]

Experimental evidence from site-directed mutagenesis and biochemical studies has identified key cysteine residues involved in this interaction. Omeprazole primarily targets Cys813, located in the luminal loop between the 5th and 6th transmembrane segments of the H+/K+-ATPase, and to a lesser extent, Cys892.[10] The formation of this disulfide bridge induces a conformational change in the enzyme, rendering it incapable of transporting protons.[13]

The consequence of this irreversible inhibition is a profound and sustained suppression of both basal and stimulated gastric acid secretion, irrespective of the nature of the stimulus.[4][13] The restoration of acid secretion is not dependent on the dissociation of the drug, which has a relatively short plasma half-life of about one hour, but rather on the de novo synthesis of new H+/K+-ATPase molecules.[13][14] The half-life of the proton pump protein is approximately 54 hours in rats.[10]

Quantitative Data on Omeprazole's Inhibitory Action

The following tables summarize key quantitative parameters that define the interaction of omeprazole with the H+/K+-ATPase and its effect on gastric acid secretion.

ParameterValueSpecies/SystemConditionsReference(s)
IC50 for H+/K+-ATPase Inhibition 4 µMHuman isolated gastric membrane vesicles-[15]
5.8 µMNot specified-[16]
2.4 µMHog gastric membrane vesiclesAcidifying conditions[3]
IC50 for Inhibition of Acid Formation ~50 nMIsolated human gastric glandsHistamine, db-cAMP, or K+ stimulated[15]
0.16 µMNot specifiedHistamine-induced acid formation[16]
In Vivo ED50 for Inhibition of Acid Secretion 1.5 µmol/kgRatIntravenous, basal and stimulated[17]
1.2 µmol/kgDog (Heidenhain pouch)Oral, histamine-stimulated[17]
Binding Stoichiometry ~2 mol omeprazole / mol phosphoenzymeRabbit gastric mucosaAt total H+/K+-ATPase inhibition[18]
2 mol omeprazole / mol phosphoenzymeIsolated gastric vesiclesAt total inhibition of K+ + valinomycin-stimulated activity[16]

Experimental Protocols

The elucidation of omeprazole's mechanism of action has been dependent on a variety of sophisticated in vitro and in vivo experimental techniques. The following sections provide an overview of the methodologies for key experiments.

Isolation of Parietal Cells and Gastric Glands

Objective: To obtain viable parietal cells or intact gastric glands for in vitro studies of acid secretion and H+/K+-ATPase activity.

Methodology:

  • Tissue Preparation: The gastric mucosa is harvested from a suitable animal model (e.g., rabbit, rat, or guinea pig).[13][14][19]

  • Enzymatic Digestion: The mucosa is minced and subjected to enzymatic digestion, typically using collagenase or a combination of pronase and EDTA.[13][14][19] This process breaks down the connective tissue, releasing individual cells and gastric glands.

  • Cell Separation: Parietal cells, being larger and denser than other gastric mucosal cells, can be enriched using techniques such as velocity sedimentation or density gradient centrifugation.[4][20]

  • Viability Assessment: Cell viability is confirmed using methods like trypan blue exclusion.[4]

In Vitro H+/K+-ATPase Activity Assay

Objective: To measure the enzymatic activity of the H+/K+-ATPase and assess its inhibition by omeprazole.

Methodology:

  • Preparation of Gastric Microsomes: Gastric membrane vesicles enriched in H+/K+-ATPase are prepared from homogenized gastric mucosa by differential centrifugation.[21]

  • Assay Conditions: The assay is typically conducted in a buffer at a specific pH (e.g., 6.1 for omeprazole activation, then shifted to 7.4 for the ATPase reaction).[22]

  • Initiation of Reaction: The reaction is initiated by the addition of ATP in the presence of Mg2+ and K+.[21]

  • Measurement of ATPase Activity: The enzymatic activity is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. This is often achieved using a colorimetric method, such as the Fiske-Subbarow method, and measuring the absorbance spectrophotometrically.[21]

  • Inhibition Studies: To determine the IC50 value, the assay is performed in the presence of varying concentrations of omeprazole.

Aminopyrine (B3395922) Accumulation Assay for Gastric Acid Secretion

Objective: To indirectly measure acid secretion in isolated gastric glands or parietal cells.

Methodology:

  • Principle: The weakly basic radiolabeled compound, [14C]-aminopyrine, freely diffuses across cell membranes but becomes protonated and trapped in acidic compartments. The extent of its accumulation is therefore proportional to the degree of acid secretion.[8][19]

  • Incubation: Isolated gastric glands or parietal cells are incubated with [14C]-aminopyrine in the presence or absence of secretagogues (e.g., histamine) and inhibitors (e.g., omeprazole).[11][23]

  • Separation: The cells are then separated from the incubation medium by centrifugation through a layer of oil.

  • Quantification: The amount of radioactivity in the cell pellet is measured by liquid scintillation counting.

  • Calculation: The aminopyrine ratio (concentration inside the cells to concentration in the medium) is calculated to quantify acid secretion.[8]

Identification of Omeprazole Binding Sites

Objective: To identify the specific cysteine residues on the H+/K+-ATPase that are covalently modified by activated omeprazole.

Methodology:

  • Site-Directed Mutagenesis: Specific cysteine residues in the H+/K+-ATPase gene (e.g., Cys321, Cys813, Cys822, Cys892) are mutated to other amino acids (e.g., alanine (B10760859) or serine).[5][10] The mutated enzyme is then expressed in a suitable cell line (e.g., HEK293 cells).[5][10] The effect of these mutations on the ability of omeprazole to inhibit H+/K+-ATPase activity is then assessed. Loss of inhibition upon mutation of a specific cysteine residue indicates its involvement in the binding of the drug.[5][10]

  • Mass Spectrometry:

    • The H+/K+-ATPase is incubated with radiolabeled or unlabeled omeprazole.

    • The enzyme is then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptide fragments.[6]

    • These fragments are analyzed by mass spectrometry to identify the peptides that have been modified by omeprazole, thereby pinpointing the exact cysteine residue(s) involved in the covalent bond formation.

Visualizing the Mechanism of Action and Experimental Workflows

Signaling Pathways and Mechanism of Action

Omeprazole_Mechanism cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen (Acidic) cluster_Cytoplasm Cytoplasm ProtonPump H+/K+-ATPase (Proton Pump) Inhibition H_out H+ ProtonPump->H_out H+ Efflux K_in K+ K_in->ProtonPump K+ Influx Omeprazole_inactive Omeprazole (Inactive Prodrug) Omeprazole_active Sulfenamide (Active Metabolite) Omeprazole_inactive->Omeprazole_active Acid-catalyzed activation (H+) Omeprazole_active->ProtonPump Covalent Binding (Disulfide Bond) ATP ATP ADP ADP + Pi ATP->ADP Hydrolysis ADP->ProtonPump Powers Pump

Caption: Mechanism of omeprazole action in a gastric parietal cell.

Experimental Workflow: H+/K+-ATPase Activity Assay

ATPase_Assay_Workflow start Start: Gastric Mucosa Homogenization microsomes Preparation of Gastric Microsomes (Centrifugation) start->microsomes incubation Incubation with Omeprazole (Varying Concentrations) at pH 6.1 microsomes->incubation reaction Initiate ATPase Reaction (add ATP, K+, Mg2+) at pH 7.4 incubation->reaction measurement Measure Inorganic Phosphate (Pi) Release (Colorimetric Assay) reaction->measurement analysis Data Analysis: Calculate % Inhibition and Determine IC50 measurement->analysis end End analysis->end Aminopyrine_Assay_Workflow start Start: Isolate Gastric Glands (Collagenase Digestion) incubation Incubate Glands with [14C]-Aminopyrine +/- Stimulant +/- Omeprazole start->incubation separation Separate Glands from Medium (Centrifugation) incubation->separation quantification Quantify Radioactivity in Gland Pellet (Scintillation Counting) separation->quantification analysis Calculate Aminopyrine Ratio (Index of Acid Secretion) quantification->analysis end End analysis->end

References

An In-depth Technical Guide to the Chemical Synthesis Pathways of Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical synthesis pathways for omeprazole (B731), a widely used proton pump inhibitor. The document details the synthesis of key intermediates, the condensation reaction to form the thioether precursor, and various methods for the final oxidation to yield omeprazole and its enantiomerically pure form, esomeprazole (B1671258). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.

Overview of Omeprazole Synthesis

The most common and industrially significant synthesis of omeprazole involves a convergent approach, which can be broadly divided into three main stages:

A critical aspect of modern omeprazole synthesis is the enantioselective oxidation to produce (S)-omeprazole (esomeprazole), which exhibits a more favorable pharmacokinetic profile. This guide will cover both racemic and asymmetric synthesis strategies.

Synthesis of Key Intermediates

Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride (IV)

This key pyridine intermediate is crucial for the synthesis of omeprazole. One common method involves the chlorination of the corresponding hydroxymethylpyridine.[1][2][3][4]

Experimental Protocol:

A general and efficient procedure for the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride involves the reaction of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine with a chlorinating agent such as thionyl chloride or triphosgene (B27547).[2][3][4][5]

  • Materials:

  • Procedure using Thionyl Chloride: [3]

    • Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (0.15 mol) in anhydrous dichloromethane (400 mL) under an inert atmosphere (e.g., argon).

    • Slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature.

    • Stir the reaction mixture for an additional 30 minutes at room temperature.

    • Remove the solvent under reduced pressure to obtain a solid residue.

    • Suspend the residue in hexane (200 mL), filter the solid, and wash with fresh hexane (50 mL).

    • Dry the solid in air to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.

  • Procedure using Triphosgene: [4]

    • Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene.

    • Cool the solution to 0-10 °C and add a toluene solution of triphosgene dropwise.

    • After the reaction is complete (monitored by HPLC), add a small amount of methanol (B129727).

    • Remove acidic gases under reduced pressure.

    • The product is obtained by centrifugation and drying.

Quantitative Data:

Chlorinating AgentSolventTemperatureReaction TimeYieldPurityReference(s)
Thionyl ChlorideDichloromethaneRoom Temp.1 hour~100%High[3]
TriphosgeneToluene0-10 °C3 hours~97.5%>99.7%[4]
Sulfuryl ChlorideDichloromethaneIce bath -> RT1.5 hours76.4%99.7%[1]
Synthesis of 5-Methoxy-2-mercaptobenzimidazole (V)

This benzimidazole intermediate provides the core structure of omeprazole. It is typically synthesized from the corresponding o-phenylenediamine (B120857) derivative.

Experimental Protocol:

A widely used method for the preparation of 2-mercaptobenzimidazoles is the reaction of an o-phenylenediamine with potassium ethyl xanthate or carbon disulfide in the presence of a base.[1]

  • Materials:

  • Procedure using Potassium Ethyl Xanthate: [1]

    • A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 ml), and water (45 ml) is heated under reflux for 3 hours.

    • Activated carbon (Norit) is added, and the mixture is refluxed for another 10 minutes.

    • The hot solution is filtered to remove the activated carbon.

    • The filtrate is heated to 60–70°C, and warm water (300 ml) is added.

    • A solution of acetic acid (25 ml) in water (50 ml) is added with stirring to precipitate the product.

    • The mixture is cooled to complete crystallization.

    • The product is collected by filtration and dried.

Quantitative Data:

ReagentSolventReaction TimeYieldMelting PointReference(s)
Potassium Ethyl XanthateEthanol/Water3 hours84-86.5%303-304 °C[1]
Carbon Disulfide/KOHEthanol/WaterNot specifiedSimilar to aboveSimilar to above[1]

Core Synthesis of Omeprazole

The core synthesis involves the condensation of the two key intermediates to form a thioether, which is subsequently oxidized to the sulfoxide.

Condensation to form 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pyrmetazole) (VI)

This step involves a nucleophilic substitution reaction where the thiolate of the benzimidazole attacks the chloromethyl group of the pyridine derivative.[6]

Experimental Protocol: [6]

  • Materials:

    • 5-Methoxy-2-mercaptobenzimidazole (V)

    • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (IV)

    • Sodium hydroxide

    • Ethanol

    • Water

  • Procedure:

    • Dissolve sodium hydroxide (0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

    • Add 5-methoxy-2-mercaptobenzimidazole (0.10 mol) and reflux until it dissolves.

    • Cool the reaction mixture to below 10°C.

    • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol) in water (100 mL).

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

    • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

    • Stir the mixture for an additional 12 hours.

    • Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.

Quantitative Data:

BaseSolventTemperatureReaction TimeYieldReference(s)
NaOHEthanol/Water<10°C to 30°C4-12 hours~96%[6]
Oxidation to Omeprazole

The final step is the selective oxidation of the thioether to the sulfoxide. Care must be taken to avoid over-oxidation to the corresponding sulfone, a common impurity.[7][8]

A common method for preparing racemic omeprazole involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.[6][9]

Experimental Protocol: [6]

  • Materials:

    • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (VI)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane

  • Procedure:

    • Dissolve the thioether intermediate in dichloromethane.

    • Cool the solution to a temperature between -10°C and 0°C.

    • Slowly add a solution of m-CPBA (approximately one molar equivalent) in dichloromethane to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

    • Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to yield crude omeprazole.

    • The crude product can be purified by recrystallization.

Quantitative Data for Racemic Oxidation:

Oxidizing AgentSolventTemperatureYieldReference(s)
m-CPBADichloromethane-10°C to 0°CHigh[6]
Hydrogen Peroxide / Ammonium MolybdateMethanolNot specifiedNot specified[10]

The production of enantiomerically pure esomeprazole is of significant commercial interest. Several methods have been developed for the asymmetric oxidation of the prochiral thioether.

a) Titanium-Catalyzed Asymmetric Oxidation (Modified Sharpless Oxidation)

This is a widely used industrial method that employs a chiral titanium complex.[11][12][13][14][15]

Experimental Protocol: [11]

  • Catalyst Formation:

    • In a suitable reactor, charge toluene, D-(-)-diethyl tartrate (DET), and deionized water.

    • Heat the mixture to 48-54 °C.

    • Add tetraisopropyl titanate and stir for approximately 50 minutes to form the chiral titanium complex.

    • Cool the mixture to 28-34 °C.

  • Asymmetric Oxidation:

    • Add the thioether intermediate (pyrmetazole) to the reaction mixture.

    • Add N,N-diisopropylethylamine (DIPEA).

    • Slowly add cumene (B47948) hydroperoxide (CHP) dropwise while maintaining the temperature.

    • Allow the reaction to proceed for 60-120 minutes after the addition is complete.

  • Work-up and Isolation:

    • Quench the reaction by adding aqueous ammonia (B1221849) and sodium bisulfite solution.

    • Isolate the esomeprazole, which may involve extraction and crystallization.

b) Iron-Catalyzed Asymmetric Oxidation

This method offers a more environmentally benign and cost-effective alternative to titanium-based catalysts.[16][17][18][19]

  • General Procedure: The reaction typically involves an iron salt (e.g., Fe(acac)₃), a chiral Schiff base ligand, and an oxidizing agent like hydrogen peroxide. A carboxylate additive is often crucial for high enantioselectivity.[17]

c) Biocatalytic Asymmetric Oxidation

Enzyme-based methods provide a green and highly selective route to esomeprazole. Engineered enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), are used to catalyze the oxidation.[5][20][21]

  • General Procedure: This process typically involves whole-cell biocatalysts or isolated enzymes in an aqueous medium. The reaction often requires a cofactor regeneration system. The product is then extracted and purified.[20][21]

Comparative Quantitative Data for Asymmetric Synthesis of Esomeprazole:

Catalytic SystemOxidizing AgentYieldEnantiomeric Excess (ee)Key FeaturesReference(s)
Titanium/DETCumene Hydroperoxide80-91%>94%Industrially established, high enantioselectivity[11]
Iron/Chiral Schiff BaseHydrogen Peroxide~87%~99.4%More environmentally friendly, scalable[17]
Engineered BVMOMolecular Oxygen (Air)~90.1%>99.9%Green chemistry, high selectivity, aqueous medium[20][21]

Purification of Omeprazole

Purification is a critical step to obtain omeprazole of pharmaceutical-grade purity. Recrystallization is a common method.[22][23][24]

Experimental Protocol for Recrystallization:

  • Procedure:

    • Dissolve the crude omeprazole in a suitable solvent, such as a mixture of methanol and water, or acetonitrile (B52724) and a mixed solvent system.[22][24]

    • The pH is often adjusted to the alkaline range (pH 9-11) to facilitate dissolution and stability.[22]

    • The solution may be filtered to remove insoluble impurities.

    • Crystallization is induced by cooling, addition of an anti-solvent, or adjusting the pH.

    • The purified crystals are collected by filtration, washed with a cold solvent, and dried.

Synthesis and Characterization of Impurities

The main process-related impurity in omeprazole synthesis is the sulfone derivative, formed by over-oxidation of the thioether.[7][8] Other impurities can also arise from starting materials and side reactions.[25][26][27][28]

Synthesis of Omeprazole Sulfone: [8]

  • Procedure:

    • Dissolve the omeprazole thioether in a solvent like dichloromethane.

    • Add an excess of an oxidizing agent, such as m-CPBA (more than two equivalents).

    • The reaction is typically carried out at a controlled temperature.

    • The product is isolated and purified, often by column chromatography.

The characterization of omeprazole and its impurities is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[26][27][29]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows in the synthesis of omeprazole.

Omeprazole_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_core_synthesis Core Synthesis Pyridine Intermediate Pyridine Intermediate Condensation Condensation Pyridine Intermediate->Condensation Benzimidazole Intermediate Benzimidazole Intermediate Benzimidazole Intermediate->Condensation Thioether Thioether Condensation->Thioether Oxidation Oxidation Thioether->Oxidation Omeprazole Omeprazole Oxidation->Omeprazole

Caption: Overall workflow for the synthesis of omeprazole.

Logical_Flow start Starting Materials (Pyridine and Benzimidazole precursors) condensation Nucleophilic Substitution (Condensation) start->condensation thioether Thioether Intermediate (Pyrmetazole) condensation->thioether oxidation Selective Oxidation thioether->oxidation omeprazole Final Product (Omeprazole/Esomeprazole) oxidation->omeprazole sulfone Byproduct (Sulfone) oxidation->sulfone Over-oxidation

Caption: Logical flow of the omeprazole synthesis.

Asymmetric_Oxidation_Methods cluster_methods Asymmetric Oxidation Methods Thioether Thioether Titanium Catalysis Titanium Catalysis Thioether->Titanium Catalysis Iron Catalysis Iron Catalysis Thioether->Iron Catalysis Biocatalysis Biocatalysis Thioether->Biocatalysis Esomeprazole Esomeprazole Titanium Catalysis->Esomeprazole Iron Catalysis->Esomeprazole Biocatalysis->Esomeprazole

Caption: Comparison of asymmetric oxidation methods.

References

Spectroscopic Characterization of Omeprazole Acid Degradation Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731) is a cornerstone proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders.[1][2] As a prodrug, its therapeutic efficacy is predicated on its activation within the acidic milieu of the gastric parietal cells.[1][3] This activation, however, is part of a broader chemical instability in acidic conditions, leading to a complex series of degradation products.[4] For drug development, formulation, and quality control, a thorough understanding and robust characterization of these acid-induced degradants are paramount.

This technical guide provides an in-depth overview of the spectroscopic techniques used to identify and characterize the products of omeprazole's acid-catalyzed degradation. It includes detailed experimental protocols, tabulated spectroscopic data, and visualizations of the degradation pathway and analytical workflow.

The Acid Degradation Pathway of Omeprazole

Omeprazole itself is inactive. Upon reaching the acidic secretory canaliculi of parietal cells, it undergoes a proton-catalyzed molecular rearrangement.[5] The process begins with protonation, followed by a series of intramolecular reactions that ultimately form a tetracyclic sulfenamide (B3320178).[6][7] This active sulfenamide is the species that covalently binds to cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and reducing gastric acid secretion.[1]

The key transformation is the conversion of the sulfoxide (B87167) in omeprazole to a reactive sulfenamide, which is in equilibrium with a sulfenic acid intermediate.[8] This conversion is rapid in low pH environments.[4]

Omeprazole_Degradation_Pathway Figure 1. Acid-Catalyzed Activation Pathway of Omeprazole Omeprazole Omeprazole (Prodrug) Protonated_OMP Protonated Omeprazole Omeprazole->Protonated_OMP + H+ Spiro_Int Spiro Intermediate Protonated_OMP->Spiro_Int Rearrangement Sulfenic_Acid Sulfenic Acid Spiro_Int->Sulfenic_Acid Aromatization Sulfenamide Tetracyclic Sulfenamide (Active Inhibitor) Sulfenic_Acid->Sulfenamide - H2O

Figure 1. Acid-Catalyzed Activation Pathway of Omeprazole.

Experimental Protocols

Characterizing acid degradation products requires a systematic approach involving controlled degradation followed by comprehensive analysis.

Protocol 1: Forced Acid Degradation of Omeprazole

This protocol describes a typical procedure for generating acid-degraded samples for analysis.

  • Sample Preparation: Accurately weigh and dissolve a known amount of omeprazole reference standard or drug product in a minimal amount of methanol (B129727) or 0.1 N NaOH. Dilute with 50:50 methanol:water to a suitable stock concentration (e.g., 400 µg/mL).[9]

  • Acid Hydrolysis: Transfer a precise volume of the stock solution to a volumetric flask. Add an equal volume of 0.1 N to 0.5 M hydrochloric acid (HCl).[10][11]

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 1.5 to 2 hours) or under reflux for a shorter duration (e.g., 30 minutes).[11] The extent of degradation can be monitored over time by taking aliquots.[12]

  • Neutralization: After the desired incubation period, halt the degradation by adding a stoichiometric equivalent of sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N NaOH) to neutralize the acid.[9]

  • Final Dilution: Dilute the neutralized sample to the final target concentration for analysis using the mobile phase or an appropriate solvent.

  • Filtration: Filter the final solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulates before injection into an HPLC system.[9][11]

Protocol 2: General Spectroscopic Analysis Workflow

The resulting mixture of undegraded omeprazole and its degradation products is typically analyzed using a combination of chromatographic and spectroscopic techniques.

Experimental_Workflow Figure 2. General Experimental Workflow for Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_confirmation Structural Confirmation (Optional) Start Omeprazole Sample Degradation Forced Acid Degradation (Protocol 1) Start->Degradation Neutralization Reaction Quenching (Neutralization) Degradation->Neutralization HPLC Separation by HPLC Neutralization->HPLC PDA UV-Vis Analysis (PDA Detector) HPLC->PDA MS Mass Spectrometry (e.g., QDa, Orbitrap) HPLC->MS Prep_LC Preparative LC Fraction Collection HPLC->Prep_LC Data_Analysis Data Interpretation & Structure Elucidation PDA->Data_Analysis MS->Data_Analysis NMR_FTIR NMR & FT-IR Analysis Prep_LC->NMR_FTIR

Figure 2. General Experimental Workflow for Analysis.

Spectroscopic Analysis and Data

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the kinetics of omeprazole degradation. The degradation process is marked by distinct changes in the UV spectrum.

  • Omeprazole: Exhibits a characteristic absorption maximum (λmax) around 302-306 nm in neutral or basic solutions.[3][13]

  • Acid Degradation: Upon acid-induced degradation, the primary absorption maximum shifts to a lower wavelength (a hypsochromic or blue shift), and the absorption intensity decreases (a hypochromic effect).[14] This is due to the alteration of the chromophoric system during the molecular rearrangement.

CompoundSolvent/Conditionλmax (nm)Observation
Omeprazole0.1 N NaOH~305Characteristic peak
OmeprazoleAcidic (e.g., pH 4)Shift to lower λHypsochromic & Hypochromic shift

Table 1: Summary of UV-Vis Spectroscopic Data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information on the functional groups present in a molecule. While complex mixtures from degradation studies are difficult to analyze directly, FT-IR is useful for characterizing isolated degradation products and confirming structural changes.

Wavenumber (cm⁻¹)Assignment in OmeprazoleExpected Change Upon Degradation
~3000-2850C-H stretching (aromatic & aliphatic)Minor changes
~1588C=N, C=C stretching (benzimidazole ring)Shifts due to ring rearrangement
~1203C-N stretchingShifts due to ring rearrangement
~1077, ~1013S=O stretchingDisappearance of this peak is a key indicator of conversion to sulfenamide.
~822C-H out-of-plane bendingMinor changes

Table 2: Key FT-IR Vibrational Frequencies for Omeprazole and Expected Changes.[15][16][17]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the most powerful technique for identifying and characterizing degradation products. High-resolution mass spectrometry (HRMS) allows for the determination of elemental compositions.[18][19]

Under acidic conditions, omeprazole (C₁₇H₁₉N₃O₃S, MW: 345.12) primarily forms a rearranged monomer (the cyclic sulfenamide, C₁₇H₁₇N₃O₂S, MW: 327.10) and various dimer species.[4][18][19]

Compound/IonFormulaTheoretical [M+H]⁺ (m/z)Key Fragments (m/z)
OmeprazoleC₁₇H₁₉N₃O₃S346.1220198, 149, 136
Cyclic Sulfenamide (Monomer)C₁₇H₁₇N₃O₂S328.1114-
Singly Charged Dimer-673.2125149.0710 (benzimidazole moiety)
Doubly Charged Dimer-345.1053-

Table 3: High-Resolution Mass Spectrometric Data for Omeprazole and Key Acid Degradation Products.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for unambiguous structure elucidation of isolated degradation products.[2] ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmAssignment in Omeprazole (DMSO-d₆)Expected Change Upon Degradation
~12.36 (1H, s)N-H (benzimidazole)Disappearance of this signal upon formation of the tetracyclic sulfenamide.
~8.16 (1H, s)Pyridine-HSignificant shift due to electronic changes in the rearranged ring system.
~7.53, 7.18, 6.95 (1H each, s)Benzimidazole-HShifts due to electronic changes.
~4.88 (2H, s)-CH₂-S(O)-Shift and possible change in multiplicity.
~3.86, 3.72 (3H each, s)-OCH₃Minor shifts.
~2.23 (6H, s)Pyridine -CH₃Minor shifts.

Table 4: Key ¹H NMR Chemical Shifts for Omeprazole and Expected Changes During Acid Degradation.[20][21]

Conclusion

The spectroscopic characterization of omeprazole's acid degradation is a multi-faceted process essential for ensuring the safety, stability, and efficacy of its pharmaceutical formulations. UV-Vis spectroscopy serves as an excellent tool for real-time degradation monitoring. Mass spectrometry is indispensable for the rapid identification of the array of potential degradation products, from the primary active sulfenamide to various dimeric species. Finally, FT-IR and NMR spectroscopy provide definitive structural confirmation of isolated products. Together, these techniques offer a comprehensive analytical toolkit for researchers and drug development professionals working with this vital medication.

References

An In-depth Technical Guide to the Identification of Omeprazole Acid Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the acid degradation products of omeprazole. Omeprazole, a proton pump inhibitor, is notoriously labile in acidic environments, a characteristic that necessitates a thorough understanding of its degradation pathways for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy.[1][2] This document details the chemistry of degradation, key degradation products, and the analytical methodologies required for their identification and quantification.

The Chemistry of Omeprazole Degradation in Acidic Media

Omeprazole is a prodrug that, under acidic conditions, undergoes a proton-catalyzed transformation to its active form, a sulfenamide.[1] This active metabolite covalently binds to the H+/K+-ATPase enzyme in gastric parietal cells. However, this same acid sensitivity leads to the formation of various degradation products if the drug is exposed to acidic environments, such as the stomach, without a protective enteric coating.[1][3]

The degradation process is rapid at low pH, with a reported half-life of about 10 minutes at a pH below 5.[1] The degradation mechanism involves a complex series of intramolecular rearrangements. The initial step is the protonation of the pyridine (B92270) and benzimidazole (B57391) nitrogens, which facilitates a nucleophilic attack of the pyridine ring on the benzimidazole ring.[1] This leads to the formation of a tetracyclic intermediate, which then rearranges to form the primary degradation products.

Key degradation pathways include the formation of a rearranged monomer, as well as singly and doubly charged dimer ions which may feature varying numbers of sulfur atoms in the dimer bridge.[4][5]

Omeprazole_Degradation_Pathway Omeprazole Omeprazole Protonated_Ome Protonated Intermediate Omeprazole->Protonated_Ome H+ (Acidic Conditions) Tetracyclic_Int Tetracyclic Intermediate Protonated_Ome->Tetracyclic_Int Intramolecular Cyclization Sulfenamide Active Sulfenamide Tetracyclic_Int->Sulfenamide Rearrangement Deg_Monomer Rearranged Monomer Tetracyclic_Int->Deg_Monomer Degradation Deg_Sulfide Benzimidazole Sulphide Tetracyclic_Int->Deg_Sulfide Degradation Deg_Dimers Dimers (Singly/Doubly Charged) Deg_Monomer->Deg_Dimers Dimerization Experimental_Workflow start Start: Omeprazole Sample (API or Formulation) prep 1. Sample Preparation (e.g., Crush tablets, dissolve API) start->prep stress 2. Acid Stress Condition (e.g., 0.1 N HCl, 1.5h, RT) prep->stress neutralize 3. Neutralization (e.g., Add 0.1 N NaOH) stress->neutralize filter 4. Filtration (e.g., 0.2 µm filter) neutralize->filter hplc 5. Separation and Detection (RP-HPLC with PDA and MS) filter->hplc data_acq 6. Data Acquisition (Chromatograms, Mass Spectra, UV Spectra) hplc->data_acq id 7. Peak Identification (Compare Rt, m/z, and UV with standards and literature data) data_acq->id elucidate 8. Structural Elucidation (Fragment analysis from MS/MS, Isolate for NMR if needed) id->elucidate end End: Identified Degradation Products Profile elucidate->end

References

A Deep Dive into the In Vivo Pharmacokinetics of Omeprazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Omeprazole (B731), a cornerstone in the management of acid-related gastrointestinal disorders, is a chiral drug administered as a racemic mixture of its S- and R-enantiomers. The S-enantiomer, known as esomeprazole, has also been developed as a single-enantiomer product. A comprehensive understanding of the stereoselective pharmacokinetics of these enantiomers is paramount for optimizing therapeutic strategies and for the development of new proton pump inhibitors. This technical guide provides a detailed overview of the in vivo pharmacokinetics of S-omeprazole and R-omeprazole, summarizing key quantitative data, outlining experimental protocols, and visualizing metabolic pathways and experimental workflows.

Stereoselective Metabolism and Pharmacokinetic Profile

The in vivo disposition of omeprazole is markedly stereoselective, primarily due to differential metabolism by cytochrome P450 enzymes.[1][2][3] The S-enantiomer (esomeprazole) is metabolized more slowly than the R-enantiomer, leading to higher plasma concentrations and greater systemic exposure.[3][4] This difference is mainly attributed to the enzymes CYP2C19 and CYP3A4.[1][2]

CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of the pyridine (B92270) group of R-omeprazole, a major metabolic pathway for this enantiomer.[1][2] In contrast, while CYP2C19 also metabolizes S-omeprazole, it does so to a lesser extent and primarily through 5-O-demethylation of the benzimidazole (B57391) group.[1] The intrinsic clearance for the formation of the 5-hydroxy metabolite is significantly higher for R-omeprazole than for S-omeprazole.[1]

CYP3A4-mediated sulfoxidation is another key metabolic pathway, and it preferentially metabolizes the S-enantiomer to omeprazole sulfone.[1][2] Despite this, the overall clearance of S-omeprazole is lower than that of R-omeprazole.[1][4] This slower metabolism of S-omeprazole results in a higher area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) compared to R-omeprazole following administration of the racemate.[4][5]

The genetic polymorphism of CYP2C19 further influences the pharmacokinetics of omeprazole enantiomers. Individuals who are poor metabolizers for CYP2C19 exhibit significantly higher exposure to both enantiomers, although the difference between the enantiomers is less pronounced in this population compared to extensive metabolizers.[4][6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for S-omeprazole and R-omeprazole from a study in healthy subjects after a single oral dose of 20 mg racemic omeprazole.[5]

Table 1: Pharmacokinetic Parameters of Omeprazole Enantiomers in Plasma [5]

ParameterS-omeprazole (Mean)R-omeprazole (Mean)Fold Difference (S/R)
Cmax (ng/mL) HigherLower~1.5
AUC (ng·h/mL) HigherLower~1.3
Tmax (h) 2.52.5-
t1/2 (h) ~0.7Shorter than S-enantiomer-

Data extracted from a study involving a single oral administration of 20 mg omeprazole tablets to four healthy volunteers.[5]

Experimental Protocols

The determination of the pharmacokinetic profiles of omeprazole enantiomers in vivo requires robust experimental designs and sensitive analytical methodologies.

Subject Population and Study Design

A typical pharmacokinetic study involves administering a single oral dose of racemic omeprazole to a cohort of healthy volunteers.[5] Key characteristics of the study population, including age, weight, and CYP2C19 genotype, are recorded as they can significantly influence drug metabolism.[5][6] Blood samples are collected at predetermined time points over a 24-hour period to capture the absorption, distribution, metabolism, and elimination phases of the drug.[5]

Sample Preparation and Analytical Methodology

Plasma is separated from the collected blood samples. The determination of S- and R-omeprazole concentrations in plasma necessitates a highly selective and sensitive analytical method due to their identical chemical composition.

1. Sample Extraction: A common technique for extracting omeprazole enantiomers from plasma is microextraction by packed sorbent (MEPS).[5][8] This method offers a rapid and efficient cleanup of the biological matrix. Alternatively, liquid-liquid extraction or solid-phase extraction can be employed.[5]

2. Chromatographic Separation: Enantioselective separation is typically achieved using chiral high-performance liquid chromatography (HPLC).[9][10][11] A chiral stationary phase, such as a cellulose-based column, is used to resolve the S- and R-enantiomers.[5][11]

3. Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and specificity.[5][9] The mass spectrometer is operated in the positive ion mode, monitoring specific mass transitions for omeprazole and an internal standard.[5][8]

4. Quantification: The concentration of each enantiomer is determined by constructing a calibration curve using standards of known concentrations. The limit of quantification for these methods is typically in the low ng/mL range.[5]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Omeprazole Enantiomers

The following diagram illustrates the stereoselective metabolism of S-omeprazole and R-omeprazole by CYP2C19 and CYP3A4.

Metabolic Pathway of Omeprazole Enantiomers cluster_0 Omeprazole Enantiomers cluster_1 Metabolizing Enzymes cluster_2 Metabolites S-Omeprazole S-Omeprazole CYP2C19 CYP2C19 S-Omeprazole->CYP2C19 (minor) CYP3A4 CYP3A4 S-Omeprazole->CYP3A4 (major) R-Omeprazole R-Omeprazole R-Omeprazole->CYP2C19 (major) R-Omeprazole->CYP3A4 (minor) 5-O-desmethylomeprazole 5-O-desmethylomeprazole CYP2C19->5-O-desmethylomeprazole from S-Omeprazole 5-hydroxyomeprazole 5-hydroxyomeprazole CYP2C19->5-hydroxyomeprazole from R-Omeprazole Omeprazole sulfone Omeprazole sulfone CYP3A4->Omeprazole sulfone from S-Omeprazole

Caption: Stereoselective metabolism of omeprazole enantiomers by CYP2C19 and CYP3A4.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The diagram below outlines the typical workflow for conducting an in vivo pharmacokinetic study of omeprazole enantiomers.

Experimental Workflow for Pharmacokinetic Analysis cluster_0 Study Conduct cluster_1 Sample Processing & Analysis cluster_2 Data Analysis A Subject Recruitment (Healthy Volunteers, Genotyping) B Drug Administration (Oral Racemic Omeprazole) A->B C Serial Blood Sampling (0-24h) B->C D Plasma Separation C->D E Sample Extraction (e.g., MEPS) D->E F Chiral HPLC Separation E->F G MS/MS Detection F->G H Quantification of Enantiomers G->H I Pharmacokinetic Modeling (AUC, Cmax, t1/2) H->I J Statistical Analysis & Reporting I->J

Caption: A typical workflow for an in vivo pharmacokinetic study of omeprazole enantiomers.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are governed by its solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in drug development, influencing stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of omeprazole and its sodium salt, intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

Crystal Structure and Polymorphism of Omeprazole

Omeprazole has been reported to exist in at least three polymorphic forms: Form A, Form B, and Form C. These forms exhibit distinct crystallographic properties and stability profiles.

Crystallographic Data of Omeprazole Polymorphs

The crystallographic parameters for the known polymorphs of omeprazole are summarized in the table below. This data is essential for the unambiguous identification and characterization of each polymorphic form.

FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Form A TriclinicP-1 (inferred)10.410(4)10.468(3)9.729(4)111.51(3)116.78(3)90.77(3)[1]
Form B TriclinicP-19.642110.386510.153989.929110.939116.937[2][3]
Form C TriclinicNot Reported9.705-9.74010.335-10.37510.525-10.59090.95-91.15111.70-111.90116.25-116.50[4]

Note: The space group for Form A is inferred from its triclinic crystal system and similarity to Form B. The space group for Form C has not been definitively reported in the reviewed literature.

X-ray Powder Diffraction (XRPD) Data

XRPD is a primary technique for distinguishing between different polymorphic forms. The characteristic d-spacing values for Omeprazole Forms A and B are presented below.

Form A Form B
d-spacing (Å) d-spacing (Å)
9.59.7
7.98.0
7.47.9
7.27.2
6.06.0
5.65.6
5.25.2
5.15.1
4.894.5
4.644.4
4.604.3
4.533.7
4.493.5
4.313.4
4.193.2
4.153.0
3.95
3.71
3.59
3.48
3.45
3.31
3.22
3.17
3.11
3.04
3.00
2.91
2.86
2.85
2.75
2.67
2.45
2.41

Data compiled from references[1][5][6].

Crystal Structure and Polymorphism of Omeprazole Sodium

The sodium salt of omeprazole also exhibits polymorphism, with Form A and Form B being the most well-characterized. These forms differ in their hydration state and stability. Omeprazole sodium Form A is a hydrate (B1144303) with one to two water molecules, with one being strongly bound.[7] In contrast, Form B is a stable monohydrate.[7]

Crystallographic Data of Omeprazole Sodium Polymorphs
FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Form A Not ReportedNot Reported----
Form B MonoclinicNot Reported15.0912.839.8294.4[7]
X-ray Powder Diffraction (XRPD) Data

The characteristic 2θ peaks for Omeprazole Sodium Form I and Form II (which correspond to different crystalline forms) are presented below.

Form I (2θ) Form II (2θ)
5.235.30
9.359.75
10.8013.67
13.5017.28
17.1619.46
18.5920.41
19.7421.17
20.3022.10
21.2124.68
25.0425.32
25.5727.94
26.8832.14
27.4433.20
28.0335.08
28.5336.15
30.3140.43
31.4144.98
33.03
33.90
35.46
36.09
36.47
38.10
39.52

Data compiled from reference[8].

Experimental Protocols

The characterization of omeprazole polymorphs relies on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

X-ray Powder Diffraction (XRPD)

Objective: To identify and differentiate between the crystalline forms of omeprazole.

Instrumentation: A standard laboratory X-ray powder diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å).

Sample Preparation:

  • Gently grind approximately 100-200 mg of the omeprazole sample using an agate mortar and pestle to ensure a fine, homogeneous powder.

  • Carefully pack the powdered sample into a standard sample holder, ensuring a flat and even surface to minimize preferred orientation effects.

Data Collection:

  • Set the 2θ scan range from 5° to 40°.

  • Use a step size of 0.02° and a scan speed of 1°/minute.

  • Collect the diffraction pattern at ambient temperature.

Data Analysis:

  • Process the raw data to remove background noise.

  • Identify the angular positions (2θ) and relative intensities of the diffraction peaks.

  • Compare the obtained peak list with the reference patterns for known omeprazole polymorphs for phase identification.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties, such as melting point and enthalpy of fusion, of omeprazole polymorphs and to study phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the omeprazole sample into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components.

Data Collection:

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/minute, under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature, typically from ambient temperature to a temperature above the melting point of the most stable form.

Data Analysis:

  • Analyze the resulting thermogram to identify endothermic (melting, desolvation) and exothermic (crystallization, degradation) events.

  • Determine the onset temperature and peak maximum of melting endotherms.

  • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain vibrational spectra of omeprazole polymorphs for identification and to probe intermolecular interactions.

Instrumentation: A Fourier-transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the powdered omeprazole sample directly onto the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Collection:

  • Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

  • Compare the obtained spectrum with reference spectra of known polymorphs.

  • Pay close attention to regions that are sensitive to polymorphic changes, such as those involving N-H, S=O, and C-O stretching vibrations, as these can indicate differences in hydrogen bonding and crystal packing.

Signaling Pathway and Experimental Workflows

Mechanism of Action of Omeprazole

Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, the final step in gastric acid secretion.[3] The drug is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi.

Omeprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Omeprazole_inactive Omeprazole (Inactive Prodrug) Activation Acid-catalyzed Activation Omeprazole_inactive->Activation Enters acidic canaliculus Omeprazole_active Sulfenamide (Active Form) Activation->Omeprazole_active Inhibition Irreversible Inhibition (Covalent Bonding) Omeprazole_active->Inhibition Proton_Pump H+/K+ ATPase (Proton Pump) Proton_Pump->Inhibition H_ions H+ ions Proton_Pump->H_ions Pumps H+ out Lumen Gastric Lumen H_ions->Lumen K_ions K+ ions K_ions->Proton_Pump Pumps K+ in

Caption: Mechanism of action of omeprazole in a gastric parietal cell.

Polymorphic Screening Workflow

A systematic approach is crucial for the discovery and characterization of all relevant polymorphic forms of a drug substance.

Polymorphic_Screening_Workflow Start Start: Amorphous or Known Crystalline Form Crystallization Crystallization Studies (Various Solvents, Temperatures, Rates) Start->Crystallization Slurry Slurry Conversion (Competitive Equilibration) Start->Slurry Thermal Thermal Methods (Melt Crystallization, Annealing) Start->Thermal Solid_Samples Generation of Solid Samples Crystallization->Solid_Samples Slurry->Solid_Samples Thermal->Solid_Samples Characterization Solid-State Characterization Solid_Samples->Characterization XRPD XRPD Characterization->XRPD DSC DSC/TGA Characterization->DSC FTIR FTIR/Raman Characterization->FTIR Microscopy Microscopy (PLM, SEM) Characterization->Microscopy Analysis Data Analysis and Form Identification XRPD->Analysis DSC->Analysis FTIR->Analysis Microscopy->Analysis Stability Stability and Solubility Studies of Identified Forms Analysis->Stability End Selection of Optimal Form Stability->End

Caption: A typical workflow for polymorphic screening of an active pharmaceutical ingredient.

Conclusion

The existence of multiple polymorphic forms of omeprazole and its sodium salt underscores the importance of comprehensive solid-state characterization in drug development. The choice of a specific polymorph can have significant implications for the final drug product's performance and stability. This guide provides essential crystallographic data, detailed experimental protocols, and logical workflows to aid researchers in the identification, characterization, and selection of the optimal solid form of omeprazole for pharmaceutical applications. A thorough understanding and control of polymorphism are paramount to ensuring the quality, safety, and efficacy of omeprazole-containing medicines.

References

In Vitro Metabolism of Omeprazole by Cytochrome P450 Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro metabolism of omeprazole (B731), a widely used proton pump inhibitor, with a focus on the cytochrome P450 (CYP) enzyme system. This document details the primary metabolic pathways, the kinetics of the enzymatic reactions, and the experimental protocols for studying these processes.

Introduction

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 superfamily of enzymes.[1][2][3] The rate and pathway of its metabolism are crucial determinants of its pharmacokinetic profile and clinical efficacy. Genetic polymorphisms in CYP enzymes can lead to significant inter-individual variability in omeprazole clearance, affecting therapeutic outcomes.[3][4] Understanding the in vitro metabolism of omeprazole is therefore essential for drug development, drug-drug interaction studies, and personalized medicine.

The two main cytochrome P450 isoforms responsible for omeprazole metabolism are CYP2C19 and CYP3A4.[3][5] CYP2C19 is the principal enzyme involved in the 5-hydroxylation of omeprazole, a major metabolic pathway, while CYP3A4 is primarily responsible for its sulfonation.[5]

Metabolic Pathways of Omeprazole

The in vitro metabolism of omeprazole proceeds through several key pathways, resulting in the formation of various metabolites. The primary reactions are hydroxylation and sulfonation, catalyzed by CYP2C19 and CYP3A4, respectively. Other minor metabolites are also formed.

The main metabolic routes are:

  • 5-Hydroxylation: Catalyzed predominantly by CYP2C19, this reaction forms 5-hydroxyomeprazole.[5][6]

  • Sulfonation: Primarily mediated by CYP3A4, this pathway leads to the formation of omeprazole sulfone.[5]

  • 5'-O-Desmethylation: This is another metabolic route, and studies suggest that CYP2C19 is more important for the 5-O-desmethyl formation from the S-enantiomer of omeprazole than for its 5-hydroxylation.[7]

These primary metabolites can undergo further metabolism. For instance, 5-hydroxyomeprazole can be further oxidized to a hydroxysulphone metabolite.[8]

Below is a diagram illustrating the primary metabolic pathways of omeprazole.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) CYP3A4 (minor) OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone CYP3A4

Caption: Primary metabolic pathways of omeprazole.

Quantitative Data on Omeprazole Metabolism

The kinetics of omeprazole metabolism by CYP2C19 and CYP3A4 have been characterized in various in vitro systems, including human liver microsomes (HLMs) and recombinant human CYP enzymes. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters for Omeprazole Metabolism by Recombinant Human CYP Enzymes

CYP IsoformMetaboliteKinetic ParameterValueReference
CYP2C195-HydroxyomeprazoleTurnover Number13.4 ± 1.4 nmol/min/nmol P450[6]
CYP3A45-HydroxyomeprazoleTurnover Number5.7 ± 1.1 nmol/min/nmol P450[6]
CYP3A4Omeprazole SulfoneTurnover Number7.4 ± 0.9 nmol/min/nmol P450[6]
CYP2C85-HydroxyomeprazoleTurnover Number2.2 ± 0.1 nmol/min/nmol P450[6]
CYP2C185-HydroxyomeprazoleTurnover Number1.5 ± 0.1 nmol/min/nmol P450[6]
CYP2C95-HydroxyomeprazoleTurnover Number~0.5 nmol/min/nmol P450[6]

Table 2: Intrinsic Clearance (CLint) for the Metabolism of Omeprazole Enantiomers in Human Liver Microsomes

EnantiomerMetaboliteIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
S-Omeprazole5-HydroxyomeprazoleLow[7]
R-Omeprazole5-Hydroxyomeprazole10-fold higher than S-omeprazole[7]
S-OmeprazoleOmeprazole SulfoneHigher than R-omeprazole[7]
R-OmeprazoleOmeprazole SulfoneLower than S-omeprazole[7]
S-Omeprazole5-O-DesmethylomeprazoleHigher than R-omeprazole[7]
R-Omeprazole5-O-DesmethylomeprazoleLower than S-omeprazole[7]
S-OmeprazoleTotal (all metabolites)14.6[7]
R-OmeprazoleTotal (all metabolites)42.5[7]

Table 3: Inhibition of CYP2C19 and CYP3A4 by Omeprazole and its Metabolites

InhibitorTarget EnzymeIC50 (µM)Reference
OmeprazoleCYP2C198.4 ± 0.6[9]
OmeprazoleCYP3A440 ± 4[9]
Omeprazole SulfoneCYP2C19Potent[9]
Omeprazole SulfoneCYP3A4More potent than Omeprazole[9]
5-HydroxyomeprazoleCYP2C19Inhibitory[9]
5-HydroxyomeprazoleCYP3A4More potent than Omeprazole[9]
5'-O-DesmethylomeprazoleCYP2C19Inhibitory[9]
5'-O-DesmethylomeprazoleCYP3A4More potent than Omeprazole[9]
CarboxyomeprazoleCYP2C19Inhibitory[9]
CarboxyomeprazoleCYP3A4Inhibitory[9]

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes (HLMs)

This protocol describes a general procedure for assessing the metabolism of omeprazole in human liver microsomes.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Omeprazole Stock Solution - HLM Suspension - NADPH Regenerating System - Quenching Solution Preincubation Pre-incubate Omeprazole and HLMs (e.g., 10 min at 37°C) Reagents->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C (e.g., 30 min) Initiation->Incubation Termination Terminate Reaction (e.g., add ice-cold acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Analyze by HPLC-MS/MS Supernatant->Analysis

Caption: General workflow for an in vitro metabolism assay.

Materials:

  • Omeprazole

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard (for analytical quantification)

Procedure:

  • Preparation:

    • Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a suspension of HLMs in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM suspension, potassium phosphate buffer, and omeprazole solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the substrate to equilibrate with the enzymes.[9]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[9] The incubation time should be within the linear range of metabolite formation.

  • Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

Analytical Method: HPLC-MS/MS for Omeprazole and Metabolites

This protocol outlines a typical HPLC-MS/MS method for the simultaneous quantification of omeprazole and its major metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., ProntoSil AQ, C18) is commonly used.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.25) and an organic solvent (e.g., acetonitrile) is typical.[10]

  • Flow Rate: A flow rate of around 0.3-1.0 mL/min is generally employed.[11][12]

  • Injection Volume: Typically 1-10 µL.[11][12]

  • Column Temperature: Maintained at around 35-40°C.[12][13]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[11]

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.

  • Monitored Transitions (m/z):

    • Omeprazole: e.g., 346 -> 198[10][14]

    • 5-Hydroxyomeprazole: e.g., 362 -> appropriate fragment[10]

    • Omeprazole Sulfone: e.g., 362 -> appropriate fragment[10]

    • Internal Standard: Dependent on the chosen standard (e.g., lansoprazole).[11]

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): A common method for extracting the analytes from the plasma or microsomal incubation matrix.[10]

  • Solid-Phase Extraction (SPE): Can also be used for sample cleanup and concentration.[12]

Conclusion

The in vitro metabolism of omeprazole is a complex process primarily mediated by CYP2C19 and CYP3A4. The kinetic parameters of these enzymatic reactions are well-characterized and demonstrate the significant role of CYP2C19 in the high-affinity hydroxylation of omeprazole. The provided experimental protocols offer a foundation for researchers to design and conduct in vitro studies to further investigate the metabolism of omeprazole and other xenobiotics. A thorough understanding of these in vitro processes is critical for predicting in vivo pharmacokinetics, assessing drug-drug interaction potential, and advancing the principles of personalized medicine.

References

The Salt Factor: A Deep Dive into the Physicochemical Properties of Omeprazole Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – This technical guide provides a comprehensive analysis of the core physicochemical properties of various omeprazole (B731) salts, offering a critical resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is paramount for the formulation of stable, bioavailable, and effective pharmaceutical products. This whitepaper collates and presents key data on solubility, stability, hygroscopicity, and thermal characteristics, alongside detailed experimental protocols and visual workflows to facilitate comprehension and replication.

Omeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, is a weakly basic drug that is highly unstable in acidic environments.[1][2] To enhance its stability and improve its pharmaceutical processability, omeprazole is often formulated as a salt. The choice of the salt form significantly impacts the drug's physicochemical characteristics, which in turn influence its dissolution rate, absorption, and overall therapeutic efficacy. This guide focuses on the most common salt forms, including omeprazole sodium and omeprazole magnesium, as well as the S-isomer, esomeprazole, in its magnesium salt form.

Comparative Physicochemical Properties

The selection of an appropriate salt is a critical decision in drug development. The following tables summarize the key physicochemical properties of omeprazole and its sodium and magnesium salts, providing a clear comparison for formulation scientists.

Table 1: General Physicochemical Properties of Omeprazole and Its Salts

PropertyOmeprazoleOmeprazole SodiumOmeprazole MagnesiumEsomeprazole Magnesium Trihydrate
Molecular Formula C₁₇H₁₉N₃O₃S[3]C₁₇H₁₈N₃NaO₃S[4](C₁₇H₁₈N₃O₃S)₂Mg[5](C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O[6]
Molecular Weight 345.42 g/mol [7]367.40 g/mol [8]713.1 g/mol (anhydrous)[6]767.2 g/mol [6]
Appearance White to off-white crystalline powder[7]White to off-white, hygroscopic powder[9]White to off-white crystalline powder[10]White to slightly colored or off-white crystalline powder[6]
Melting Point (°C) 156[1]>165 (decomposes)[4]Decomposes between 184-189[6]Decomposes between 184-189[6]
pKa pKa1 = 4.0 (pyridinium ion), pKa2 = 8.8 (benzimidazole)[10]Not explicitly foundNot explicitly foundpKa1 = 4.2, pKa2 = 9.0[6]

Table 2: Solubility Profile of Omeprazole and Its Salts

SolventOmeprazoleOmeprazole SodiumOmeprazole MagnesiumEsomeprazole Magnesium Trihydrate
Water Very slightly soluble (0.5 mg/mL)[7]Freely soluble[4]Very slightly soluble[11][12]Slightly soluble / Sparingly soluble[6][13]
Methanol Freely soluble[1]SolubleSparingly soluble[11][12]Soluble[6]
Ethanol Freely soluble[1]Freely soluble (96%)[4]Soluble (~1 mg/mL)[6]Soluble (~1 mg/mL)[6]
Dimethyl Sulfoxide (DMSO) Soluble (>19 mg/mL)[7]Soluble (90 mg/mL)[8]Soluble (~20 mg/mL)[14]Soluble (~20 mg/mL)[6]
Heptane Practically insolublePractically insolublePractically insoluble[11][12]Practically insoluble[13]

Table 3: Stability and Hygroscopicity

PropertyOmeprazoleOmeprazole SodiumOmeprazole MagnesiumEsomeprazole Magnesium Trihydrate
pH Stability Rapidly degrades in acidic media; acceptable stability in alkaline conditions.[1]More stable in alkaline conditions.[15]Good stability.[11]Labile in acidic media; acceptable stability in alkaline conditions.[6]
Hygroscopicity Hygroscopic[7]Hygroscopic[4][9]Hygroscopic powder[16]Low hygroscopicity observed for some formulations.[17]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate characterization of active pharmaceutical ingredients and their salts. The following sections outline the protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This method is utilized for the quantitative determination of omeprazole and its related substances, providing insights into the stability of different salt forms under various conditions.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: Zorbax Eclipse XDB C8 (5 µm, 150 cm x 4.6 mm i.d.) or equivalent.[18]

Reagents:

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (70:30 v/v).[18]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 280 nm.[18]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient.[18]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the omeprazole reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Sample Preparation: Dissolve a known quantity of the omeprazole salt in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Quantification: Compare the peak area of the omeprazole in the sample solution with that of the standard solution to determine the purity and concentration.

Dissolution Testing

Dissolution testing is critical for predicting the in-vivo performance of a drug product. For enteric-coated omeprazole formulations, a two-stage dissolution test is typically employed to simulate the gastrointestinal transit.

Apparatus:

  • USP Apparatus 2 (Paddle).[19]

Media:

  • Acid Stage: 0.1 N HCl.[19]

  • Buffer Stage: Phosphate buffer pH 6.8.[19]

Procedure:

  • Acid Stage: Place the dosage form in 750 mL of 0.1 N HCl at 37°C with a paddle speed of 100 rpm for 2 hours.[19]

  • Buffer Stage: After 2 hours, add 250 mL of 0.20 M tribasic sodium phosphate to the dissolution medium, adjusting the pH to 6.8. Continue the dissolution for a specified period (e.g., 60 minutes).[19]

  • Sampling: Withdraw samples at predetermined time intervals from the buffer stage.

  • Analysis: Analyze the samples for omeprazole content using a validated analytical method, such as HPLC or UV spectrophotometry at 305 nm.[19]

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS analysis measures the extent and rate of moisture uptake by a material, which is a critical parameter for determining storage and packaging requirements.

Instrumentation:

  • Dynamic Vapor Sorption Analyzer.

Procedure:

  • Sample Preparation: Place a known weight of the omeprazole salt in the DVS instrument.

  • Equilibration: Equilibrate the sample at a low relative humidity (RH), typically 0%.

  • Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically cycling from 0% to 90% RH and back to 0% RH in defined steps.[17]

  • Data Analysis: The change in mass of the sample is recorded at each RH step. The resulting sorption and desorption isotherms provide information on the hygroscopicity of the material.[17]

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of omeprazole and a typical workflow for its analysis.

Omeprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Omeprazole_Inactive Omeprazole (Inactive Prodrug) Acidic_Canaliculus Acidic Canaliculus Omeprazole_Inactive->Acidic_Canaliculus Absorption Omeprazole_Active Active Sulfenamide Metabolite Acidic_Canaliculus->Omeprazole_Active Protonation & Conversion Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole_Active->Proton_Pump Covalent Bonding & Irreversible Inhibition Gastric_Lumen Gastric Lumen Proton_Pump->Gastric_Lumen Blocks H+ Secretion H_ion H+ Experimental_Workflow_Omeprazole_Salt_Analysis cluster_0 Physicochemical Characterization cluster_1 Data Analysis and Interpretation Sample_Preparation Sample Preparation (Omeprazole Salt) Solubility_Test Solubility Testing (Various Solvents) Sample_Preparation->Solubility_Test Stability_Analysis Stability Analysis (HPLC) Sample_Preparation->Stability_Analysis Hygroscopicity_Test Hygroscopicity (DVS) Sample_Preparation->Hygroscopicity_Test Dissolution_Profiling Dissolution Profiling (USP Apparatus 2) Sample_Preparation->Dissolution_Profiling Data_Collection Data Collection Solubility_Test->Data_Collection Stability_Analysis->Data_Collection Hygroscopicity_Test->Data_Collection Dissolution_Profiling->Data_Collection Comparative_Analysis Comparative Analysis of Salts Data_Collection->Comparative_Analysis Report_Generation Report Generation Comparative_Analysis->Report_Generation

References

The Acid Stability Profile of Omeprazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the kinetics, mechanisms, and experimental methodologies related to the pH-dependent degradation of the proton pump inhibitor, omeprazole (B731).

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a prodrug that requires an acidic environment for its conversion to the active, inhibitory form. However, this inherent reactivity also renders it highly susceptible to acid-catalyzed degradation. This technical guide provides a comprehensive overview of the acid stability profile of omeprazole, presenting quantitative data, detailed experimental protocols, and visual representations of its degradation pathway and analytical workflows to support research, development, and formulation activities.

Quantitative Stability Profile of Omeprazole at Various pH Values

The stability of omeprazole is fundamentally dependent on the pH of its environment. It exhibits marked instability in acidic conditions, a critical factor for its formulation as enteric-coated dosage forms to prevent premature degradation in the stomach. Conversely, its stability increases significantly in neutral to alkaline conditions. The degradation of omeprazole generally follows pseudo-first-order kinetics.

Below are tabulated summaries of the degradation rate constants (k) and half-lives (t½) of omeprazole at different pH values and temperatures, compiled from various studies.

Table 1: Half-life of Omeprazole at Different pH Values

pH ValueTemperature (°C)Half-life (t½)
< 4Not Specified< 10 minutes[1]
5.02543 minutes[2]
6.5Not Specified18 hours
7.025~14 hours[1]
7.0252.5 days
8.02521.7 days
10.0252.8 months[2]
11.0Not SpecifiedMost Stable[1]

Table 2: Pseudo First-Order Degradation Rate Constants (k) of Omeprazole at Various pH Values and Temperatures

pH ValueTemperature (°C)Rate Constant (k)
5.0250.0161 min⁻¹
5.0400.0515 min⁻¹
5.0500.1122 min⁻¹
7.0253.19 x 10⁻⁴ h⁻¹
7.0401.15 x 10⁻³ h⁻¹
7.0502.75 x 10⁻³ h⁻¹
8.0253.70 x 10⁻⁵ h⁻¹
8.0401.58 x 10⁻⁴ h⁻¹
8.0504.17 x 10⁻⁴ h⁻¹
10.0259.90 x 10⁻⁶ h⁻¹
10.0405.25 x 10⁻⁵ h⁻¹
10.0501.58 x 10⁻⁴ h⁻¹

Acid-Catalyzed Degradation Pathway of Omeprazole

In an acidic environment, omeprazole undergoes a proton-catalyzed intramolecular rearrangement to form a reactive sulfenic acid intermediate. This intermediate is in equilibrium with a tetracyclic sulfenamide, which is the species that covalently binds to and inhibits the gastric H+/K+-ATPase (proton pump). This activation and subsequent degradation pathway underscores the drug's mechanism of action and its inherent instability at low pH.

Omeprazole_Degradation_Pathway Omeprazole Omeprazole Protonated_Omeprazole Protonated Omeprazole Omeprazole->Protonated_Omeprazole + H⁺ (Acidic pH) Sulfenic_Acid Sulfenic Acid Intermediate Protonated_Omeprazole->Sulfenic_Acid Intramolecular Rearrangement Sulfenamide Tetracyclic Sulfenamide (Active Inhibitor) Sulfenic_Acid->Sulfenamide Equilibrium Degradation_Products Further Degradation Products Sulfenic_Acid->Degradation_Products Decomposition Sulfenamide->Degradation_Products Further Reactions Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Buffer_Prep Prepare Buffer Solutions of Various pH Values Sample_Incubation Incubate Omeprazole in Buffers at Controlled Temp. Buffer_Prep->Sample_Incubation Stock_Solution Prepare Omeprazole Stock Solution Stock_Solution->Sample_Incubation Sampling Withdraw Aliquots at Time Intervals Sample_Incubation->Sampling Quenching Quench Degradation (e.g., with NaOH) Sampling->Quenching HPLC_Injection Inject Sample into HPLC System Quenching->HPLC_Injection Chromatogram Generate Chromatogram HPLC_Injection->Chromatogram Peak_Area Measure Omeprazole Peak Area Chromatogram->Peak_Area Concentration_Calc Calculate Concentration vs. Time Peak_Area->Concentration_Calc Kinetics_Analysis Determine Degradation Rate (k) and Half-life (t½) Concentration_Calc->Kinetics_Analysis

References

An In-depth Technical Guide to the Enantioselective Synthesis of Esomeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of esomeprazole (B1671258), the (S)-enantiomer of omeprazole (B731), a widely used proton pump inhibitor. The document details the prevalent catalytic systems, experimental protocols, and presents quantitative data to facilitate comparison and application in a research and development setting.

Introduction

Esomeprazole ((S)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) is a highly effective drug for the treatment of acid-related gastrointestinal disorders.[1] As the (S)-enantiomer of omeprazole, it exhibits improved pharmacokinetic and pharmacodynamic properties.[2] The critical step in its synthesis is the asymmetric oxidation of the prochiral sulfide (B99878) precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (also known as pyrmetazole).[2][3] This guide explores the primary strategies to achieve this enantioselective transformation: transition metal catalysis, biocatalysis, and oxidation using chiral oxaziridines.

Transition Metal-Catalyzed Asymmetric Sulfoxidation

Transition metal complexes with chiral ligands are extensively used for the asymmetric oxidation of sulfides to sulfoxides.[4] For the synthesis of esomeprazole, titanium and iron-based catalytic systems are the most prominent.

A highly efficient method for the synthesis of esomeprazole involves a titanium-mediated asymmetric oxidation using cumene (B47948) hydroperoxide (CHP) as the oxidant in the presence of a chiral tartrate, typically (S,S)-diethyl tartrate ((S,S)-DET).[5] This method is a modification of the Sharpless asymmetric epoxidation.[4] The enantioselectivity is significantly influenced by the preparation of the titanium complex and the presence of an amine base.[5]

Experimental Protocol: Titanium-Catalyzed Asymmetric Oxidation [3]

  • Catalyst Preparation:

    • To a solution of pyrmetazole (1 equivalent) in an organic solvent (e.g., ethyl acetate), add titanium(IV) isopropoxide (Ti(O-iPr)₄, 1 equivalent).

    • Add (S,S)-diethyl tartrate ((S,S)-DET, 2 equivalents) and water (1 equivalent).

    • Heat the mixture at 50°C for one hour.

  • Oxidation Reaction:

    • Cool the mixture to 30°C.

    • Add an amine base, such as triethylamine (B128534) (1 equivalent).

    • Add cumene hydroperoxide (CHP, 2 equivalents) and maintain the temperature at 30°C for one hour.

  • Work-up and Analysis:

    • The reaction progress and product ratio (pyrmetazole:esomeprazole) can be monitored by ¹H-NMR spectroscopy.

    • The enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC).[6]

Iron catalysis presents a more environmentally friendly and cost-effective alternative to titanium. The synthesis can be performed on a kilogram scale using an iron salt, a chiral Schiff base ligand, and hydrogen peroxide as the oxidant.[7][8] The addition of a carboxylate salt is crucial for the reaction's success, as it is believed to coordinate to the active iron species and the substrate.[7][8]

Experimental Protocol: Iron-Catalyzed Enantioselective Sulfoxidation [7]

  • Reaction Setup:

    • Combine an iron salt (e.g., Fe(OAc)₂) and a chiral Schiff base ligand in a suitable solvent.

    • Add a carboxylate salt additive.

    • Introduce the pyrmetazole substrate.

  • Oxidation:

    • Add hydrogen peroxide as the oxidant.

    • Maintain the reaction under controlled temperature conditions.

  • Work-up and Analysis:

    • After the reaction is complete, the product is isolated and purified.

    • Yield and enantiomeric excess are determined using standard analytical techniques (NMR, chiral HPLC).

Biocatalytic Asymmetric Oxidation

Biocatalysis offers a green and highly selective route to esomeprazole.[4] This approach utilizes whole-cell systems or isolated enzymes to catalyze the asymmetric oxidation of the sulfide precursor.

Certain microorganisms, such as Lysinibacillus sp., can oxidize omeprazole sulfide to enantiopure esomeprazole.[9] This method avoids the use of heavy metals and harsh reagents.

Experimental Protocol: Whole-Cell Oxidation with Lysinibacillus sp. B71 [9]

  • Cultivation:

    • Cultivate Lysinibacillus sp. B71 in a suitable growth medium in a stirred bioreactor.

  • Biotransformation:

    • Introduce omeprazole sulfide to the cell culture.

    • Conduct the biotransformation under controlled conditions of temperature, pH, and aeration. A fed-batch strategy can be employed to improve conversion.

  • Extraction and Analysis:

    • Extract the product from the culture medium.

    • Analyze the conversion and enantiomeric purity by chromatographic methods.

Engineered enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), have been developed for the specific oxidation of pyrmetazole to esomeprazole.[10] These enzymatic systems often require a cofactor recycling system, for instance, using a ketoreductase and a sacrificial alcohol like isopropanol (B130326) to regenerate NADPH.[10]

Experimental Protocol: Engineered BVMO-Catalyzed Oxidation [10]

  • Reaction Mixture:

    • Prepare a buffered aqueous solution containing the engineered Baeyer-Villiger monooxygenase.

    • Add the pyrmetazole substrate.

    • Incorporate a cofactor recycling system, including NADPH, a ketoreductase, and isopropanol.

    • Add catalase to prevent enzyme deactivation by hydrogen peroxide, a potential byproduct.

  • Reaction Conditions:

    • Maintain the reaction at a controlled temperature and pH.

    • Monitor the reaction progress until completion.

  • Product Isolation:

    • Extract the esomeprazole from the aqueous reaction mixture.

    • Purify the product as required.

Quantitative Data Summary

The following tables summarize the performance of the different synthetic methods for producing esomeprazole.

Catalytic System Catalyst/Enzyme Oxidant Yield (%) Enantiomeric Excess (e.e., %) Key Conditions Reference
Titanium Catalysis Ti(O-iPr)₄ / (S,S)-DETCumene Hydroperoxide>70 (optimized)>94Amine base, elevated temperature for complex formation[5],[3]
Titanium/Tartrate Ti(OiPr)₄ / (S,S)-DET / H₂OCumene Hydroperoxide55>99.5Toluene, 30-54°C[4]
Iron Catalysis Iron Salt / Chiral Schiff BaseHydrogen Peroxide8799.4Carboxylate additive, kilogram scale[7],[8]
Manganese Porphyrin Manganese Porphyrin ComplexNot specified82900°C, dichloromethane[4]
Biocatalysis (Whole-Cell) Lysinibacillus sp. B71-77 (conversion)EnantiopureFed-batch culture[9]
Biocatalysis (Enzyme) Engineered BVMO-->99NADPH cofactor recycling, catalase[10]
Oxaziridine Oxidation Chiral Oxaziridine-90.082.1Base catalyst, organic solvent[4]

Visualization of Workflows and Pathways

The following diagrams illustrate the key synthetic pathways and experimental workflows described.

enantioselective_synthesis_overview cluster_start Starting Material cluster_methods Asymmetric Oxidation Methods cluster_product Product Pyrmetazole Pyrmetazole (Prochiral Sulfide) Ti_Catalysis Titanium Catalysis (Ti(O-iPr)₄, (S,S)-DET, CHP) Pyrmetazole->Ti_Catalysis Oxidation Fe_Catalysis Iron Catalysis (Fe Salt, Chiral Ligand, H₂O₂) Pyrmetazole->Fe_Catalysis Oxidation Biocatalysis Biocatalysis (Enzyme/Whole-Cell) Pyrmetazole->Biocatalysis Oxidation Esomeprazole Esomeprazole ((S)-Omeprazole) Ti_Catalysis->Esomeprazole Fe_Catalysis->Esomeprazole Biocatalysis->Esomeprazole

Caption: Overview of major synthetic routes to esomeprazole.

titanium_catalysis_workflow cluster_catalyst_prep Catalyst Preparation cluster_oxidation Oxidation cluster_analysis Analysis Pyrmetazole Pyrmetazole in Ethyl Acetate Add_Ti Add Ti(O-iPr)₄ Pyrmetazole->Add_Ti Add_DET_H2O Add (S,S)-DET and H₂O Add_Ti->Add_DET_H2O Heat Heat at 50°C for 1 hour Add_DET_H2O->Heat Cool Cool to 30°C Heat->Cool Add_Base Add Triethylamine Cool->Add_Base Add_CHP Add Cumene Hydroperoxide (CHP) Add_Base->Add_CHP React React at 30°C for 1 hour Add_CHP->React Product Crude Esomeprazole React->Product NMR_Analysis ¹H-NMR for Yield HPLC_Analysis Chiral HPLC for e.e. Product->NMR_Analysis Product->HPLC_Analysis

Caption: Workflow for titanium-catalyzed esomeprazole synthesis.

biocatalysis_workflow cluster_whole_cell Whole-Cell Biotransformation cluster_enzyme Enzymatic Oxidation Cultivate Cultivate Lysinibacillus sp. Add_Sulfide Add Omeprazole Sulfide Cultivate->Add_Sulfide Bioreactor Fed-batch Biotransformation Add_Sulfide->Bioreactor Extract_WC Extract Product Bioreactor->Extract_WC Product Enantiopure Esomeprazole Extract_WC->Product Reaction_Mix Prepare Reaction Mix: - Engineered BVMO - Pyrmetazole - Cofactor Recycling System - Catalase React_Enzyme Enzymatic Reaction Reaction_Mix->React_Enzyme Extract_Enzyme Extract Product React_Enzyme->Extract_Enzyme Extract_Enzyme->Product

Caption: Biocatalytic synthesis of esomeprazole workflow.

Conclusion

The enantioselective synthesis of esomeprazole from its prochiral sulfide precursor can be effectively achieved through several methodologies. The modified Sharpless oxidation using titanium-tartrate complexes is a well-established and highly enantioselective method. Iron-catalyzed systems are emerging as a more sustainable alternative for large-scale production. Biocatalytic routes, employing either whole cells or isolated enzymes, represent the forefront of green chemistry in this field, offering high enantiopurity and mild reaction conditions. The choice of a specific synthetic route will depend on factors such as scale, cost, environmental considerations, and desired purity levels. This guide provides the foundational technical details to aid researchers and drug development professionals in navigating these options.

References

Degradation Kinetics of Omeprazole in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation kinetics of omeprazole (B731) in aqueous solutions. Omeprazole, a proton pump inhibitor widely used in the treatment of acid-related disorders, is known for its instability, particularly in acidic environments. Understanding the kinetics and pathways of its degradation is crucial for the development of stable pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols for stability testing, and visualizes the degradation pathways and experimental workflows.

Core Concepts of Omeprazole Instability

Omeprazole is a substituted benzimidazole (B57391) that is highly labile in acidic conditions. The degradation process is primarily acid-catalyzed, leading to a rapid loss of the active pharmaceutical ingredient (API).[1][2][3] The rate of degradation is significantly influenced by pH, temperature, and the presence of light.[4][5][6] Maximum stability is observed in alkaline conditions, typically at a pH of 11.[2][7] Below pH 7.8, the decomposition is markedly accelerated.[2][7] The degradation half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5, but extends to 18 hours at a pH of 6.5.[1]

The degradation of omeprazole in acidic media proceeds through a complex series of intramolecular reactions, initiated by protonation of the benzimidazole and pyridine (B92270) nitrogens. This leads to the formation of a reactive sulfenamide (B3320178) intermediate, which can then undergo further reactions to form various degradation products.[8][9] These products include rearranged monomers and dimers.[10]

Quantitative Degradation Kinetics

The degradation of omeprazole in aqueous solutions typically follows pseudo-first-order kinetics.[6][11] The rate of degradation is highly dependent on the pH and temperature of the solution. The following tables summarize the reported kinetic parameters under various conditions.

Table 1: Half-life (t½) of Omeprazole at Various pH Values and Temperatures

pHTemperature (°C)Half-life (t½)Reference
< 5Not Specified10 minutes[1]
5.02543 minutes[6]
6.5Not Specified18 hours[1]
7.025~14 hours[3]
10.0252.8 months[6]
11.0Not SpecifiedMost Stable[2][3]

Table 2: Pseudo First-Order Rate Constants (k) for Omeprazole Degradation

pHTemperature (°C)Rate Constant (k)Reference
5.025Not Specified[6]
7.025Not Specified[6]
8.025Not Specified[6]
10.025Not Specified[6]
7.0Not SpecifiedFollows pseudo-first-order[11]

Table 3: Activation Energy (Ea) for Omeprazole Degradation

ConditionActivation Energy (Ea) (kcal/mol)Reference
pH-dependent (pH 5.0-10.0)9.9 - 19.6[6]
Protected from light39.58[4]
Exposed to light38.76[4]

Degradation Pathways and Products

Under acidic conditions, omeprazole undergoes a series of transformations leading to several degradation products.[1][10] Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) have identified numerous degradation products.[12][13]

Under acid hydrolysis, as many as 15 degradation products have been reported.[12] The primary degradation pathway involves the formation of a rearranged monomer, along with singly and doubly charged dimer ions.[10] Other identified degradation products include omeprazole sulfone and omeprazole sulfide.[14][15]

Below is a simplified representation of the initial steps in the acid-catalyzed degradation of omeprazole.

Omeprazole_Degradation_Pathway Omeprazole Omeprazole Protonated_Omeprazole Protonated Omeprazole Omeprazole->Protonated_Omeprazole + H+ (Acidic pH) Spiro_Intermediate Spiro Intermediate Protonated_Omeprazole->Spiro_Intermediate Sulfenic_Acid Sulfenic Acid Intermediate Spiro_Intermediate->Sulfenic_Acid Sulfenamide Cyclic Sulfenamide (Active Inhibitor) Sulfenic_Acid->Sulfenamide Degradation_Products Degradation Products (e.g., Sulfide, Sulfone) Sulfenamide->Degradation_Products Further Reactions

Caption: Acid-catalyzed degradation pathway of omeprazole.

Experimental Protocols for Studying Degradation Kinetics

The stability of omeprazole is typically investigated using stability-indicating high-performance liquid chromatography (HPLC) methods.[2][8] These methods are designed to separate the intact drug from its degradation products, allowing for accurate quantification over time.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the degradation kinetics of omeprazole.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Solution Prepare Omeprazole Stock Solution Mix_Samples Mix Stock with Buffers to Initiate Degradation Prep_Solution->Mix_Samples Prep_Buffers Prepare Buffer Solutions (various pH values) Prep_Buffers->Mix_Samples Incubate Incubate Samples at Controlled Temperatures Mix_Samples->Incubate Withdraw_Aliquots Withdraw Aliquots at Time Intervals Incubate->Withdraw_Aliquots Quench_Reaction Quench Reaction (e.g., pH adjustment) Withdraw_Aliquots->Quench_Reaction HPLC_Analysis Analyze by HPLC-UV Quench_Reaction->HPLC_Analysis Plot_Data Plot ln(Concentration) vs. Time HPLC_Analysis->Plot_Data Calculate_K Calculate Rate Constant (k) from Slope Plot_Data->Calculate_K Calculate_T_Half Calculate Half-life (t½) Calculate_K->Calculate_T_Half

Caption: Workflow for omeprazole degradation kinetics study.

Detailed Methodological Parameters

The following table provides examples of specific parameters used in published studies for the HPLC analysis of omeprazole and its degradation products.

Table 4: Exemplary HPLC Method Parameters

ParameterDescriptionReference(s)
Column C18 column (e.g., µBondapak C18, 30cm x 3.9mm i.d., 10µm; LiChrospher 100 RP-18, 100mm x 4mm, 5µm)[2][8][16]
Mobile Phase Methanol : 100 mM ammonium (B1175870) acetate (B1210297) (60:40 v/v); Phosphate buffer (pH 7.4) and acetonitrile (B52724) (60:40 v/v)[8][16][17]
Flow Rate 1.0 mL/min[6][17]
Detection UV at 280 nm or 302 nm[6][8][17]
Internal Standard Methyl testosterone (B1683101) or flutamide[2][8]
Sample Preparation Drug is dissolved in a suitable solvent and then diluted with buffers of varying pH. For analysis, the pH is often adjusted to ~10 to minimize further degradation.[2]

Conclusion

The degradation of omeprazole in aqueous solutions is a well-documented phenomenon, primarily driven by acid catalysis. The kinetic data clearly demonstrate the profound impact of pH and temperature on the stability of the drug. For the development of stable oral formulations, it is imperative to protect omeprazole from the acidic environment of the stomach. The experimental protocols and degradation pathways outlined in this guide provide a foundational understanding for researchers and professionals working on the formulation and analysis of omeprazole and other acid-labile compounds. The use of validated, stability-indicating analytical methods is essential for accurately characterizing the degradation kinetics and ensuring the quality and efficacy of the final drug product.

References

Methodological & Application

HPLC method for omeprazole quantification in human plasma

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method was developed and validated for the quantification of omeprazole (B731) in human plasma. This method is simple, rapid, and cost-effective, making it suitable for routine analysis in clinical and research settings.

Chromatographic Conditions

A summary of the validated HPLC method for omeprazole quantification is presented in the table below.

ParameterValue
Mobile Phase Acetonitrile (B52724) : Phosphate buffer (pH 7.0) (40:60 v/v)
Column C18 column (250 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 302 nm
Injection Volume 20 µL
Retention Time 4.6 minutes
Internal Standard Pantoprazole (B1678409)

Method Validation

The developed method was validated according to international guidelines, and the results are summarized below.

Validation ParameterResult
Linearity Range 0.1 - 10 µg/mL (r² > 0.999)
Accuracy 98.7% - 101.2%
Precision (Intra-day) RSD < 2%
Precision (Inter-day) RSD < 3%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Recovery > 95%

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of omeprazole and dissolve in 100 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 0.1, 0.5, 1, 2, 5, and 10 µg/mL.

  • Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of pantoprazole (100 µg/mL) in methanol and dilute to 10 µg/mL with the mobile phase.

Sample Preparation

This protocol utilizes a protein precipitation method for sample clean-up.

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution (10 µg/mL pantoprazole).

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma 500 µL Human Plasma add_is Add 50 µL IS (10 µg/mL) plasma->add_is add_acn Add 1 mL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject separation Chromatographic Separation inject->separation detection UV Detection at 302 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Omeprazole calibration_curve->quantification

Caption: Experimental workflow for omeprazole quantification in human plasma.

Logical Relationships of Method Validation

The validation of an analytical method ensures its reliability for the intended application. The relationship between key validation parameters is illustrated below.

G cluster_linearity Linearity & Range cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity cluster_selectivity_specificity Selectivity & Specificity cluster_reliability Method Reliability linearity Linearity (r² > 0.999) reliability Reliable Quantification of Omeprazole linearity->reliability accuracy Accuracy (98.7% - 101.2%) accuracy->reliability precision Precision (RSD < 3%) precision->reliability lod LOD (0.03 µg/mL) loq LOQ (0.1 µg/mL) lod->loq loq->reliability selectivity No Interference from Endogenous Components selectivity->reliability

Caption: Logical relationship of HPLC method validation parameters.

Application Note: Quantification of Omeprazole and its Metabolites in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731) is a widely prescribed proton pump inhibitor used to treat a variety of acid-related gastrointestinal disorders. The efficacy and safety of omeprazole are influenced by its metabolism, which is primarily mediated by the cytochrome P450 enzymes, CYP2C19 and CYP3A4. Inter-individual variations in the activity of these enzymes can lead to significant differences in drug exposure and response. Therefore, a robust and sensitive method for the simultaneous quantification of omeprazole and its major metabolites in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and personalized medicine.

This application note provides a detailed protocol for the analysis of omeprazole and its primary metabolites—5-hydroxyomeprazole, omeprazole sulfone, omeprazole sulphide, and omeprazole acid—in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive metabolism in the liver, leading to the formation of several metabolites that are subsequently excreted in the urine. The primary metabolic pathways include hydroxylation to form 5-hydroxyomeprazole and oxidation to omeprazole sulfone. Other notable metabolites include omeprazole sulphide and this compound.[1][2][3][4]

Omeprazole_Metabolism Metabolic Pathway of Omeprazole Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19, CYP3A4 (Hydroxylation) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 (Sulfoxidation) Omeprazole_Sulphide Omeprazole Sulphide Omeprazole->Omeprazole_Sulphide (Reduction) Omeprazole_Acid This compound Hydroxyomeprazole->Omeprazole_Acid (Oxidation)

Caption: Metabolic Pathway of Omeprazole

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of omeprazole and its metabolites in human urine.

Materials and Reagents
  • Omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, omeprazole sulphide, and this compound analytical standards

  • Stable isotope-labeled internal standard (e.g., Omeprazole-d3)

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • Ammonium acetate

  • β-glucuronidase enzyme

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) plates

  • Phosphate (B84403) buffer (pH 6.8)

  • Human urine (drug-free for blanks and calibration standards)

Sample Preparation

Since a significant portion of drug metabolites in urine are excreted as glucuronide conjugates, an enzymatic hydrolysis step is crucial for accurate quantification of the total metabolite concentration.

  • Enzymatic Hydrolysis:

    • To 100 µL of urine sample, add 25 µL of internal standard working solution.

    • Add 100 µL of phosphate buffer (pH 6.8).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex and incubate at 37°C for 2 hours.

  • Extraction (SPE Protocol):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)% B
0.05
1.05
5.095
6.095
6.15
8.05

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Capillary Voltage: 4000 V

Data Presentation

The following tables summarize the mass spectrometry parameters and expected quantitative performance of the method. Note that some of the quantitative data is derived from plasma-based assays and should be validated for a urine matrix.

Table 1: Mass Spectrometry Parameters for Omeprazole and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Omeprazole346.1198.120
5-Hydroxyomeprazole362.1198.122
Omeprazole Sulfone362.1214.125
Omeprazole Sulphide330.1198.120
This compound376.1212.125
Omeprazole-d3 (IS)349.1201.120

Table 2: Summary of Method Validation Parameters (based on plasma data) [5]

ParameterOmeprazole5-HydroxyomeprazoleOmeprazole Sulfone
Linearity Range (ng/mL)10 - 7505 - 25010 - 750
LLOQ (ng/mL)10510
Intra-assay Precision (%CV)< 11%< 11%< 11%
Inter-assay Precision (%CV)< 11%< 11%< 11%
Accuracy (%)89 - 111%89 - 111%89 - 111%

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

LCMSMS_Workflow LC-MS/MS Workflow for Omeprazole Analysis in Urine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Hydrolysis Extraction Solid Phase Extraction (SPE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS Workflow

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS protocol for the simultaneous quantification of omeprazole and its major metabolites in human urine. The described method, including enzymatic hydrolysis and solid-phase extraction, offers the necessary sensitivity and selectivity for reliable analysis in clinical and research settings. The provided experimental conditions and performance characteristics serve as a robust starting point for method implementation and validation in any analytical laboratory.

References

Application Notes and Protocols for In Vitro Proton Pump Inhibition Assay Using Isolated Gastric Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The gastric proton pump, H+/K+-ATPase, is a key enzyme responsible for acidifying the stomach lumen.[1][2][3] This P-type ATPase, located in the apical membrane of parietal cells, actively transports H+ ions into the gastric lumen in exchange for K+ ions, a process powered by ATP hydrolysis. The resulting acidic environment is crucial for digestion but can also contribute to acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Proton pump inhibitors (PPIs) are a class of drugs that potently and specifically inhibit the H+/K+-ATPase, thereby reducing gastric acid secretion.[4]

In vitro assays using isolated gastric vesicles enriched with H+/K+-ATPase provide a valuable tool for screening and characterizing novel PPIs. These vesicles, typically prepared from porcine or rabbit gastric mucosa, retain the functional activity of the proton pump.[1][2][3] The assay allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), providing a quantitative measure of a compound's potency. This application note provides a detailed protocol for the isolation of gastric vesicles and the subsequent in vitro proton pump inhibition assay.

Signaling Pathway of Gastric Acid Secretion

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the parietal cell to control the activity and cellular localization of the H+/K+-ATPase. The primary stimulants are gastrin, acetylcholine (B1216132) (ACh), and histamine (B1213489).[4][5][6][7]

  • Gastrin: Released from G-cells, gastrin stimulates enterochromaffin-like (ECL) cells to release histamine and can also directly stimulate parietal cells.[5][6]

  • Acetylcholine: Released from vagal nerve endings, ACh binds to muscarinic M3 receptors on parietal cells, increasing intracellular calcium levels.[5]

  • Histamine: Secreted by ECL cells, histamine binds to H2 receptors on parietal cells, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6]

Both the calcium and cAMP signaling pathways ultimately lead to the translocation and fusion of tubulovesicles containing the H+/K+-ATPase with the apical membrane of the parietal cell, thereby increasing the number of active proton pumps and stimulating acid secretion.[4]

Gastric_Acid_Secretion_Pathway cluster_stimuli Stimuli cluster_mediators Mediators cluster_parietal_cell Parietal Cell Vagal Nerve Vagal Nerve Acetylcholine Acetylcholine Vagal Nerve->Acetylcholine G-cell G-cell Gastrin Gastrin G-cell->Gastrin M3 Receptor M3 Receptor Acetylcholine->M3 Receptor ECL cell ECL cell Gastrin->ECL cell CCK2 Receptor CCK2 Receptor Gastrin->CCK2 Receptor Histamine Histamine ECL cell->Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Ca2+ increase Ca2+ increase M3 Receptor->Ca2+ increase CCK2 Receptor->Ca2+ increase cAMP increase cAMP increase H2 Receptor->cAMP increase H+/K+ ATPase translocation H+/K+ ATPase translocation Ca2+ increase->H+/K+ ATPase translocation cAMP increase->H+/K+ ATPase translocation Acid Secretion Acid Secretion H+/K+ ATPase translocation->Acid Secretion

Caption: Signaling pathways regulating gastric acid secretion.

Experimental Protocols

Protocol 1: Isolation of H+/K+-ATPase-Enriched Gastric Vesicles

This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from fresh porcine or ovine gastric mucosa through differential and density gradient centrifugation.[1][2][3]

Materials:

  • Fresh sheep or pig stomach

  • Homogenization Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Gradient Buffer A: 37% (w/v) Sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Gradient Buffer B: 10% (w/v) Ficoll, 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Resuspension Buffer: 250 mM Sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Protease inhibitors (e.g., PMSF, leupeptin, pepstatin A)

  • Homogenizer (e.g., Potter-Elvehjem)

  • High-speed and ultracentrifuge with appropriate rotors

  • Dounce homogenizer

Procedure:

  • Tissue Preparation: Obtain a fresh stomach from a local abattoir and place it on ice. Open the stomach, rinse the mucosal surface gently with cold saline to remove food particles. Scrape the gastric mucosa from the underlying muscle layer using a glass slide.

  • Homogenization: Mince the scraped mucosa and suspend it in ice-cold Homogenization Buffer containing protease inhibitors. Homogenize the tissue using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet the crude microsomal fraction.

  • Resuspension: Discard the supernatant and gently resuspend the pellet in Resuspension Buffer using a Dounce homogenizer.

  • Density Gradient Centrifugation:

    • Prepare a discontinuous sucrose/Ficoll gradient by carefully layering Gradient Buffer B on top of Gradient Buffer A in an ultracentrifuge tube.

    • Carefully layer the resuspended crude microsomal fraction on top of the gradient.

    • Centrifuge at high speed (e.g., 100,000 x g) for 2-3 hours at 4°C.

  • Vesicle Collection: The H+/K+-ATPase-enriched vesicles will band at the interface of the two gradient layers. Carefully collect this band using a Pasteur pipette.

  • Washing and Storage: Dilute the collected vesicles with Resuspension Buffer and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the vesicles. Resuspend the final pellet in a small volume of Resuspension Buffer, determine the protein concentration (e.g., using a Bradford assay), aliquot, and store at -80°C until use.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibitory effect of a test compound is determined by measuring the reduction in Pi release.

Materials:

  • Isolated gastric vesicles

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM KCl

  • ATP solution: 2 mM ATP in Tris-HCl buffer

  • Test compounds (e.g., omeprazole (B731) as a positive control) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Reagents for phosphate determination (e.g., Malachite Green-based colorimetric assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, add the following to each well:

    • Assay Buffer

    • Isolated gastric vesicles (e.g., 10-20 µg of protein)

    • Varying concentrations of the test compound or vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. For some PPIs, a pre-incubation at a more acidic pH (e.g., pH 6.1) may be necessary for their activation.

  • Initiation of Reaction: Start the enzymatic reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding ice-cold 10% TCA to each well.

  • Phosphate Quantification: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay, by measuring the absorbance at the appropriate wavelength (e.g., 620-640 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow cluster_vesicle_prep Vesicle Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Gastric Mucosa Scraping B Homogenization A->B C Differential Centrifugation B->C D Density Gradient Centrifugation C->D E Vesicle Collection & Washing D->E F Pre-incubation with Inhibitor E->F G Reaction Initiation with ATP F->G H Incubation G->H I Reaction Termination H->I J Phosphate Quantification I->J K Calculate % Inhibition J->K L Generate Dose-Response Curve K->L M Determine IC50 L->M

Caption: Workflow for the in vitro proton pump inhibition assay.

Data Presentation

The results of the in vitro proton pump inhibition assay are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce the H+/K+-ATPase activity by 50%. A lower IC50 value indicates a more potent inhibitor. The data can be summarized in a table for easy comparison of different compounds.

CompoundIC50 (µM)Reference
Omeprazole1.1 - 5.8[1][8]
Lansoprazole2.1[1]
Pantoprazole6.8[4]
Esomeprazole0.73[2]
Rabeprazole0.072[1]
Picoprazole2.0[1]
Test Compound XValueInternal Data
Test Compound YValueInternal Data

Note: Published IC50 values for PPIs can vary depending on the specific assay conditions, such as pH and pre-incubation times.[1]

Conclusion

The in vitro proton pump inhibition assay using isolated gastric vesicles is a robust and reliable method for the preclinical evaluation of potential PPIs. The detailed protocols provided in this application note offer a systematic approach to performing this assay, from the preparation of high-quality gastric vesicles to the accurate determination of inhibitory potency. This assay is an indispensable tool for researchers and drug development professionals working on novel therapies for acid-related gastrointestinal disorders.

References

Application Notes and Protocols: Development of a GERD Animal Model for Omeprazole Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, erosive esophagitis. The development of effective therapeutic agents for GERD relies on robust preclinical animal models that accurately mimic the pathophysiology of the disease. This document provides detailed protocols for establishing a surgically induced GERD model in rats and its application in evaluating the efficacy of the proton pump inhibitor, omeprazole (B731).

Omeprazole is a widely used medication for GERD that functions by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3] This inhibition blocks the final step in gastric acid secretion, leading to a reduction in gastric acidity and providing relief from GERD symptoms.[1][2] This animal model allows for the quantitative assessment of omeprazole's effects on gastric acid production and its ability to mitigate esophageal damage.

Experimental Protocols

Induction of Chronic Acid Reflux Esophagitis in Rats

This protocol describes a widely used surgical method to induce GERD in rats by ligating the pylorus and the forestomach, leading to the reflux of gastric acid into the esophagus.[1][4]

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, scissors)

  • Suture material (e.g., 4-0 silk)

  • Sterile saline solution

  • Animal warming pad

Procedure:

  • Animal Preparation: Fast the rats for 24 hours before surgery, with free access to water.[1]

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Incision: Place the rat in a supine position on a warming pad. Shave and disinfect the abdominal area. Make a midline laparotomy incision (approximately 2-3 cm) to expose the abdominal cavity.

  • Pyloric Ligation: Gently locate the stomach and the pylorus (the junction between the stomach and the small intestine). Carefully ligate the pyloric sphincter with a silk suture. Ensure the ligation is tight enough to obstruct gastric emptying but does not damage the surrounding blood vessels.[5]

  • Forestomach Ligation: Identify the transitional region between the forestomach (non-glandular portion) and the glandular stomach. Ligate this region with a silk suture to reduce the reservoir capacity of the stomach and promote reflux.[1]

  • Closure: Suture the abdominal muscle and skin layers.

  • Post-operative Care: Administer a post-operative analgesic as per institutional guidelines. House the rats individually and monitor them for recovery. Provide free access to water and a soft diet. The development of esophagitis typically occurs over a period of 7 days.[1]

Assessment of Gastric Parameters

This protocol outlines the procedure for collecting gastric contents to measure volume, pH, and total acidity.

Materials:

  • Euthanasia agent (e.g., CO2, overdose of anesthetic)

  • Surgical instruments

  • Centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution

  • Phenolphthalein (B1677637) indicator

Procedure:

  • Euthanasia and Sample Collection: At the end of the experimental period, euthanize the rats. Immediately perform a laparotomy to expose the stomach.

  • Gastric Content Collection: Clamp the esophagus just above the gastroesophageal junction. Carefully remove the stomach and collect the entire gastric contents into a graduated centrifuge tube.

  • Volume Measurement: Measure the volume of the collected gastric juice.

  • Centrifugation: Centrifuge the gastric contents at 8,000 x g for 10 minutes to remove any solid debris.[6]

  • pH Measurement: Measure the pH of the supernatant using a calibrated pH meter.[6]

  • Total Acidity Titration: To 1 mL of the supernatant, add 2-3 drops of phenolphthalein indicator. Titrate with 0.01 N NaOH until a permanent pink color is observed. The total acidity is calculated using the following formula: Total Acidity (mEq/L) = (Volume of NaOH (mL) x Normality of NaOH x 1000) / Volume of sample (mL)[6]

Histopathological Evaluation of Esophagitis

This protocol details the collection, processing, and scoring of esophageal tissue to assess the degree of esophagitis.

Materials:

  • Euthanasia agent

  • Surgical instruments

  • 10% neutral buffered formalin

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Collection and Fixation: Following euthanasia, carefully dissect the esophagus. Fix the tissue in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning and Staining: Cut 5 µm thick sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections. Stain the slides with Hematoxylin and Eosin (H&E) following a standard protocol.[7][8]

  • Histological Scoring: Examine the stained sections under a light microscope. Score the severity of esophagitis based on the following parameters:

    • Epithelial Hyperplasia: Thickening of the basal cell layer.

    • Papillary Elongation: Elongation of the lamina propria papillae.

    • Inflammatory Cell Infiltration: Presence of neutrophils and other inflammatory cells in the epithelium and submucosa.

    • Erosion and Ulceration: Disruption of the epithelial lining.

    A scoring system (e.g., on a scale of 0-4 for each parameter, where 0 is normal and 4 is severe) can be used for semi-quantitative analysis.

Data Presentation

The efficacy of omeprazole in the GERD rat model can be quantified and summarized as shown in the tables below.

Table 1: Effect of Omeprazole on Gastric Parameters in a Rat Model of GERD

Treatment GroupDoseGastric Volume (mL/100g)Gastric pH (median)Total Acidity (mEq/L)
Control (Fasted)-4.62 ± 0.393.597.37 ± 5.42
Omeprazole20 mg/kg (i.p., 2h pre-measurement)3.54 ± 0.326.784.90 ± 5.17

Data compiled from multiple sources.[6][9]

Table 2: Effect of Omeprazole on Surgically Induced Reflux Esophagitis in Rats

Treatment GroupDoseEsophagitis Healing Rate (4 weeks)
Placebo-6%
Omeprazole20 mg/day70%
Omeprazole40 mg/day82%

Data from a clinical study in patients with erosive or ulcerative esophagitis, demonstrating the dose-dependent efficacy of omeprazole.[10]

Mandatory Visualizations

Signaling Pathway of Omeprazole's Mechanism of Action

Omeprazole_Mechanism cluster_blood Bloodstream cluster_parietal Gastric Parietal Cell cluster_lumen Gastric Lumen Omeprazole_blood Omeprazole (Prodrug) Omeprazole_cell Omeprazole Omeprazole_blood->Omeprazole_cell Absorption Sulfenamide Sulfenamide (Active Form) Omeprazole_cell->Sulfenamide Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Sulfenamide->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_ions H+ (Protons) Proton_Pump->H_ions Blocked Secretion HCl Reduced HCl (Increased pH)

Caption: Mechanism of action of omeprazole in a gastric parietal cell.

Experimental Workflow for Omeprazole Efficacy Testing

GERD_Workflow Animal_Acclimation Animal Acclimation (Wistar Rats) Grouping Random Group Assignment (Control, Omeprazole) Animal_Acclimation->Grouping GERD_Induction Surgical Induction of GERD (Pyloric & Forestomach Ligation) Grouping->GERD_Induction Recovery Post-operative Recovery (7 days) GERD_Induction->Recovery Treatment Daily Dosing (Vehicle or Omeprazole) Recovery->Treatment Euthanasia Euthanasia & Sample Collection Treatment->Euthanasia Gastric_Analysis Gastric Content Analysis (Volume, pH, Acidity) Euthanasia->Gastric_Analysis Histo_Analysis Esophageal Histopathology (H&E Staining & Scoring) Euthanasia->Histo_Analysis Data_Analysis Data Analysis & Comparison Gastric_Analysis->Data_Analysis Histo_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating omeprazole in a rat GERD model.

References

Application Notes and Protocols for Stability Testing of Omeprazole Formulations in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a proton pump inhibitor, is highly effective in treating acid-related gastrointestinal disorders. However, its inherent instability, particularly in acidic environments, presents a significant challenge in the development of stable pharmaceutical formulations.[1][2] Rigorous stability testing is therefore a critical component of preclinical studies to ensure the quality, safety, and efficacy of omeprazole formulations. This document provides detailed application notes and protocols for conducting comprehensive stability testing of omeprazole formulations, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Omeprazole is a weak base that is susceptible to degradation under various conditions, including heat, humidity, light, and acidic environments.[6] The primary degradation pathway involves an acid-catalyzed conversion to a reactive sulfenic acid intermediate, which can then undergo further reactions to form various degradation products. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations.

These protocols will cover forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule, as well as long-term and accelerated stability studies to determine the shelf-life and appropriate storage conditions for the formulation.

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating analytical method is essential to separate and quantify omeprazole from its potential degradation products.[7] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and reliable method for this purpose.[6][8][9]

Table 1: HPLC Method Parameters for Omeprazole Analysis

ParameterSpecification
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)[8]
Mobile Phase Methanol:Phosphate Buffer (pH 7.6) (40:60 v/v)[9]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 280 nm or 302 nm[6][9][11]
Injection Volume 20 µL[6]
Column Temperature 25°C[6][9]
Internal Standard (Optional) Flutamide or Phenacetin[2][11]

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify the likely degradation products, understand the degradation pathways, and demonstrate the specificity of the analytical method.[7] A single batch of the omeprazole formulation should be subjected to the following stress conditions as per ICH guidelines.[12]

3.1.1. Acid Hydrolysis

  • Prepare a solution of the omeprazole formulation in a suitable solvent (e.g., methanol:water 50:50).

  • Add 0.1 N hydrochloric acid (HCl) to the solution.[1]

  • Keep the solution at room temperature for a specified period (e.g., 1.5 hours).[1]

  • At predetermined time points (e.g., 0, 30, 60, 90 minutes), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).[1]

  • Dilute the neutralized sample with the mobile phase to a suitable concentration.

  • Analyze the sample by HPLC.

3.1.2. Base Hydrolysis

  • Prepare a solution of the omeprazole formulation in a suitable solvent.

  • Add 0.1 N sodium hydroxide (NaOH) to the solution.

  • Keep the solution at room temperature for a specified period.

  • At predetermined time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 N hydrochloric acid (HCl).

  • Dilute the neutralized sample with the mobile phase.

  • Analyze by HPLC.

3.1.3. Oxidative Degradation

  • Prepare a solution of the omeprazole formulation in a suitable solvent.

  • Add 3% hydrogen peroxide (H₂O₂) to the solution.[13]

  • Keep the solution at room temperature for a specified period.

  • At predetermined time points, withdraw an aliquot.

  • Dilute the sample with the mobile phase.

  • Analyze by HPLC.

3.1.4. Thermal Degradation

  • Place the solid omeprazole formulation in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 70°C, or 80°C).

  • At predetermined time points (e.g., 24, 48, 72 hours), remove a sample.

  • Prepare a solution of the sample in a suitable solvent.

  • Dilute with the mobile phase.

  • Analyze by HPLC.

3.1.5. Photostability Testing

  • Expose the omeprazole formulation (in a photostability chamber) to a light source according to ICH Q1B guidelines.

  • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light with aluminum foil.

  • At the end of the exposure period, prepare solutions of both the exposed and control samples.

  • Analyze by HPLC.

Long-Term and Accelerated Stability Testing Protocol

Long-term and accelerated stability studies are conducted to establish the shelf-life and recommended storage conditions for the omeprazole formulation.[14] These studies should be performed on at least three primary batches of the formulation in its proposed container closure system.[7][12]

3.2.1. Storage Conditions

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[14]

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.[6][14]

3.2.2. Testing Frequency

  • Long-Term Stability: The testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][12]

  • Accelerated Stability: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended for a 6-month study.[7][12]

3.2.3. Procedure

  • Place the omeprazole formulation samples in their final packaging into stability chambers maintained at the specified conditions.

  • At each designated time point, withdraw samples.

  • Analyze the samples for the following parameters as appropriate:

    • Appearance

    • Assay of omeprazole

    • Degradation products

    • Dissolution (for solid dosage forms)

    • Moisture content

    • pH (for liquid formulations)

  • The analytical procedures used should be validated stability-indicating methods.

Data Presentation

Quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and analysis.

Table 2: Summary of Forced Degradation Studies of Omeprazole

Stress ConditionReagent/ConditionDurationOmeprazole Degradation (%)Major Degradation Products
Acid Hydrolysis 0.1 N HCl, Room Temp1.5 hours61.64%[13]Sulfenic acid, Cyclic sulfenamide
Base Hydrolysis 0.1 N NaOH, Room Temp-4.29%[13]-
Oxidation 3% H₂O₂, Room Temp-26.38%[13]Omeprazole sulfone
Thermal Degradation Dry Heat-4.32%[13]-
Photodegradation ICH Q1B Conditions-Varies-

Note: Degradation percentages can vary significantly based on the specific formulation and experimental conditions. The values presented are illustrative examples from literature.

Table 3: Example of Accelerated Stability Data for an Omeprazole Formulation (40°C/75% RH)

Time (Months)AppearanceAssay of Omeprazole (%)Total Degradation Products (%)
0 White to off-white powder100.0< 0.1
1 No significant change98.50.8
3 Slight discoloration95.22.5
6 Yellowish powder90.85.1

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_stability Long-Term & Accelerated Stability cluster_analysis Analysis cluster_results Data Evaluation Formulation Omeprazole Formulation Acid Acid Hydrolysis Formulation->Acid Base Base Hydrolysis Formulation->Base Oxidation Oxidative Degradation Formulation->Oxidation Thermal Thermal Degradation Formulation->Thermal Photo Photostability Formulation->Photo LongTerm Long-Term (25°C/60%RH or 30°C/65%RH) Formulation->LongTerm Accelerated Accelerated (40°C/75%RH) Formulation->Accelerated HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LongTerm->HPLC Accelerated->HPLC Report Stability Report (Degradation Profile, Shelf-life) HPLC->Report

Caption: Experimental workflow for omeprazole stability testing.

Simplified Degradation Pathway of Omeprazole

G Omeprazole Omeprazole SulfenicAcid Sulfenic Acid Intermediate Omeprazole->SulfenicAcid Acid-Catalyzed Rearrangement OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone Oxidation CyclicSulfenamide Cyclic Sulfenamide SulfenicAcid->CyclicSulfenamide OtherProducts Other Degradation Products SulfenicAcid->OtherProducts

Caption: Simplified acid-catalyzed degradation pathway of omeprazole.

References

Application Notes and Protocols for the Preparation of Omeprazole Oral Suspension for Rodent Gavage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omeprazole (B731), a proton pump inhibitor, is widely used in preclinical research involving rodent models to study gastrointestinal conditions and to mitigate ulcerogenic effects of other treatments. Due to its instability in acidic environments, omeprazole requires a specific formulation for oral administration to ensure its efficacy.[1][2] This document provides a detailed protocol for the preparation of a stable and effective omeprazole oral suspension suitable for gavage in rodents. The formulation is based on the principle of creating an alkaline environment to protect the active pharmaceutical ingredient (API) from degradation in the stomach.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and administration of omeprazole oral suspension in rodents.

ParameterValueNotes
Omeprazole Concentration 2 mg/mL - 20 mg/mLConcentration can be adjusted based on the required dosage and administration volume. 10 mg/mL is a common concentration.[3]
Vehicle 8.4% (w/v) Sodium Bicarbonate SolutionCreates an alkaline pH to protect omeprazole from acid degradation.[1][2][4]
Final Suspension pH Approximately 8.8 - 9.5Critical for maintaining omeprazole stability.[1][2]
Typical Rodent Dosage 10 - 40 mg/kgThe specific dose depends on the research model and therapeutic goal.[5][6]
Administration Volume 5 - 10 mL/kgMaximum recommended gavage volume for rodents to avoid complications.[7][8]
Storage Conditions Refrigerated (2-8°C)Essential for maintaining chemical stability.[4][9][10]
Beyond-Use Date (BUD) 14 - 90 days (refrigerated)Stability is dependent on the specific formulation and storage conditions. For non-validated preparations, a conservative 14-day BUD is recommended.[1][9][11]

Experimental Protocol: Preparation of Omeprazole Oral Suspension (10 mg/mL)

This protocol describes the preparation of 50 mL of a 10 mg/mL omeprazole oral suspension.

Materials and Equipment
  • Omeprazole powder, USP grade

  • Sodium Bicarbonate, USP grade

  • Purified Water

  • 50 mL amber glass bottle with cap

  • Glass mortar and pestle

  • Graduated cylinders (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing balance

  • pH meter or pH strips

Preparation of 8.4% Sodium Bicarbonate Vehicle
  • Weigh 4.2 g of sodium bicarbonate powder.

  • Transfer the powder to a 100 mL beaker.

  • Add approximately 40 mL of purified water.

  • Place the beaker on a magnetic stirrer and stir until the sodium bicarbonate is completely dissolved.

  • Transfer the solution to a 50 mL graduated cylinder and add purified water to bring the final volume to 50 mL.

  • The resulting solution is an 8.4% (w/v) sodium bicarbonate vehicle.

Preparation of Omeprazole Suspension
  • Weigh 500 mg of omeprazole powder.

  • Transfer the omeprazole powder into a glass mortar.

  • Slowly add a small amount (approximately 10 mL) of the 8.4% sodium bicarbonate vehicle to the mortar.

  • Gently triturate the omeprazole powder with the vehicle to form a smooth paste. This minimizes clumping.

  • Gradually add the remaining sodium bicarbonate vehicle to the mortar while continuously stirring.

  • Transfer the contents of the mortar to the 50 mL amber glass bottle.

  • Rinse the mortar and pestle with a small amount of the vehicle and add it to the bottle to ensure a complete transfer of the drug.

  • Cap the bottle and shake well to ensure a uniform suspension.

Quality Control
  • Appearance: The final product should be a white to off-white, uniform suspension.[11]

  • pH: Measure the pH of the suspension. It should be in the range of 8.8 to 9.5.[1][2]

  • Resuspendability: After settling, the suspension should be easily redispersed upon shaking.

  • Labeling: The bottle should be labeled with the name of the drug, concentration, preparation date, beyond-use date, and storage instructions ("For oral gavage in rodents," "Shake well before use," "Refrigerate").

Rodent Gavage Administration Notes

  • Animal Handling: Proper restraint is crucial for safe and successful oral gavage.[7]

  • Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the rodent. For mice, a 20-22 gauge, 1-1.5 inch needle is typically used. For rats, a 16-18 gauge, 2-3 inch needle is appropriate.[8][12]

  • Dose Calculation: Calculate the required volume for each animal based on its body weight and the desired dosage.

  • Administration: Ensure the gavage needle is correctly placed in the esophagus before administering the suspension. Administer the suspension slowly to prevent regurgitation and aspiration.[12] Monitor the animal for any signs of distress during and after the procedure.[12]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of the omeprazole oral suspension.

G cluster_vehicle Vehicle Preparation cluster_suspension Suspension Formulation cluster_qc Quality Control & Storage weigh_bicarb Weigh Sodium Bicarbonate dissolve_bicarb Dissolve in Purified Water weigh_bicarb->dissolve_bicarb qs_volume_bicarb QS to Final Volume dissolve_bicarb->qs_volume_bicarb triturate Triturate with Vehicle to Form Paste qs_volume_bicarb->triturate weigh_omeprazole Weigh Omeprazole Powder weigh_omeprazole->triturate add_vehicle Gradually Add Remaining Vehicle triturate->add_vehicle transfer Transfer to Amber Bottle add_vehicle->transfer check_ph Check pH (8.8-9.5) transfer->check_ph label_bottle Label Bottle check_ph->label_bottle refrigerate Store at 2-8°C label_bottle->refrigerate end End refrigerate->end start Start start->weigh_bicarb start->weigh_omeprazole

Caption: Workflow for Omeprazole Oral Suspension Preparation.

References

Assessing Omeprazole Drug-Drug Interactions Using Human Liver Microsomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][2] This creates a potential for drug-drug interactions (DDIs) when co-administered with other therapeutic agents that are substrates, inhibitors, or inducers of the same CYP isoforms. Understanding the DDI potential of omeprazole is a critical aspect of drug development and clinical risk management. In vitro studies using human liver microsomes (HLMs) are a cornerstone for predicting and characterizing these interactions. HLMs contain a rich complement of drug-metabolizing enzymes, including the CYP superfamily, and provide a reliable and reproducible system for assessing metabolic pathways, enzyme inhibition, and enzyme induction.

These application notes provide detailed protocols for assessing the DDI potential of omeprazole focusing on its inhibitory and inductive effects on major CYP isoforms using HLMs.

Key Concepts:

  • CYP Inhibition: Omeprazole can act as an inhibitor of various CYP enzymes, leading to decreased metabolism and increased plasma concentrations of co-administered drugs. This can potentially result in adverse effects. Omeprazole and its metabolites have been shown to be time-dependent inhibitors of CYP2C19 and CYP3A4.[3]

  • CYP Induction: Conversely, omeprazole has been identified as an inducer of certain CYP enzymes, such as CYP1A2.[1][4][5] This can accelerate the metabolism of other drugs, potentially reducing their therapeutic efficacy.

  • Human Liver Microsomes (HLMs): HLMs are subcellular fractions derived from the endoplasmic reticulum of human hepatocytes. They are a standard in vitro tool for studying drug metabolism and DDIs due to their high concentration of active CYP enzymes.

Quantitative Data Summary

The following tables summarize the inhibitory potential of omeprazole on various CYP isoforms as determined in studies using human liver microsomes.

Table 1: Inhibition of Human Cytochrome P450 Isoforms by Omeprazole

CYP IsoformProbe SubstrateKi (μM)IC50 (μM)Type of InhibitionReference
CYP2C19S-mephenytoin7.12-6Competitive[6][7][8]
CYP3A4Midazolam->200Weak[8]
CYP3A4Cisapride0.4--[6]
CYP3A4Benidipine6.5--[6]
CYP2C9Diclofenac--Substrate Dependent[6]
CYP2D6Bufuralol->200Poor inhibitor[8]
CYP1A2---Inducer[4][5]

Table 2: Inhibition of Diazepam Metabolism by Omeprazole and its Metabolite in Human Liver Microsomes

PathwayInhibitorKi (μM)Reference
3-hydroxydiazepam (3HDZ)Omeprazole201 ± 89[9]
Nordiazepam (NDZ)OmeprazoleNot affected[9]
3-hydroxydiazepam (3HDZ)Omeprazole Sulphone121 ± 45[9]
Nordiazepam (NDZ)Omeprazole Sulphone188 ± 73[9]

Experimental Protocols

Protocol 1: CYP Inhibition Assay - Determination of IC50 and Ki

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of omeprazole for a specific CYP isoform in HLMs.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Omeprazole

  • CYP-specific probe substrate (e.g., S-mephenytoin for CYP2C19)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of omeprazole and the probe substrate in a suitable solvent (e.g., DMSO, methanol).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension (typically 0.1-0.5 mg/mL protein concentration) and phosphate buffer at 37°C.

    • In a microcentrifuge tube, add the HLM suspension, phosphate buffer, and varying concentrations of omeprazole. Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the probe substrate.

    • After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 10-60 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each omeprazole concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • To determine the Ki, repeat the experiment with multiple substrate concentrations at each inhibitor concentration. Analyze the data using non-linear regression with appropriate models (e.g., competitive, non-competitive, uncompetitive) or by graphical analysis (e.g., Dixon plot, Lineweaver-Burk plot).

Protocol 2: CYP Induction Assay - Measurement of mRNA and Enzyme Activity

This protocol describes how to assess the potential of omeprazole to induce the expression of CYP enzymes in primary human hepatocytes, a more comprehensive system for induction studies.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Omeprazole

  • Positive control inducers (e.g., rifampicin (B610482) for CYP3A4, omeprazole for CYP1A2)

  • Negative control (vehicle)

  • RNA isolation kit

  • qRT-PCR reagents and instrument

  • CYP-specific probe substrates for activity assays

  • LC-MS/MS system

Procedure:

  • Hepatocyte Culture and Treatment:

    • Thaw and plate primary human hepatocytes according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 24-48 hours).

    • Treat the hepatocytes with varying concentrations of omeprazole, a positive control inducer, and a vehicle control for 48-72 hours. Replace the medium with fresh compound-containing medium every 24 hours.

  • Assessment of mRNA Expression (qRT-PCR):

    • After the treatment period, lyse the cells and isolate total RNA using a commercial kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative mRNA levels of the target CYP genes (e.g., CYP1A2, CYP3A4) and a housekeeping gene (e.g., GAPDH) using qRT-PCR.

    • Calculate the fold induction of mRNA expression relative to the vehicle control.

  • Assessment of Enzyme Activity:

    • After the treatment period, wash the cells and incubate them with a CYP-specific probe substrate for a defined period.

    • Collect the supernatant and analyze the formation of the metabolite using LC-MS/MS.

    • Calculate the fold induction of enzyme activity relative to the vehicle control.

  • Data Analysis:

    • Plot the fold induction of mRNA and enzyme activity against the concentration of omeprazole.

    • Determine the EC50 (concentration causing 50% of maximal induction) and the maximum fold induction (Emax).

Visualizations

G cluster_0 Omeprazole Metabolism Omeprazole Omeprazole Hydroxyomeprazole Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulphone Omeprazole Sulphone Omeprazole->Omeprazole_Sulphone CYP3A4

Caption: Primary metabolic pathways of omeprazole in the liver.

G cluster_1 CYP Inhibition Assay Workflow A Prepare Reagents (HLMs, Omeprazole, Substrate, NADPH) B Pre-incubate HLMs and Omeprazole A->B C Initiate Reaction with Substrate and NADPH B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Data Analysis (IC50/Ki Determination) G->H

Caption: Experimental workflow for a CYP inhibition assay.

G cluster_2 CYP Induction Assay Workflow cluster_3 mRNA Analysis cluster_4 Enzyme Activity Analysis I Culture & Treat Hepatocytes (Omeprazole, Controls) J Harvest Cells/Supernatant I->J K RNA Isolation J->K N Incubate with Probe Substrate J->N L qRT-PCR K->L M Calculate Fold Induction L->M O LC-MS/MS Analysis N->O P Calculate Fold Induction O->P

Caption: Experimental workflow for a CYP induction assay.

Conclusion

The in vitro assessment of drug-drug interactions using human liver microsomes is an indispensable tool in drug development. The protocols and data presented here provide a framework for evaluating the potential of omeprazole to act as both an inhibitor and an inducer of key cytochrome P450 enzymes. By characterizing these interactions early in the development process, researchers can better predict clinical outcomes, inform dosing recommendations, and ultimately enhance patient safety. The provided quantitative data underscores the importance of considering omeprazole's complex DDI profile in a clinical setting.

References

Application Note: Determination of Omeprazole Concentration using UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a validated UV spectrophotometric method for the quantitative determination of omeprazole (B731) in bulk and pharmaceutical dosage forms. The method is simple, rapid, accurate, and cost-effective, making it suitable for routine quality control analysis.

Introduction

Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid.[1][2] It is chemically identified as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[3] The stability of omeprazole is pH-dependent; it degrades rapidly in acidic media but exhibits acceptable stability in alkaline conditions.[3] This characteristic is leveraged in the development of a UV spectrophotometric analytical method. Various analytical techniques, including HPLC, HPTLC, and spectrofluorimetry, are available for omeprazole estimation.[4] However, UV-Vis spectrophotometry remains a popular choice due to its simplicity, low cost, and speed.[5] This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

Principle of the Method

The logical relationship of this analytical technique is based on the Beer-Lambert Law, which is fundamental to quantitative absorption spectroscopy.

G cluster_0 Beer-Lambert Law Principle A Light Source (UV-Vis Spectrophotometer) B Monochromator (Selects Wavelength λmax) A->B Polychromatic Light C Cuvette with Omeprazole Solution (Concentration 'c', Path Length 'l') B->C Monochromatic Light (I₀) D Detector C->D Transmitted Light (I) E Absorbance (A) (A = εlc) D->E Signal Processing F Concentration Determination E->F Proportional Relationship

Caption: Logical flow of the Beer-Lambert Law in UV-Vis spectrophotometry.

Experimental Protocols

Materials and Instrumentation
  • Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Chemicals and Reagents: Omeprazole reference standard, sodium hydroxide (B78521) (analytical grade), and purified water.

Preparation of Solutions
  • Preparation of 0.1 N NaOH Solution (Solvent/Diluent):

    • Dissolve 4.0 g of sodium hydroxide in 1000 mL of purified water.

  • Preparation of Standard Omeprazole Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of omeprazole reference standard.[5]

    • Transfer it to a 100 mL volumetric flask.

    • Add a portion of 0.1 N NaOH, shake to dissolve, and then make up the volume to the mark with the same solvent.[5]

  • Preparation of Working Standard Solutions:

    • From the stock solution (1000 µg/mL), prepare an intermediate solution of 100 µg/mL by diluting 10 mL to 100 mL with 0.1 N NaOH.

    • From the 100 µg/mL solution, prepare a series of working standard solutions for the calibration curve (e.g., 10, 12, 14, 16, 18 µg/mL) by appropriate dilutions with 0.1 N NaOH.[5]

Experimental Workflow

The general workflow for the determination of omeprazole concentration is depicted below.

G start Start prep_reagents Prepare 0.1 N NaOH and Omeprazole Stock Solution start->prep_reagents det_lambda Determine λmax (Scan 200-400 nm) prep_reagents->det_lambda prep_sample Prepare Sample Solution prep_reagents->prep_sample prep_calib Prepare Calibration Standards (e.g., 10-18 µg/mL) det_lambda->prep_calib measure_calib Measure Absorbance of Standards prep_calib->measure_calib plot_calib Plot Calibration Curve (Absorbance vs. Concentration) measure_calib->plot_calib calc_conc Calculate Sample Concentration using Regression Equation plot_calib->calc_conc measure_sample Measure Sample Absorbance prep_sample->measure_sample measure_sample->calc_conc end_process End calc_conc->end_process

Caption: Experimental workflow for omeprazole concentration determination.

Methodology
  • Determination of Maximum Absorption Wavelength (λmax):

    • Scan a 10 µg/mL solution of omeprazole in 0.1 N NaOH from 200 to 400 nm against a 0.1 N NaOH blank.

  • Construction of the Calibration Curve:

    • Measure the absorbance of each working standard solution (10-18 µg/mL) at the determined λmax.[5]

    • Plot a graph of absorbance versus concentration.

    • Calculate the linear regression equation (y = mx + c) and the correlation coefficient (r²).

  • Analysis of Pharmaceutical Formulations (e.g., Capsules):

    • Weigh and powder the contents of twenty capsules to determine the average weight.

    • Take a quantity of powder equivalent to 100 mg of omeprazole and transfer it to a 100 mL volumetric flask.

    • Dissolve and make up the volume with 0.1 N NaOH.

    • Filter the solution.

    • Dilute the filtered solution appropriately with 0.1 N NaOH to obtain a theoretical concentration within the linearity range (e.g., 10 µg/mL).[5]

    • Measure the absorbance of the final sample solution at the λmax.

    • Calculate the concentration of omeprazole in the sample using the regression equation from the calibration curve.

Method Validation Data

The UV spectrophotometric method for omeprazole has been validated according to International Council for Harmonisation (ICH) guidelines, with key parameters summarized below.

Table 1: Linearity and Range
SolventLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)Reference
0.1 N NaOH10 - 18y = 0.0506x - 0.18270.9998[5]
Methanol2 - 12Not Specified>0.999[10]
Ethanol:Water (5:5 V/V)2 - 10y = 0.053x + 0.0030.999[1]
Phosphate Buffer (pH 6.8)2 - 18y = 0.0363x + 0.03480.9921[2]
Table 2: Accuracy (Recovery Studies)
Method/SolventSpiking LevelsMean Recovery (%)%RSDReference
Absorbance Method (0.1 N NaOH)80%, 100%, 120%99.17%<2%[5]
Area Under Curve (0.1 N NaOH)80%, 100%, 120%101.70%<2%[5]
UV Method (Ethanol:Water)80%, 100%, 120%99.46% - 100.86%<2%[1]
UV Method (Methanol)50%, 100%, 150%100.05%Not Specified[10]
Table 3: Precision
Precision TypeConcentration (µg/mL)%RSDReference
Intra-day (Methanol)Not Specified0.25[10]
Inter-day (Methanol)Not Specified0.35[10]
Inter-day (0.1 N NaOH)14, 16, 180.05 - 0.97[5]
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
SolventLOD (µg/mL)LOQ (µg/mL)Reference
Methanol0.150.47[10]
Ethanol:Water (5:5 V/V)0.0610.186[1]
Ethanol0.11.1[11]

Conclusion

References

Application Notes and Protocols for Studying the Effect of Omeprazole on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Omeprazole (B731), a widely used proton pump inhibitor (PPI), has demonstrated potential anti-cancer properties in various preclinical studies. It has been shown to inhibit proliferation, induce apoptosis, and reduce the migration and invasion of cancer cells.[1][2][3][4][5][6][7][8][9][10] The mechanisms underlying these effects are multifaceted and appear to involve the modulation of several key signaling pathways, including autophagy, mTORC1 signaling, and the aryl hydrocarbon receptor (AhR) pathway.[1][2][3][11][12][13][14] These application notes provide detailed protocols for investigating the in vitro effects of omeprazole on cancer cells.

1. Experimental Workflow

The following diagram outlines the general workflow for studying the effects of omeprazole on cancer cells.

experimental_workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Analysis cell_culture 1. Cell Line Selection & Culture omeprazole_prep 2. Omeprazole Preparation proliferation 3. Proliferation Assay (MTT) cell_culture->proliferation omeprazole_prep->proliferation apoptosis 4. Apoptosis Assay (Annexin V/PI) proliferation->apoptosis migration 5. Migration/Invasion Assay (Wound Healing/Transwell) apoptosis->migration data_analysis 6. Data Analysis migration->data_analysis pathway_analysis 7. Signaling Pathway Analysis (Optional) data_analysis->pathway_analysis

Caption: Experimental workflow for evaluating omeprazole's impact on cancer cells.

2. Signaling Pathways Modulated by Omeprazole

Omeprazole has been shown to influence several signaling pathways in cancer cells. The diagram below illustrates some of the key pathways.

signaling_pathways cluster_mTOR mTORC1 Pathway cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway cluster_Apoptosis Apoptosis Regulation omeprazole Omeprazole FTO FTO omeprazole->FTO inhibits AhR AhR omeprazole->AhR modulates p21 p21 (waf1/cip1) omeprazole->p21 induces Bcl2 Bcl-2, Bcl-XL omeprazole->Bcl2 decreases survivin Survivin omeprazole->survivin decreases m6A m6A FTO->m6A demethylates mTORC1 mTORC1 m6A->mTORC1 activates autophagy Pro-survival Autophagy mTORC1->autophagy inhibits apoptosis_mTOR Apoptosis mTORC1->apoptosis_mTOR promotes invasion Invasion AhR->invasion inhibits apoptosis_reg Apoptosis p21->apoptosis_reg promotes Bcl2->apoptosis_reg inhibits survivin->apoptosis_reg inhibits

Caption: Key signaling pathways affected by omeprazole in cancer cells.

Experimental Protocols

3.1. Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., gastric, pancreatic, colon).

  • Omeprazole: Sigma-Aldrich or equivalent.

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Gibco or equivalent.

  • Penicillin-Streptomycin (B12071052) Solution: Gibco or equivalent.

  • Trypsin-EDTA: Gibco or equivalent.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: Sigma-Aldrich or equivalent.[15]

  • Dimethyl Sulfoxide (DMSO): Sigma-Aldrich or equivalent.

  • Annexin V-FITC Apoptosis Detection Kit: Thermo Fisher Scientific, Bio-Techne, or equivalent.[16][17][18][19][20]

  • Propidium (B1200493) Iodide (PI): Included in the apoptosis kit.

  • Transwell Inserts: Corning or equivalent.

  • Matrigel (for invasion assay): Corning or equivalent.

  • Crystal Violet Stain: Sigma-Aldrich or equivalent.

3.2. Cell Culture and Omeprazole Preparation

  • Cell Culture: Maintain cancer cell lines in the recommended complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Omeprazole Stock Solution: Prepare a stock solution of omeprazole (e.g., 100 mM) in a suitable solvent like DMSO. Store aliquots at -20°C. Further dilutions should be made in the cell culture medium to achieve the desired final concentrations for treatment.

3.3. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][21][22]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of omeprazole (e.g., 0, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest omeprazole concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation: Cell Viability (MTT Assay)

Omeprazole (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
2595.3 ± 4.588.1 ± 5.375.4 ± 4.9
5087.6 ± 3.974.5 ± 4.160.2 ± 5.5
10072.1 ± 4.255.9 ± 3.742.8 ± 4.3
20058.4 ± 3.538.2 ± 4.025.1 ± 3.8

3.4. Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][19][20]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of omeprazole for 24 or 48 hours as described for the MTT assay.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.[17]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[16][18][19]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[16][18]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation: Apoptosis Analysis

Omeprazole (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
0 (Control)95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
5080.4 ± 3.110.2 ± 1.55.3 ± 1.14.1 ± 0.9
10065.7 ± 2.818.5 ± 2.112.6 ± 1.83.2 ± 0.7
20048.2 ± 3.525.9 ± 2.920.1 ± 2.45.8 ± 1.3

3.5. Cell Migration Assay

3.5.1. Wound Healing (Scratch) Assay

This assay assesses collective cell migration.[23][24][25]

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to confluence.

  • Create a "Wound": Use a sterile pipette tip to create a straight scratch in the cell monolayer.[24]

  • Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of omeprazole.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Data Presentation: Wound Healing Assay

Omeprazole (µM)12h Wound Closure (%)24h Wound Closure (%)48h Wound Closure (%)
0 (Control)35.2 ± 4.175.8 ± 5.398.1 ± 1.9
5025.6 ± 3.550.1 ± 4.770.3 ± 5.1
10015.8 ± 2.930.7 ± 3.945.9 ± 4.4
2008.1 ± 2.115.4 ± 3.222.5 ± 3.8

3.5.2. Transwell Migration Assay

This assay evaluates the migration of individual cells through a porous membrane.[26][27][28][29]

  • Cell Preparation: Starve the cells in a serum-free medium for several hours before the assay.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed the starved cells in a serum-free medium containing different concentrations of omeprazole into the upper chamber of the Transwell inserts.[27]

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell type.

  • Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet. Count the number of migrated cells in several random fields under a microscope.

Data Presentation: Transwell Migration Assay

Omeprazole (µM)Migrated Cells (per field)
0 (Control)150 ± 15
50110 ± 12
10075 ± 9
20040 ± 6

Note: For invasion assays, the Transwell inserts should be coated with a layer of Matrigel, and the incubation time may need to be extended.[27]

References

Application Notes and Protocols for Determining Appropriate Omeprazole Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and administering omeprazole (B731) in mouse models for various research applications. The information is compiled from peer-reviewed scientific literature and is intended to assist in the effective use of omeprazole for gastric acid suppression.

Introduction

Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion. This potent inhibition of acid production makes omeprazole a valuable tool in numerous preclinical research areas, including the study of gastroesophageal reflux disease (GERD), nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy, and Helicobacter pylori infection. Determining the appropriate dosage is critical for achieving the desired level of gastric acid suppression while minimizing potential off-target effects.

Data Presentation: Omeprazole Dosage and Effects in Mice

The following tables summarize quantitative data on omeprazole dosages used in mouse models and their reported effects.

Table 1: Omeprazole Dosage with Reported Gastric pH in Mice

Dosage (mg/kg)Administration RouteMouse StrainDuration of TreatmentBaseline Gastric pHPost-Treatment Gastric pHReference
150Intraperitoneal (i.p.)Not Specified3 consecutive days2.4 ± 0.24.5 ± 0.2[1]

Table 2: Omeprazole Dosages Used in Various Mouse Models (Gastric pH Not Reported)

Dosage (mg/kg)Administration RouteMouse StrainResearch ApplicationDuration of Treatment
6Oral GavageNot SpecifiedCarcinogenesis study24 weeks
30Oral GavageNot SpecifiedCarcinogenesis study24 weeks
40Oral GavageC57BL/6Gastroesophageal Reflux Disease (GERD) model7 days
40-150Intraperitoneal (i.p.)Not SpecifiedGastrointestinal transit study5 days

Experimental Protocols

1. Preparation of Omeprazole for Administration

Omeprazole is acid-labile and requires careful preparation to ensure its stability and bioavailability.

  • For Oral Gavage:

    • Omeprazole is often administered as a suspension. A common vehicle is 0.5% Methocel.

    • To prepare a 1 mg/mL suspension, weigh 10 mg of omeprazole powder.

    • In a sterile mortar, add a small volume of 0.5% Methocel and triturate the omeprazole powder to form a smooth paste.

    • Gradually add the remaining volume of 0.5% Methocel to reach a final volume of 10 mL, mixing continuously to ensure a uniform suspension.

    • Prepare the suspension fresh daily before administration due to the potential for degradation.

  • For Intraperitoneal (i.p.) Injection:

    • For i.p. injection, omeprazole can be dissolved in a suitable solvent. One study utilized phosphate-buffered saline (PBS).[1]

    • To prepare a 15 mg/mL solution in PBS, weigh 150 mg of omeprazole.

    • Dissolve the omeprazole in 10 mL of sterile PBS. Gentle warming and vortexing may be required to facilitate dissolution.

    • Ensure the solution is clear and free of particulates before injection.

    • Prepare the solution fresh immediately before use.

2. Animal Handling and Administration

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before starting any experimental procedures.

  • Fasting: For studies requiring baseline gastric pH measurements or to ensure consistent absorption, mice may be fasted overnight (approximately 12-16 hours) with free access to water.

  • Administration:

    • Oral Gavage: Use a proper-sized, ball-tipped gavage needle to administer the omeprazole suspension directly into the stomach. The volume should be adjusted based on the mouse's body weight (typically 5-10 mL/kg).

    • Intraperitoneal Injection: Inject the omeprazole solution into the lower abdominal quadrant, taking care to avoid puncturing the peritoneum or internal organs.

3. Measurement of Intragastric pH

  • Euthanasia and Sample Collection:

    • At the desired time point after omeprazole administration, euthanize the mice using a humane and approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately perform a laparotomy to expose the stomach.

    • Clamp the esophagus and the pylorus to prevent leakage of gastric contents.

    • Carefully excise the stomach.

  • pH Measurement:

    • Make a small incision in the stomach wall.

    • Insert a micro-pH electrode directly into the gastric contents to measure the pH.

    • Alternatively, collect the gastric juice in a microcentrifuge tube and measure the pH of the collected fluid.

Mandatory Visualizations

Omeprazole_Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell Omeprazole Omeprazole (prodrug) Active_Form Sulfenamide (active form) Omeprazole->Active_Form Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Form->Proton_Pump Irreversible Inhibition H_ion H+ Proton_Pump->H_ion Secretion Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Proton_Pump Uptake

Caption: Simplified signaling pathway of omeprazole's mechanism of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Group_Allocation Random Group Allocation (Control vs. Omeprazole Doses) Animal_Acclimatization->Group_Allocation Baseline_pH Optional: Baseline Gastric pH (Fasted Mice) Group_Allocation->Baseline_pH Omeprazole_Prep Omeprazole Preparation (Fresh Daily) Group_Allocation->Omeprazole_Prep Baseline_pH->Omeprazole_Prep Administration Omeprazole Administration (e.g., Oral Gavage, i.p.) Omeprazole_Prep->Administration Euthanasia Euthanasia at Pre-determined Timepoints Administration->Euthanasia Stomach_Excision Stomach Excision Euthanasia->Stomach_Excision pH_Measurement Gastric pH Measurement Stomach_Excision->pH_Measurement Data_Analysis Data Analysis and Comparison pH_Measurement->Data_Analysis

Caption: General experimental workflow for determining omeprazole dosage efficacy.

References

Omeprazole as a Research Tool for Gastric Acid Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing omeprazole (B731) as a specific and potent tool to investigate the mechanisms of gastric acid secretion. This document outlines detailed protocols for both in vitro and in vivo experimental models, presents quantitative data on the inhibitory effects of omeprazole, and illustrates the key signaling pathways involved in gastric acid regulation.

Introduction

Omeprazole, a substituted benzimidazole, is a selective and irreversible inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is the final step in the pathway of acid secretion by parietal cells in the stomach. The high specificity and potency of omeprazole make it an invaluable tool for researchers studying the physiology and pathophysiology of gastric acid secretion, as well as for screening and characterizing new anti-secretory compounds. Omeprazole is a prodrug that is activated in the acidic environment of the parietal cell canaliculus, where it covalently binds to cysteine residues on the H+/K+-ATPase.[1][2]

Mechanism of Action

Omeprazole exerts its inhibitory effect by accumulating in the acidic space of the parietal cell's secretory canaliculi. In this acidic environment, it is converted to a reactive tetracyclic sulfenamide. This active form then forms a stable disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation.[3][4] The inhibition of this final step in the acid secretion pathway makes omeprazole effective regardless of the initial stimulus, be it histamine, gastrin, or acetylcholine.[5]

Data Presentation: Quantitative Effects of Omeprazole

The following tables summarize the quantitative data on the inhibitory effects of omeprazole in various experimental models.

Table 1: In Vitro Inhibition of Gastric Acid Secretion and H+/K+-ATPase Activity by Omeprazole

PreparationSpeciesStimulantMeasurementOmeprazole Concentration% Inhibition / IC50Citation(s)
Isolated Gastric GlandsHumanHistamine, db-cAMP, K+14C-Aminopyrine AccumulationIC50: ~50 nM50%[6]
Isolated Gastric GlandsRabbitHistamine14C-Aminopyrine AccumulationIC50: 0.35 µM50%[7]
Isolated Gastric GlandsRabbitBasalAcid Secretion10 µM~42%[8]
Isolated Gastric GlandsRabbitHistamine + ASAAcid Secretion10 µM~52% (of maximal)[9]
Isolated Gastric Membrane VesiclesHuman-H+/K+-ATPase ActivityIC50: 4 µM50%[6]
Gastric MicrosomesRabbit-H+/K+-ATPase ActivityIC50: 4.2 µM50%[7]
Gastric Membrane VesiclesSwine-H+/K+-ATPase ActivityIC50: 2.4 µM50%[10]
Goat Gastric Mucosal HomogenateGoat-H+/K+-ATPase ActivityIC50: 26 µg/mL50%[11]

Table 2: In Vivo Inhibition of Gastric Acid Secretion by Omeprazole

Animal ModelParameter MeasuredOmeprazole DoseRoute of Administration% Inhibition / EffectCitation(s)
Pylorus-Ligated RatsGastric Acid Volume, Acid & Pepsin Output10-100 mg/kgIntraduodenalDose-dependent inhibition[12]
Pylorus-Ligated RatsGastric Volume & Acid Output20 mg/kgOralSignificant decrease
Pylorus-Ligated RatsGastric Juice pH20 mg/kgOralSignificant increase[13]
Healthy Human SubjectsPentagastrin-Stimulated Acid Secretion30 mg (single dose)Oral71.2% reduction[14]
Healthy Human SubjectsPentagastrin-Stimulated Acid Secretion60 mg (single dose)Oral95.3% reduction[14]
Healthy Human SubjectsPeptone-Stimulated Acid Output30 mgOral42% reduction
Healthy Human SubjectsPeptone-Stimulated Acid Output60 mgOral80% reduction[15]
Healthy Human SubjectsPeptone-Stimulated Acid Output90 mgOral92% reduction[15]
Duodenal Ulcer Patients24h Intragastric Acidity20 mg/dayOral97% reduction[16]

Experimental Protocols

In Vitro Studies

This protocol describes a method for obtaining viable gastric glands from rabbit mucosa, which can be used to study the direct effects of omeprazole on acid secretion.

Materials:

  • New Zealand White rabbit (2-3 kg)

  • Saline solution (0.9% NaCl), ice-cold

  • Collagenase (Type I, e.g., from Clostridium histolyticum) solution: 1 mg/mL in Eagle's Minimum Essential Medium (MEM)

  • Eagle's MEM, supplemented with 20 mM HEPES, pH 7.4

  • Trypan blue solution (0.4%)

Procedure:

  • Anesthetize the rabbit and perfuse the stomach with ice-cold saline through the aorta until the effluent is clear.

  • Excise the stomach, open it along the lesser curvature, and rinse the mucosal surface with cold saline.

  • Separate the gastric mucosa from the underlying muscle layer by blunt dissection.

  • Mince the mucosa into small pieces (approximately 1-2 mm) with fine scissors.

  • Transfer the minced tissue to a flask containing the collagenase solution.

  • Incubate the flask at 37°C for 90 minutes with gentle shaking.

  • After incubation, allow the larger tissue fragments to settle.

  • Carefully collect the supernatant containing the isolated gastric glands.

  • Wash the glands by centrifugation (100 x g for 5 minutes) and resuspend in fresh, collagenase-free MEM. Repeat this washing step three times.

  • Assess gland viability using the trypan blue exclusion method.

This assay indirectly measures acid secretion by quantifying the accumulation of the weak base ¹⁴C-aminopyrine in the acidic compartments of the gastric glands.

Materials:

  • Isolated rabbit gastric glands

  • Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4

  • ¹⁴C-Aminopyrine (specific activity 50-100 mCi/mmol)

  • Histamine or other secretagogues

  • Omeprazole solutions of varying concentrations

  • Scintillation cocktail and vials

Procedure:

  • Pre-incubate the isolated gastric glands in HBSS for 30 minutes at 37°C.

  • Add omeprazole at the desired final concentrations to the gland suspension and incubate for an additional 15 minutes.

  • Add the secretagogue (e.g., histamine, final concentration 10⁻⁵ M) and ¹⁴C-aminopyrine (final concentration 0.1 µCi/mL).

  • Incubate for 20 minutes at 37°C.

  • Terminate the incubation by centrifuging the glands (100 x g for 5 minutes) in the cold.

  • Remove the supernatant and solubilize the gland pellet in a suitable solvent (e.g., 1 N NaOH).

  • Measure the radioactivity in the solubilized pellet using a liquid scintillation counter.

  • Express the results as the ratio of aminopyrine (B3395922) concentration in the intraglandular water to that in the extracellular medium.

In Vivo Studies

This model is used to induce gastric acid accumulation and ulceration in rats, allowing for the evaluation of the anti-secretory effects of omeprazole.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Anesthetic (e.g., ether, isoflurane)

  • Surgical instruments

  • Omeprazole solution for oral or intraperitoneal administration

  • Saline solution (0.9% NaCl)

  • pH meter

  • Centrifuge

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Administer omeprazole or vehicle (saline) to the respective groups of animals.

  • After 30-60 minutes, anesthetize the rats.

  • Make a midline abdominal incision and ligate the pyloric end of the stomach with a silk suture.

  • Close the abdominal incision.

  • After a set period (typically 4-19 hours), sacrifice the animals by cervical dislocation.

  • Carefully dissect the stomach, collecting the gastric contents into a centrifuge tube.

  • Measure the volume of the gastric juice.

  • Centrifuge the gastric contents (1000 x g for 10 minutes) to remove any solid debris.

  • Determine the pH of the supernatant using a pH meter.

  • The total acid output can be determined by titrating the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).

Visualizations

Signaling Pathways of Gastric Acid Secretion

Gastric_Acid_Secretion_Pathway

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow start Start: Rabbit Stomach step1 Isolate Gastric Mucosa start->step1 step2 Mince Tissue step1->step2 step3 Collagenase Digestion (37°C, 90 min) step2->step3 step4 Isolate Gastric Glands (Centrifugation) step3->step4 step5 Pre-incubation (37°C, 30 min) step4->step5 step6 Add Omeprazole (15 min) step5->step6 step7 Add Stimulant + 14C-Aminopyrine (20 min) step6->step7 step8 Terminate & Solubilize step7->step8 end Measure Radioactivity (Scintillation Counting) step8->end

Experimental Workflow for In Vivo Studies (Pylorus Ligation Model)

In_Vivo_Workflow start Start: Fasted Rats step1 Administer Omeprazole/Vehicle start->step1 step2 Anesthetize Rat step1->step2 step3 Pylorus Ligation Surgery step2->step3 step4 Recovery & Acid Accumulation (4-19 hours) step3->step4 step5 Sacrifice Animal step4->step5 step6 Collect Gastric Contents step5->step6 step7 Measure Volume, pH, and Acidity step6->step7 end Analyze Data step7->end

Conclusion

Omeprazole's specific and potent inhibition of the H+/K+-ATPase makes it an indispensable tool for the study of gastric acid secretion. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize omeprazole in their investigations, contributing to a deeper understanding of gastric physiology and the development of new therapeutic agents for acid-related disorders.

References

Application Note and Protocols for the Quantitative Analysis of Omeprazole Enantiomers in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omeprazole (B731), a widely used proton pump inhibitor, is a chiral drug administered as a racemic mixture of its (S)- and (R)-enantiomers.[1][2] The two enantiomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole, exhibit different pharmacokinetic and pharmacodynamic profiles due to stereoselective metabolism, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][3][4] Esomeprazole (B1671258), the (S)-enantiomer, is metabolized more slowly than the (R)-enantiomer, leading to higher plasma concentrations and a more pronounced therapeutic effect.[3][4] Therefore, the enantioselective quantification of omeprazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the impact of genetic polymorphisms on drug metabolism.[5][6]

This document provides detailed protocols for the quantitative analysis of omeprazole enantiomers in biological matrices, focusing on well-established methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Omeprazole Enantiomers

The metabolism of omeprazole is stereoselective, with different primary metabolic pathways for each enantiomer. The diagram below illustrates the main routes of metabolism.

Omeprazole_Metabolism cluster_R (R)-Omeprazole Pathway cluster_S (S)-Omeprazole (Esomeprazole) Pathway cluster_common Common Pathway R_Omeprazole (R)-Omeprazole Hydroxy_R_Omeprazole 5-Hydroxy-(R)-omeprazole R_Omeprazole->Hydroxy_R_Omeprazole CYP2C19 (major) Omeprazole_Sulfone Omeprazole Sulfone R_Omeprazole->Omeprazole_Sulfone CYP3A4 (minor) S_Omeprazole (S)-Omeprazole Desmethyl_S_Omeprazole 5'-O-Desmethyl- (S)-omeprazole S_Omeprazole->Desmethyl_S_Omeprazole CYP2C19 Hydroxy_S_Omeprazole 3-Hydroxy- (S)-omeprazole S_Omeprazole->Hydroxy_S_Omeprazole CYP3A4 S_Omeprazole->Omeprazole_Sulfone CYP3A4 (major)

Caption: Metabolic pathways of (R)- and (S)-omeprazole.

Quantitative Analysis Methods

Several analytical methods have been developed for the enantioselective analysis of omeprazole. The most common and robust methods are based on chiral HPLC with UV detection and LC-MS/MS for higher sensitivity and selectivity.

Data Presentation: Method Validation Summary

The following tables summarize the validation parameters for different analytical methods used for the quantification of omeprazole enantiomers in biological matrices.

Table 1: HPLC Method Validation Data

Parameter(R)-Omeprazole(S)-OmeprazoleReference
Linearity Range (µg/mL) 0.01 - 1500.015 - 152[7]
Correlation Coefficient (R²) 0.99930.9999[7]
LOD (ng/mL) 99-[8]
LOQ (ng/mL) 333-[8]
Intra-day Precision (%RSD) < 2%< 2%[8]
Inter-day Precision (%RSD) < 2%< 2%[8]

Table 2: LC-MS/MS Method Validation Data

Parameter(R)-Omeprazole(S)-OmeprazoleReference
Linearity Range (ng/mL) 1.25 - 25001.25 - 2500[9]
LOD (ng/mL) 0.10.1[10][11]
LOQ (ng/mL) 0.40.4[10][11]
Intra-day Precision (%RSD) 2.2 - 7.52.2 - 7.5[10][11]
Inter-day Precision (%RSD) 2.2 - 7.52.2 - 7.5[10][11]
Accuracy (%) -9.9 to 8.3-9.9 to 8.3[10][11]
Matrix Effect (%) < 5< 5[10][11]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Microextraction by Packed Sorbent (MEPS)

This protocol is based on a method described for the extraction of omeprazole enantiomers from human plasma and oral fluid.[10][11]

Materials:

  • MEPS syringe with C8 sorbent

  • Water (for washing)

  • Ethanol (B145695) (for elution)

  • Internal Standard (IS) solution (e.g., Lansoprazole)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of plasma sample with the internal standard.

  • Condition the MEPS C8 sorbent by aspirating and dispensing 100 µL of ethanol followed by 100 µL of water, repeated three times.

  • Aspirate the plasma sample (100 µL) into the MEPS syringe.

  • Wash the sorbent by aspirating and dispensing 100 µL of water.

  • Elute the analytes by dispensing 50 µL of ethanol into a clean collection vial.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Chiral HPLC-UV Method for Enantiomeric Separation

This protocol is adapted from methods developed for the analysis of omeprazole in pharmaceutical formulations, which can be adapted for biological matrices after appropriate sample cleanup.[12][13]

Instrumentation:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK AD)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: CHIRALPAK AD

  • Mobile Phase: Hexane:Ethanol (40:60, v/v)[12][13]

  • Flow Rate: 0.7 mL/min

  • Detection Wavelength: 302 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Procedure:

  • Prepare standard solutions of racemic omeprazole and the individual enantiomers in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to determine the retention times and resolution of the enantiomers.

  • Inject the prepared sample extracts.

  • Quantify the enantiomers by comparing the peak areas with the calibration curve.

Protocol 3: Chiral LC-MS/MS Method for High-Sensitivity Quantification

This protocol is based on a validated method for the determination of omeprazole enantiomers in human plasma.[10][11]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Chiral stationary phase column (e.g., CHIRAL ART cellulose-SB)

  • Data acquisition and analysis software

Chromatographic and Mass Spectrometric Conditions:

  • Column: CHIRAL ART cellulose-SB (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.2% ammonium (B1175870) hydroxide (B78521) in n-hexane/ethanol (70:30, v/v)[10][11]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 50 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Omeprazole: m/z 346.3 → 198.05[10][11]

    • Internal Standard (Lansoprazole): m/z 369.98 → 252.02[10]

  • Collision Energy: 10 eV for Omeprazole, 20 eV for Lansoprazole (B1674482)

Procedure:

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of omeprazole enantiomers and the internal standard.

  • Extract the samples using the MEPS protocol (Protocol 1).

  • Equilibrate the LC-MS/MS system.

  • Inject the extracted samples and standards.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentrations of the omeprazole enantiomers in the unknown samples from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of omeprazole enantiomers in biological samples.

Workflow SampleCollection Biological Sample Collection (e.g., Plasma, Urine) SamplePreparation Sample Preparation (e.g., MEPS, LLE, SPE) SampleCollection->SamplePreparation Add Internal Standard ChiralSeparation Chiral Chromatographic Separation (HPLC or LC) SamplePreparation->ChiralSeparation Inject Extract Detection Detection (UV or MS/MS) ChiralSeparation->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Caption: General workflow for omeprazole enantiomer analysis.

References

Application Notes and Protocols for the Formulation of Enteric-Coated Omeprazole Pellets for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omeprazole (B731) is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders.[1][2] However, its efficacy is challenged by its high instability in acidic environments, such as the stomach.[1][2][3] To overcome this, omeprazole is commonly formulated as enteric-coated pellets. This multiparticulate dosage form protects the acid-labile drug from gastric fluid, allowing it to pass through the stomach intact and dissolve in the more alkaline environment of the small intestine for absorption.[1][2][4]

These application notes provide a comprehensive guide to the formulation and evaluation of enteric-coated omeprazole pellets for research purposes. The protocols detailed below cover the preparation of the core pellets, drug layering, application of a protective seal coat, enteric coating, and subsequent characterization to ensure product quality and performance.

Materials and Equipment

Materials
  • Omeprazole

  • Sugar spheres (non-pareil seeds)

  • Microcrystalline cellulose (B213188) (MCC)[1]

  • Lactose or Mannitol (Filler)[1][5]

  • Sodium bicarbonate or Magnesium hydroxide (B78521) (Alkalizing agent)[1]

  • Hydroxypropyl cellulose (HPC) or Polyvinylpyrrolidone (PVP K30) (Binder)[1][6]

  • Sodium lauryl sulfate (B86663) (Surfactant)[7]

  • Hydroxypropyl methylcellulose (B11928114) (HPMC) E5 or HPMC Phthalate (B1215562) (HPMCP) (Seal coating polymer)[6][8]

  • Eudragit® L 100-55 or Acryl-EZE® (Enteric coating polymer)[6][8][9]

  • Triethyl citrate (B86180) or Diethyl phthalate (Plasticizer)[6]

  • Talc (Glidant/Anti-tacking agent)[6]

  • Titanium dioxide (Opacifier)[6]

  • Isopropyl alcohol

  • Acetone

  • Purified water

  • 0.1 N Hydrochloric acid (for dissolution testing)

  • Phosphate (B84403) buffer pH 6.8 (for dissolution testing)

Equipment
  • Fluidized Bed Coater (Wurster insert)[6]

  • Extrusion-Spheronizer[5]

  • Sieve shaker and sieves

  • Hot air oven

  • Analytical balance

  • pH meter

  • UV-Vis Spectrophotometer[10]

  • Dissolution testing apparatus (USP Type I or II)[9][11]

  • Disintegration tester[9]

  • Friability tester[9]

  • Hardness tester[9]

  • Scanning Electron Microscope (SEM)[6]

Formulation Overview

The formulation of enteric-coated omeprazole pellets is a multi-step process involving the creation of a core, application of the active drug, a protective sub-coating, and the final enteric layer.

Table 1: Example Formulations for Different Coating Layers
Layer Component Function Example Concentration (% w/w of layer solids) References
Drug Layer OmeprazoleActive Pharmaceutical Ingredient40 - 50[12]
Mannitol/LactoseFiller/Binder40 - 50[1][5][12]
Hydroxypropyl cellulose (HPC)Binder1 - 5[1]
Sodium lauryl sulfateSurfactant0.25 - 2.5[12]
Magnesium Oxide/Sodium BicarbonateAlkalizing Agent1 - 10[1][5][12]
Seal Coat (Sub-coat) HPMC E5 / PVP K30Film former80 - 90[6][13]
Dibasic sodium phosphateAlkalizer5 - 15[6]
MannitolFiller5 - 15[6]
Enteric Coat Eudragit® L 100-55 / HPMC P 55SEnteric polymer50 - 70[6][8]
Diethyl phthalate / Triethyl citratePlasticizer10 - 20[6]
TalcAnti-tacking agent15 - 25[6]
Titanium dioxideOpacifier1 - 5[6]

Experimental Protocols

Preparation of Core Pellets

There are two common methods for preparing the core pellets:

  • Extrusion-Spheronization:

    • Blend the core materials (e.g., microcrystalline cellulose, lactose) in a planetary mixer.

    • Add the binder solution (e.g., HPC in water) to the powder blend to form a wet mass.

    • Extrude the wet mass through a screen to form cylindrical extrudates.

    • Place the extrudates into a spheronizer to be rounded into spherical pellets.[5]

    • Dry the pellets in a hot air oven or fluidized bed dryer.

    • Sieve the pellets to obtain the desired particle size fraction (e.g., 0.8-1.0 mm).[5]

  • Drug Layering on Inert Cores:

    • Use commercially available sugar spheres (non-pareil seeds) of a specific size range (e.g., 18-20 mesh) as the inert core.[12]

    • Prepare a suspension containing omeprazole, a binder, a filler, and an alkalizing agent.[6]

    • Load the sugar spheres into a fluidized bed coater.

    • Spray the drug suspension onto the fluidized sugar spheres under controlled temperature and spray rate until the desired drug load is achieved.[6][14]

Application of the Seal Coat (Sub-coating)

A seal coat is crucial to prevent direct contact between the alkaline omeprazole layer and the acidic enteric polymer, which could destabilize the drug.[2]

  • Prepare the seal coating solution by dissolving a film-forming polymer like HPMC E5 and other excipients in purified water.[6]

  • Transfer the drug-loaded pellets into the fluidized bed coater.

  • Spray the seal coating solution onto the pellets until a weight gain of approximately 3-5% is achieved.[9][15]

  • Dry the seal-coated pellets in the fluidized bed.

Application of the Enteric Coat

The enteric coat protects the drug from the acidic environment of the stomach.

  • Prepare the enteric coating suspension by dispersing the enteric polymer (e.g., Eudragit L 100-55), a plasticizer, and an anti-tacking agent in a suitable solvent system (e.g., isopropyl alcohol and acetone).[6]

  • Load the seal-coated pellets into the fluidized bed coater.

  • Spray the enteric coating suspension onto the pellets until a theoretical weight gain of 10-15% is achieved.[6][8] The required thickness will depend on the specific polymer and formulation.[16]

  • Dry the enteric-coated pellets thoroughly.

Characterization of Enteric-Coated Pellets
  • Particle Size Distribution: Determined using sieve analysis. Uniform particle size is critical for consistent coating and drug release.[2]

  • Morphology: The shape and surface characteristics of the pellets can be examined using Scanning Electron Microscopy (SEM).[6]

  • Friability and Hardness: Assess the mechanical strength of the pellets.

  • Accurately weigh a sample of crushed pellets.

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a basic buffer).

  • Filter the solution and dilute appropriately.

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for omeprazole (around 305 nm in a basic medium).[10]

  • Calculate the drug content by comparing with a standard solution of known omeprazole concentration.

This two-stage test simulates the passage of the pellets through the gastrointestinal tract.[3]

Stage 1: Acid Resistance

  • Apparatus: USP Type I (Basket) or Type II (Paddle).[9]

  • Medium: 900 mL of 0.1 N HCl.[9]

  • Time: 2 hours.[2]

  • Procedure: Place the pellets in the dissolution medium and run the test.

  • Acceptance Criteria: Not more than 10% of the labeled amount of omeprazole should be released.[2]

Stage 2: Buffer Stage

  • Medium: Change the dissolution medium to 900 mL of pH 6.8 phosphate buffer.[9][10]

  • Time: 60 minutes.[9]

  • Procedure: Continue the dissolution test. Withdraw samples at specified time intervals (e.g., 10, 20, 30, 45, 60 minutes).

  • Analysis: Analyze the samples for omeprazole content using UV-Vis spectrophotometry.

  • Acceptance Criteria: Not less than 75-80% of the labeled amount of omeprazole should be released within a specified time (e.g., 45 minutes).[2]

Table 2: Typical Parameters for Dissolution Testing
Parameter Acid Stage Buffer Stage
Apparatus USP Type I (Basket) at 100 rpmUSP Type I (Basket) at 100 rpm
Medium 0.1 N HClpH 6.8 Phosphate Buffer
Volume 900 mL900 mL
Temperature 37 ± 0.5 °C37 ± 0.5 °C
Duration 120 minutes60 minutes
Specification ≤ 10% drug release≥ 75% drug release in 45 min

Visualizations

FormulationWorkflow cluster_core Core Preparation cluster_layering Coating Stages Start Raw Materials (MCC, Lactose, Binder) Extrusion Extrusion Start->Extrusion Spheronization Spheronization Extrusion->Spheronization Drying_Core Drying & Sieving Spheronization->Drying_Core Core_Pellets Core Pellets Drying_Core->Core_Pellets Drug_Layer Drug Layering (Omeprazole Suspension) Core_Pellets->Drug_Layer Fluidized Bed Coater Seal_Coat Seal Coating (HPMC Solution) Drug_Layer->Seal_Coat Enteric_Coat Enteric Coating (Eudragit® Suspension) Seal_Coat->Enteric_Coat Drying_Final Final Drying Enteric_Coat->Drying_Final Final_Pellets Enteric-Coated Omeprazole Pellets Drying_Final->Final_Pellets

Caption: Workflow for the formulation of enteric-coated omeprazole pellets.

OmeprazoleMechanism Omeprazole inhibits the final step of gastric acid secretion. cluster_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Omeprazole Omeprazole (Prodrug) in Systemic Circulation Active_Form Active Sulfenamide Omeprazole->Active_Form Acid-catalyzed conversion in secretory canaliculi Proton_Pump H+/K+ ATPase (Proton Pump) Active_Form->Proton_Pump Forms covalent disulfide bond with cysteine residues H_ion H+ Proton_Pump->H_ion H+ Secretion

Caption: Mechanism of action of omeprazole as a proton pump inhibitor.

Stability Considerations

Omeprazole is sensitive to heat, moisture, and light.[2] Finished pellets should be stored in well-closed containers with a desiccant at controlled room temperature.[17] Stability studies, typically conducted under accelerated conditions (e.g., 40°C / 75% RH), are recommended to evaluate the chemical and physical stability of the formulation over time.[3][17]

Conclusion

The formulation of enteric-coated omeprazole pellets is a robust method to protect the acid-labile drug and ensure its delivery to the site of absorption. The protocols described provide a framework for the development and evaluation of such pellets in a research setting. Careful control of formulation variables and process parameters is essential for achieving pellets with the desired quality attributes, including acid resistance, drug release profile, and stability.

References

Application Notes and Protocols: Utilizing Omeprazole to Investigate Helicobacter pylori Survival Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols detail the use of omeprazole (B731), a proton pump inhibitor, as a tool to investigate the survival strategies of the gastric pathogen Helicobacter pylori. Omeprazole's multifaceted effects on H. pylori, including the inhibition of urease activity and interference with acid survival mechanisms, make it a valuable compound for studying the bacterium's physiology and identifying potential therapeutic targets.

Application Notes

Helicobacter pylori has a remarkable ability to colonize the acidic environment of the human stomach, a key factor in its pathogenesis of gastritis, peptic ulcers, and gastric cancer. Its survival is intricately linked to its ability to withstand acidic conditions, primarily through the activity of its abundant urease enzyme. Urease hydrolyzes urea (B33335) to produce ammonia (B1221849), thereby neutralizing gastric acid in its immediate vicinity. Omeprazole, clinically used to reduce stomach acid production, also exerts direct effects on H. pylori, providing a unique opportunity to dissect the bacterium's survival mechanisms.

One of the key findings is that omeprazole inhibits the survival of H. pylori at low pH through a mechanism independent of its effect on urease[1][2][3]. This suggests that H. pylori possesses non-urease-mediated mechanisms for acid resistance, particularly at a pH at or above 4, and that omeprazole can target these alternative pathways[1].

Furthermore, omeprazole has been shown to have both bacteriostatic and bactericidal effects on H. pylori, depending on the bacterial density and growth phase[4]. At lower bacterial densities, omeprazole can be bactericidal, while at higher densities, it acts in a bacteriostatic manner[4]. This dual activity, coupled with its competitive inhibition of urease, underscores its utility in studying bacterial growth dynamics and enzyme kinetics[4].

Recent studies have also explored the interaction of omeprazole with H. pylori-induced inflammatory responses in gastric epithelial cells. H. pylori, particularly strains positive for the cytotoxin-associated gene A (CagA), can activate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation[1][5][6][7][8]. Omeprazole has been shown to suppress this NF-κB activation, suggesting a role in modulating the host inflammatory response to infection[1].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the effects of omeprazole on Helicobacter pylori.

Table 1: Minimum Inhibitory Concentration (MIC) of Omeprazole against H. pylori

ParameterValueReference
MIC0.8 mg/mL[4]

Table 2: Effect of Omeprazole on H. pylori Urease Activity and Survival

ConditionOmeprazole ConcentrationEffectReference
In vivo urease activity80 mg/daySignificant inhibition[9]
Survival at low pH100 µg/mLMarked inhibitory effect on wild-type and urease-negative strains[1][2]
Growth from 1 x 10⁶ cfu/mL inoculum0.8 mg/mLGrowth prevention (bactericidal)[4]
Growth from 10⁷ or 10⁸ cfu/mL inocula0.8 mg/mLNo growth prevention (bacteriostatic)[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Omeprazole

This protocol outlines the broth microdilution method to determine the lowest concentration of omeprazole that inhibits the visible growth of H. pylori.

Materials:

  • H. pylori strain (e.g., ATCC 43504)

  • Brucella broth supplemented with 5% fetal bovine serum

  • Omeprazole stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth)

  • 96-well microtiter plates

  • Microplate reader (optional, for OD measurement)

  • Microaerobic incubator (5% O₂, 10% CO₂, 85% N₂) at 37°C

Procedure:

  • Prepare H. pylori Inoculum: Culture H. pylori on appropriate agar (B569324) plates under microaerobic conditions. Harvest the bacteria and suspend them in Brucella broth to a turbidity equivalent to a 1.0 McFarland standard.

  • Prepare Omeprazole Dilutions: Perform serial twofold dilutions of the omeprazole stock solution in Brucella broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (broth with inoculum, no omeprazole) and a sterility control well (broth only).

  • Inoculation: Add 100 µL of the prepared H. pylori inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and a 1:2 dilution of the omeprazole concentrations.

  • Incubation: Incubate the microtiter plate at 37°C in a microaerobic environment for 48-72 hours.

  • Determine MIC: The MIC is the lowest concentration of omeprazole at which no visible growth of H. pylori is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: H. pylori Acid Survival Assay

This protocol assesses the ability of H. pylori to survive in an acidic environment in the presence and absence of omeprazole.

Materials:

  • Mid-logarithmic phase culture of H. pylori

  • Buffered solutions at various pH levels (e.g., pH 2, 4, 7) with and without 10 mM urea

  • Omeprazole solution (e.g., 100 µg/mL)

  • Phosphate-buffered saline (PBS)

  • Brucella agar plates

  • Microaerobic incubator

Procedure:

  • Bacterial Preparation: Harvest H. pylori from a liquid culture, wash with PBS, and resuspend in PBS to a known cell density (e.g., 10⁸ CFU/mL).

  • Acid Challenge: Aliquot the bacterial suspension into tubes containing the buffered solutions (pH 2, 4, 7) with or without urea and with or without omeprazole.

  • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30, 60, 120 minutes).

  • Viable Cell Count: At each time point, take an aliquot from each tube, perform serial dilutions in PBS, and plate onto Brucella agar plates.

  • Colony Counting: Incubate the plates under microaerobic conditions at 37°C for 3-5 days. Count the number of colony-forming units (CFU) to determine the percentage of survival compared to the initial inoculum.

Protocol 3: H. pylori Urease Activity Assay (Phenol Red Method)

This colorimetric assay measures the urease activity of H. pylori by detecting the pH change resulting from ammonia production.

Materials:

  • H. pylori cell lysate or whole cells

  • Urea solution (e.g., 100 mM)

  • Phosphate (B84403) buffer (pH 6.8)

  • Phenol (B47542) red solution (0.02%)

  • Omeprazole solutions at various concentrations

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare a reaction mixture containing phosphate buffer, phenol red solution, and the H. pylori sample (cell lysate or whole cells).

  • Omeprazole Treatment: Add different concentrations of omeprazole to the respective wells/cuvettes and incubate for a short period.

  • Initiate Reaction: Start the reaction by adding the urea solution to each well/cuvette.

  • Measure Absorbance: Immediately monitor the change in absorbance at 560 nm over time using a spectrophotometer. The increase in absorbance corresponds to the color change of phenol red from yellow to pink as the pH increases due to ammonia production.

  • Calculate Urease Activity: The initial rate of the reaction is proportional to the urease activity. Compare the rates in the presence of different omeprazole concentrations to the control (no omeprazole) to determine the inhibitory effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis H_pylori_culture H. pylori Culture MIC_assay MIC Determination H_pylori_culture->MIC_assay Acid_survival Acid Survival Assay H_pylori_culture->Acid_survival Urease_assay Urease Activity Assay H_pylori_culture->Urease_assay Omeprazole_prep Omeprazole Solution Preparation Omeprazole_prep->MIC_assay Omeprazole_prep->Acid_survival Omeprazole_prep->Urease_assay Data_collection Data Collection (OD, CFU, Absorbance) MIC_assay->Data_collection Acid_survival->Data_collection Urease_assay->Data_collection Analysis Statistical Analysis & Interpretation Data_collection->Analysis

Caption: Experimental workflow for studying omeprazole's effects on H. pylori.

logical_relationship Omeprazole Omeprazole Urease Urease Activity Omeprazole->Urease inhibits Acid_Resistance Acid Resistance Omeprazole->Acid_Resistance inhibits (urease-independent) Urease->Acid_Resistance contributes to Survival H. pylori Survival Acid_Resistance->Survival enables

Caption: Logical relationship of omeprazole's effects on H. pylori survival.

signaling_pathway H_pylori H. pylori (CagA+) Gastric_Cell Gastric Epithelial Cell H_pylori->Gastric_Cell infects IKK IKK Gastric_Cell->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-8) Nucleus->Inflammatory_Genes induces Omeprazole Omeprazole Omeprazole->IKK inhibits

Caption: Omeprazole's inhibition of H. pylori-induced NF-κB signaling.

References

Application Notes and Protocols for Pharmacokinetic Studies of Omeprazole in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting pharmacokinetic (PK) studies of omeprazole (B731) in rat models. The protocols outlined below cover experimental design, drug administration, sample collection, and bioanalytical methods for the accurate determination of omeprazole concentrations in plasma.

Introduction

Omeprazole is a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for preclinical drug development and for extrapolating data to human clinical trials. The rat is a commonly used animal model for such studies. This document provides detailed methodologies for performing these essential investigations.

Experimental Design

A well-structured experimental design is fundamental to obtaining reliable pharmacokinetic data. Key considerations include the selection of the animal model, determination of the appropriate dosing regimen, and establishment of a robust blood sampling schedule.

Animal Model:

  • Species: Rat

  • Strains: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

  • Health Status: Animals should be healthy and acclimatized to the laboratory environment before the study.

Dosing Regimen: The dosage of omeprazole can be varied depending on the study's objectives. Both intravenous (IV) and oral (PO) routes of administration are typically investigated to determine absolute bioavailability.

  • Intravenous (IV) Administration: A typical dose for IV administration in rats is 10 mg/kg or 20 mg/kg.[1][2][3] This route provides a baseline for 100% bioavailability.

  • Oral (PO) Administration: Oral doses in rats can range from 2 mg/kg to 40 mg/kg.[1][4]

Blood Sampling Schedule: A well-defined blood sampling schedule is critical to accurately characterize the plasma concentration-time profile of omeprazole. Given the rapid absorption and elimination of omeprazole, frequent sampling is necessary, especially in the initial hours after administration.

A representative blood sampling schedule for an oral administration study would be:

  • Pre-dose (0 hours)

  • Post-dose: 0.25, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, and 12 hours.[5]

Due to the limited total blood volume in rats, sparse sampling or the use of automated blood sampling systems may be considered, especially for studies requiring numerous time points.

Data Presentation

Summarizing quantitative data in a clear and structured format is essential for comparison and interpretation. The following tables provide examples of how to present dosing information and pharmacokinetic parameters.

Table 1: Dosing Regimen for Omeprazole Pharmacokinetic Study in Rats

ParameterIntravenous (IV) StudyOral (PO) Study
Animal Strain Sprague-DawleyWistar
Number of Animals 6 per group6 per group
Dose (mg/kg) 20[1][2][3]40[1][2]
Vehicle Saline0.5% CMC-Na
Route Intravenous (bolus)Oral (gavage)

Table 2: Representative Pharmacokinetic Parameters of Omeprazole in Rats

ParameterIntravenous (20 mg/kg)Oral (40 mg/kg)
Cmax (µg/mL) -~1.5 - 2.5
Tmax (h) -~1.5[5]
AUC (µg*min/mL) ~474[2]~451 (in cirrhotic rats)[2]
Clearance (CL) (mL/min/kg) ~42.3[2]-
Volume of Distribution (Vd) (L/kg) --
Half-life (t1/2) (h) ~1~1
Bioavailability (F%) 100~10-13[4]

Note: These are representative values and can vary based on the specific study conditions, rat strain, and analytical methods used.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Omeprazole Administration

A. Intravenous (IV) Administration Protocol:

  • Preparation of Dosing Solution: Dissolve omeprazole in a suitable vehicle, such as saline, to achieve the target concentration (e.g., for a 20 mg/kg dose in a 250g rat, the dose would be 5 mg).

  • Animal Restraint: Gently restrain the rat.

  • Administration: Administer the dosing solution as a bolus injection into the lateral tail vein.

  • Volume: The injection volume should be appropriate for the size of the animal (e.g., 1 mL/kg).

B. Oral (PO) Administration Protocol:

  • Preparation of Dosing Suspension: Suspend omeprazole in a suitable vehicle, such as 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na), to the desired concentration.

  • Animal Handling: Gently handle the rat.

  • Administration: Administer the suspension directly into the stomach using an oral gavage needle.

  • Volume: The administration volume should be appropriate for the rat's weight (e.g., 10 mL/kg).

Blood Sample Collection and Plasma Preparation
  • Blood Collection: At each designated time point, collect approximately 0.2-0.3 mL of blood from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 3000 rpm for 10 minutes to separate the plasma.

  • Storage: Transfer the resulting plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method: Quantification of Omeprazole in Rat Plasma

The concentration of omeprazole in rat plasma can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. HPLC-UV Method Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) to precipitate the proteins.[6]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: µ-Bondapak C18 column.[7]

    • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 302 nm.[6]

    • Injection Volume: 50 µL.

B. LC-MS/MS Method Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., lansoprazole).

    • Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 2 minutes and then centrifuge for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Ionization: Positive electrospray ionization (ESI+).

    • MS/MS Transition: For omeprazole, monitor the transition of m/z 346 to m/z 198.[8]

Visualizations

Signaling Pathway of Omeprazole's Mechanism of Action

Omeprazole_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal_cell Gastric Parietal Cell cluster_cytoplasm Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) Omeprazole_blood Omeprazole (Prodrug) Omeprazole_cyto Omeprazole Omeprazole_blood->Omeprazole_cyto Diffusion Omeprazole_active Sulfenamide (Active Form) Omeprazole_cyto->Omeprazole_active Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole_active->Proton_Pump Covalent Bonding (Irreversible Inhibition) H_ion H+ Proton_Pump->H_ion Pumps H+ out Inhibited_Pump Inhibited Pump Proton_Pump->Inhibited_Pump Stomach_Lumen Stomach Lumen H_ion->Stomach_Lumen K_ion K+ K_ion->Proton_Pump Takes K+ in

Caption: Mechanism of action of omeprazole as a proton pump inhibitor.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dosing Omeprazole Administration (IV or PO) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (Protein Precipitation or LLE) Plasma_Separation->Sample_Extraction Analysis LC-MS/MS or HPLC-UV Analysis Sample_Extraction->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Analysis->PK_Analysis Reporting Reporting and Interpretation PK_Analysis->Reporting

Caption: Workflow for a typical pharmacokinetic study of omeprazole in rats.

References

Troubleshooting & Optimization

Technical Support Center: Omeprazole Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving omeprazole (B731) for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of omeprazole?

Omeprazole is a weak base with poor water solubility.[1][2][3] It is a lipophilic compound, meaning it dissolves more readily in fats, oils, and non-polar solvents.[4] Crucially, its stability is highly dependent on pH.[5]

PropertyValueCitations
Molecular Weight 345.42 g/mol [6][7]
pKa1 (Pyridine) ~4.0 - 7.1[4][8][9]
pKa2 (Benzimidazole) ~9.0 - 14.7[4][9]
Appearance White crystalline solid[6][7][10]
Q2: Why is omeprazole so difficult to dissolve in aqueous solutions like cell culture media?

Omeprazole's poor aqueous solubility stems from its chemical structure as a weak base.[4] Its stability is extremely pH-sensitive; it degrades rapidly in acidic conditions (pH < 7.4) but has acceptable stability in alkaline solutions.[1][5][11] The degradation half-life at a pH below 5 can be as short as 10 minutes, whereas at pH 6.5, it extends to 18 hours.[12] This acid lability presents a significant challenge when preparing solutions in standard physiological buffers or cell culture media, which are often buffered around pH 7.2-7.4.[1][12]

Q3: What solvents are recommended for preparing omeprazole stock solutions?

Due to its poor water solubility, a concentrated stock solution must first be prepared using an organic solvent.[7] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose.[6][7][10] Ethanol and dimethylformamide (DMF) can also be used.[7][13]

Q4: How should I store omeprazole powder and stock solutions?

Omeprazole is sensitive to light, moisture, and heat.[1][4]

  • Powder: Store the solid form desiccated at 4°C and protected from light.[6]

  • Stock Solutions: Aliquot stock solutions (e.g., in DMSO) into single-use volumes and store at -20°C for long-term stability (up to 4 years).[7][13] Aqueous solutions should not be stored for more than one day.[7]

Data Presentation: Solubility & Stability

Table 1: Solubility of Omeprazole in Various Solvents

This table summarizes the solubility of omeprazole in common laboratory solvents. Always start by dissolving omeprazole in an organic solvent before diluting into aqueous buffers.[7]

SolventSolubilityCitations
DMSO >19 mg/mL to 100 mg/mL[6][7][10][14]
Ethanol ~1 mg/mL to 5 mg/mL[6][7][10][13]
Dimethylformamide (DMF) ~5 mg/mL to 25 mg/mL[7][10][13]
Water ~0.5 mg/mL[6]
PBS (pH 7.2) ~0.5 mg/mL (in a 1:1 DMSO:PBS solution)[7][10]
Table 2: pH-Dependent Stability of Omeprazole

The stability of omeprazole is critically dependent on the pH of the aqueous solution. It degrades rapidly in acidic environments.[1][12]

pH ValueStability / Half-LifeCitations
< 4.0 Degrades completely in < 4 hours; half-life < 10 minutes[1][12][15]
6.5 Half-life of approximately 18 hours[12]
7.4 - 7.5 Relatively stable; stable for at least 24 hours[1][15]
> 7.8 Stability increases with higher pH[1][12]
11.0 Most stable[1]

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL Omeprazole Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the essential first step for most in vitro experiments.

Materials:

  • Omeprazole powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and sterile pipettes

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the omeprazole vial and DMSO to room temperature.

  • Weighing: Carefully weigh 20 mg of omeprazole powder.

  • Dissolution: Transfer the powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.[10]

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if needed.

  • Storage: Aliquot into single-use volumes and store at -20°C, protected from light.[7]

Protocol 2: Preparing Working Solutions for Cell Culture

This protocol outlines the critical step of diluting the organic stock solution into your aqueous cell culture medium. The key is to perform this dilution immediately before use to minimize precipitation and degradation.

Materials:

  • Prepared omeprazole stock solution (20 mg/mL in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Calculate Dilution: Determine the volume of stock solution needed for your final desired concentration. Example: To achieve a final concentration of 100 µM in 10 mL of media, you would need 2.89 µL of a 20 mg/mL stock solution (MW: 345.42 g/mol ).

  • Intermediate Dilution (Recommended): To avoid shocking the compound and causing precipitation, first dilute the stock solution into a small volume of pre-warmed media. For instance, add the 2.89 µL of stock into 500 µL of media. Mix gently by pipetting.

  • Final Dilution: Add the intermediate dilution to the final volume of cell culture media (the remaining 9.5 mL). Swirl gently to mix.

  • Vehicle Control: It is critical to include a vehicle control in your experiment.[10] Prepare a parallel culture that receives the same final concentration of DMSO as the treated cultures (e.g., if your final DMSO concentration is 0.1%, add the appropriate volume of pure DMSO to the control cells).

  • Application: Add the final working solution to your cells immediately after preparation.

Troubleshooting Guide

Issue 1: My omeprazole precipitates out of solution when I add it to my cell culture medium.
CauseSolution
Poor Aqueous Solubility Omeprazole is sparingly soluble in neutral aqueous buffers.[7][10] The final concentration of omeprazole in the medium may be too high.
Low Temperature Adding a cold stock solution or diluting into cold media can decrease solubility and cause precipitation.
High DMSO Concentration While necessary for the stock, high final concentrations of DMSO can be toxic to cells and may affect solubility dynamics.
Solution Steps 1. Check Final Concentration: Ensure your target concentration does not exceed the aqueous solubility limit. If a high concentration is needed, consider if the experiment can be modified. 2. Pre-warm Media: Always use cell culture media pre-warmed to 37°C for dilutions.[10] 3. Perform Serial Dilutions: Do not add the concentrated DMSO stock directly to your final large volume of media. Perform an intermediate dilution step as described in Protocol 2. 4. Minimize Final DMSO %: Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally below 0.1%, to minimize solvent effects and toxicity.[10] Ensure the vehicle control matches this concentration.
Issue 2: I am seeing inconsistent or no effect from the omeprazole in my experiments.
CauseSolution
Degradation in Acidic Media Standard cell culture media can become slightly acidic over time due to cell metabolism (CO₂ production). Omeprazole degrades very quickly in acidic conditions.[1][12]
Improper Storage Exposure of stock solutions to light, repeated freeze-thaw cycles, or long-term storage of aqueous dilutions will lead to degradation.[6][7]
Solution Steps 1. Use Freshly Prepared Solutions: Always prepare the final working solution immediately before adding it to the cells. Do not store diluted aqueous solutions.[7] 2. Monitor Media pH: Ensure your cell culture medium is properly buffered and the pH is maintained around 7.4. If experiments are long, consider refreshing the media with freshly prepared omeprazole. 3. Proper Storage: Follow the storage guidelines strictly. Aliquot stock solutions to avoid freeze-thaw cycles and protect from light.[6][7]

Visualizations

Experimental Workflow & Troubleshooting

The following diagram illustrates the recommended workflow for preparing omeprazole for in vitro use and a logical approach to troubleshooting common solubility issues.

G Workflow for Omeprazole Solution Preparation & Troubleshooting cluster_workflow Recommended Workflow cluster_troubleshooting Troubleshooting A Weigh Omeprazole Powder B Dissolve in 100% DMSO (e.g., 20 mg/mL) A->B C Store Stock at -20°C (Single-Use Aliquots) B->C D Thaw Aliquot & Perform Intermediate Dilution in Pre-Warmed Media (37°C) C->D E Perform Final Dilution in Pre-Warmed Media D->E F Add to Cells IMMEDIATELY E->F T1 Problem: Precipitation Occurs E->T1 If problem occurs G Prepare Vehicle Control (DMSO) G->F T2 Is final concentration too high? T1->T2 Check T3 Was media pre-warmed to 37°C? T2->T3 No T5 Solution: Lower final concentration T2->T5 Yes T4 Was an intermediate dilution step used? T3->T4 No T6 Solution: Always pre-warm media T3->T6 Yes T7 Solution: Incorporate intermediate dilution T4->T7 No

Caption: Recommended workflow and troubleshooting for omeprazole preparation.

pH-Dependent Stability of Omeprazole

This diagram illustrates the critical relationship between pH and the stability of omeprazole in aqueous solutions.

G Conceptual Diagram of Omeprazole Stability vs. pH cluster_pH Aqueous Solution pH cluster_stability Omeprazole State acid Acidic (pH < 6.0) degraded Rapid Degradation (Minutes to Hours) acid->degraded leads to neutral Near Neutral (pH 7.0 - 7.6) unstable Limited Stability (Use Immediately) neutral->unstable leads to alkaline Alkaline (pH > 8.0) stable Relatively Stable alkaline->stable leads to

Caption: Relationship between environmental pH and omeprazole stability.

References

preventing omeprazole degradation in acidic cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of omeprazole (B731) in cell culture experiments, with a special focus on preventing its degradation in acidic media.

Frequently Asked Questions (FAQs)

Q1: Why is omeprazole unstable in standard cell culture medium?

Omeprazole is a weak base and is highly unstable in acidic environments (pH < 7.0).[1] Standard cell culture media, typically buffered to a physiological pH of 7.2-7.4, can become acidic over time due to cellular metabolism and the production of lactic acid. This decrease in pH leads to the rapid degradation of omeprazole, which can compromise the accuracy and reproducibility of experimental results.[1] The half-life of omeprazole is less than 10 minutes at a pH below 4, but increases to approximately 14-18 hours at a pH of 6.5-7.0.[2][3]

Q2: What is the primary degradation pathway of omeprazole in acidic conditions?

In an acidic environment, omeprazole undergoes a chemical rearrangement to form a reactive tetracyclic sulfenamide. This activated form is what covalently binds to and inhibits the H+/K+-ATPase proton pump. However, this reactive intermediate is also unstable and can further degrade, leading to a loss of the active compound available to interact with its target.[1]

Q3: How should I prepare and store omeprazole stock solutions for cell culture experiments?

To ensure the stability of your omeprazole stock solution, it is crucial to dissolve it in a suitable solvent and store it under appropriate conditions.

  • Solvent: For in vitro experiments, prepare a concentrated stock solution of omeprazole in an organic solvent such as Dimethyl Sulfoxide (DMSO).[4] The solubility in DMSO is approximately 20 mg/mL.[4]

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C.[1] It is important to protect the solution from light.[5]

Q4: Can I use a different buffering agent in my cell culture medium to better maintain pH?

Yes. While most standard media utilize a sodium bicarbonate buffering system that requires a controlled CO2 environment, you can use a medium supplemented with HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). HEPES provides a more stable pH in the range of 7.2-7.4, even with fluctuations in CO2 levels, which can help to slow the degradation of omeprazole.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Precipitation observed after adding omeprazole stock solution to the media. 1. Low aqueous solubility of omeprazole. 2. Interaction with media components. 3. Temperature shock from adding a cold stock solution to warm media.1. Prepare fresh stock solutions in sterile DMSO immediately before use. 2. Add the stock solution to pre-warmed (37°C) media dropwise while gently swirling. 3. If the problem persists, consider using a lower final concentration of omeprazole or testing a different basal medium.[4]
High variability in experimental results between replicates. Inconsistent concentration of active omeprazole due to degradation during the experiment.1. Prepare fresh omeprazole-containing media immediately before each experiment. 2. Minimize the time between adding omeprazole to the medium and applying it to the cells. 3. For long-term experiments, consider replenishing the media with freshly prepared omeprazole at regular intervals.[6]
Loss of omeprazole activity over time. Degradation of omeprazole in the acidic microenvironment of the cell culture.1. Monitor the pH of your cell culture medium regularly. 2. Consider using a HEPES-buffered medium for better pH stability. 3. Perform a stability study of omeprazole in your specific cell culture medium under your experimental conditions (see Experimental Protocol 2).
Unexpected cellular effects or toxicity. 1. Effects of omeprazole degradation products on cells. 2. Off-target effects of omeprazole.1. Ensure the stability of omeprazole in your experiments to minimize the presence of degradation products. Some degradation products have been predicted to have potential toxicity.[7] 2. Include appropriate vehicle controls (media with the same concentration of DMSO) in your experiments.

Data Presentation

Table 1: pH-Dependent Stability of Omeprazole in Aqueous Solutions

pHHalf-lifeReference(s)
< 4< 10 minutes[3]
5.043 minutes (at 25°C)
6.518 hours[2]
7.0~14 hours
7.8Stable, first-order kinetics of degradation[8]
11.0Maximum stability (~300 days)[3][8]

Note: These values are approximations from studies in various aqueous buffer systems and may not be directly transferable to complex cell culture media. It is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted and Stabilized Cell Culture Medium for Omeprazole Experiments

Objective: To prepare cell culture medium with a stable physiological pH to minimize omeprazole degradation.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-glutamine

  • Sterile, cell-culture grade 1 M HEPES solution

  • Sterile, cell-culture grade 7.5% (w/v) Sodium Bicarbonate solution

  • Sterile, cell-culture grade 1N NaOH and 1N HCl

  • Calibrated pH meter with a sterile probe

Procedure:

  • In a sterile biological safety cabinet, prepare the complete cell culture medium by adding the required amounts of FBS, penicillin-streptomycin, and L-glutamine to the basal medium.

  • For enhanced buffering, add sterile HEPES solution to a final concentration of 10-25 mM.

  • Aseptically transfer a small aliquot of the complete medium to a sterile tube for pH measurement.

  • Using a calibrated pH meter with a sterile probe, measure the pH of the medium.

  • If the pH is below 7.2, add a small volume of sterile 7.5% sodium bicarbonate solution or 1N NaOH (e.g., 1-2 µL per 10 mL of medium) and mix gently. Re-measure the pH.

  • Repeat step 5 until the pH is within the desired range (typically 7.2-7.4). If the pH is too high, sterile 1N HCl can be used to adjust it downwards.

  • Once the desired pH is reached, the medium is ready for the addition of your omeprazole stock solution and for use in experiments.

Protocol 2: Determining the Stability of Omeprazole in Cell Culture Medium via HPLC

Objective: To determine the degradation rate of omeprazole in your specific cell culture medium under your experimental conditions.

Materials:

  • Omeprazole powder

  • DMSO

  • Complete, pH-adjusted cell culture medium (from Protocol 1)

  • Incubator set to the experimental temperature (e.g., 37°C) and CO2 level

  • Sterile microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile)

  • Acetonitrile (B52724) for sample quenching

Procedure:

  • Prepare a stock solution of omeprazole in DMSO at a high concentration (e.g., 10 mM).

  • Spike the omeprazole stock solution into your complete, pH-adjusted cell culture medium to achieve the final desired concentration for your experiment.

  • Immediately after mixing, take a sample at time zero (T=0). To do this, withdraw an aliquot (e.g., 100 µL), add it to a microcentrifuge tube containing an equal volume of cold acetonitrile to stop the degradation, vortex, and place on ice.[6]

  • Place the remaining medium containing omeprazole in the incubator under your standard experimental conditions.

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw additional aliquots and process them as in step 3.

  • Centrifuge the quenched samples to pellet any precipitated proteins.

  • Analyze the supernatant by HPLC-UV to quantify the remaining omeprazole at each time point.

  • Plot the concentration of omeprazole versus time to determine its degradation kinetics and half-life in your specific experimental setup.

Signaling Pathways and Experimental Workflows

Omeprazole's Effect on Autophagy and Apoptosis

Omeprazole has been shown to modulate autophagy and induce apoptosis in cancer cells.[9][10][11] It can lead to the accumulation of early autophagosomes and destabilization of lysosomes.[9][11] This can, in turn, trigger caspase-dependent apoptotic pathways.

Omeprazole_Autophagy_Apoptosis Omeprazole Omeprazole Lysosomes Lysosomes Omeprazole->Lysosomes destabilizes Autophagosomes Early Autophagosomes Omeprazole->Autophagosomes induces accumulation Caspases Caspases Lysosomes->Caspases activates Autophagosomes->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Omeprazole's influence on autophagy and apoptosis pathways.

Omeprazole's Regulation of the mTOR Signaling Pathway

In some cancer cells, omeprazole can inhibit the m6A demethylase FTO. This leads to the activation of the mTORC1 signaling pathway, which in turn inhibits pro-survival autophagy and can enhance the efficacy of chemotherapeutic drugs.[12][13]

Omeprazole_mTOR_Pathway Omeprazole Omeprazole FTO FTO (m6A demethylase) Omeprazole->FTO inhibits mTORC1 mTORC1 FTO->mTORC1 inhibits Autophagy Pro-survival Autophagy mTORC1->Autophagy inhibits Chemosensitivity Chemosensitivity Autophagy->Chemosensitivity decreases

Caption: Omeprazole's impact on the FTO/mTORC1 signaling axis.

Omeprazole's Interaction with the Snail Protein

Omeprazole can directly bind to the Snail protein, a key transcription factor involved in the epithelial-mesenchymal transition (EMT). This binding disrupts Snail's acetylation and promotes its degradation, thereby inhibiting cancer cell migration and metastasis.[7][14]

Omeprazole_Snail_Pathway Omeprazole Omeprazole Snail Snail Protein Omeprazole->Snail binds to Acetylation Snail Acetylation Omeprazole->Acetylation disrupts Degradation Snail Degradation Omeprazole->Degradation promotes Snail->Acetylation EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT induces Acetylation->Snail stabilizes Degradation->Snail reduces Metastasis Migration & Metastasis EMT->Metastasis leads to

Caption: Mechanism of omeprazole-induced Snail degradation.

Experimental Workflow for Assessing Omeprazole Stability

A logical workflow is essential for accurately assessing the stability of omeprazole in your specific cell culture setup.

Experimental_Workflow start Start prep_media Prepare pH-adjusted cell culture medium (Protocol 1) start->prep_media prep_omeprazole Prepare Omeprazole stock solution (DMSO) start->prep_omeprazole spike Spike Omeprazole into medium prep_media->spike prep_omeprazole->spike incubate Incubate under experimental conditions spike->incubate sample Sample at various time points incubate->sample quench Quench degradation with acetonitrile sample->quench analyze Analyze by HPLC (Protocol 2) quench->analyze end Determine half-life analyze->end

Caption: Workflow for omeprazole stability testing in cell culture.

References

Technical Support Center: Troubleshooting Peak Tailing in Omeprazole HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of omeprazole (B731).

Troubleshooting Guide

This guide addresses specific issues that can lead to peak tailing in a question-and-answer format, providing detailed solutions and preventative measures.

Question 1: My omeprazole peak is showing significant tailing. What are the primary causes?

Peak tailing for a basic compound like omeprazole in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic conditions.[1] The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic functional groups of omeprazole, leading to peak tailing.[1][2] This is particularly prevalent when the mobile phase pH is in a range where both the analyte and silanol groups are ionized.[1]

  • Inappropriate Mobile Phase pH: Omeprazole is a weak base with a pKa of approximately 4.0. If the mobile phase pH is close to the pKa of omeprazole, it can exist in both ionized and non-ionized forms, leading to a mixed-mode retention mechanism and resulting in a tailed peak.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, causing peak distortion, including tailing.[2]

  • Column Degradation and Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked with particulate matter from the sample or mobile phase, leading to poor peak shape for all analytes.[3]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.

Question 2: How can I adjust the mobile phase to reduce omeprazole peak tailing?

Optimizing the mobile phase is a critical step in mitigating peak tailing. Here are key parameters to consider:

  • pH Adjustment: For a basic compound like omeprazole, adjusting the mobile phase pH away from its pKa is crucial.

    • High pH: Operating at a neutral to high pH (e.g., pH 7.0 or above) ensures that omeprazole is in its neutral form, minimizing ionic interactions with residual silanols. Many official methods, including the USP, recommend a mobile phase pH of around 7.6 for omeprazole analysis.[4][5]

    • Low pH: Alternatively, a low pH (e.g., pH < 3) can be used to protonate the silanol groups, reducing their ability to interact with the protonated omeprazole.[1] However, omeprazole is unstable in acidic conditions, so this approach should be used with caution.[6]

  • Buffer Concentration: Using a buffer in the mobile phase helps to maintain a consistent pH and can mask some of the residual silanol activity. A buffer concentration of 10-50 mM is generally recommended.[2]

  • Mobile Phase Modifiers: The addition of a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can significantly improve the peak shape of basic compounds.[7][8] TEA acts as a competing base, binding to the active silanol sites on the stationary phase and reducing their interaction with omeprazole.[8] A typical concentration of TEA is around 0.05-0.1%.[9]

Below is a table illustrating the general effect of mobile phase pH on the peak asymmetry of a basic compound, which is representative of the behavior you might observe with omeprazole.

Mobile Phase pHAsymmetry Factor (As)Peak Shape Description
4.0 (close to pKa)> 2.0Severe Tailing
7.01.5 - 2.0Moderate Tailing
7.6 (USP recommended)1.0 - 1.5Symmetrical to Minor Tailing
3.01.2 - 1.6Minor to Moderate Tailing

Question 3: What type of HPLC column should I use to minimize peak tailing for omeprazole?

The choice of HPLC column plays a significant role in achieving symmetrical peaks for basic analytes.

  • End-capped Columns: Modern, high-purity, end-capped C18 or C8 columns are highly recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[2]

  • C8 vs. C18 Columns:

    • C18 columns have longer alkyl chains and are more hydrophobic, offering strong retention. They are widely used for omeprazole analysis.[10]

    • C8 columns have shorter alkyl chains and are less hydrophobic, resulting in shorter retention times.[10][11] For some basic compounds, C8 columns can provide better peak shape due to the reduced interaction time with the stationary phase.[12]

  • Specialized Columns for Basic Compounds: Several manufacturers offer columns specifically designed for the analysis of basic compounds. These columns often have a modified surface chemistry to shield the residual silanol groups. For example, columns with positively charged surfaces can improve the peak shape of basic analytes.[6]

Question 4: What are some other practical steps I can take to troubleshoot peak tailing?

Beyond mobile phase and column selection, other experimental factors can contribute to peak tailing.

  • Sample Preparation:

    • Sample Solvent: Dissolve the omeprazole standard and sample in the initial mobile phase whenever possible to avoid solvent mismatch effects that can cause peak distortion.

    • Sample Concentration: Avoid overloading the column by ensuring the sample concentration is within the linear range of the method. If overloading is suspected, dilute the sample and re-inject.[2]

    • Sample Filtration: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter that could block the column frit.

  • System Check:

    • Guard Column: Use a guard column with the same stationary phase as the analytical column to protect it from strongly retained impurities and particulates. If peak tailing suddenly appears, replacing the guard column is a good first troubleshooting step.

    • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce dead volume.

    • Column Conditioning: Ensure the column is properly conditioned with the mobile phase before starting the analysis.

Experimental Protocols

Standard HPLC Method for Omeprazole Analysis (Based on USP)

This protocol provides a typical starting point for the HPLC analysis of omeprazole.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or a modern equivalent like a C8 column).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile.

    • Buffer Preparation: Prepare a phosphate buffer (e.g., 10 mM sodium phosphate) and adjust the pH to 7.6 with phosphoric acid or sodium hydroxide.

    • Mobile Phase Composition: A common starting ratio is 60:40 (v/v) Buffer:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 302 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and a basic aqueous solution like 0.1 N NaOH).

    • Dilute the stock solution with the mobile phase to the desired working concentration (e.g., 20-60 µg/mL).

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System-Wide Issue check_all_peaks->system_issue Yes analyte_issue Suspect Analyte-Specific Issue check_all_peaks->analyte_issue No all_tail Yes check_column Check Column - Void at inlet? - Blocked frit? system_issue->check_column check_ecv Check Extra-Column Volume - Tubing length/ID? system_issue->check_ecv solution_column Solution: - Reverse flush column - Replace column/frit check_column->solution_column solution_ecv Solution: - Use shorter, narrower tubing check_ecv->solution_ecv one_tail No check_mp Check Mobile Phase - pH near pKa? - Buffer strength? analyte_issue->check_mp check_silanol Consider Silanol Interactions - Column age/type? analyte_issue->check_silanol check_overload Check for Overload - Sample concentration? analyte_issue->check_overload solution_mp Solution: - Adjust pH away from pKa - Increase buffer concentration - Add modifier (e.g., TEA) check_mp->solution_mp solution_silanol Solution: - Use end-capped column - Use column for basic compounds check_silanol->solution_silanol solution_overload Solution: - Dilute sample check_overload->solution_overload

A logical workflow for troubleshooting peak tailing in HPLC analysis.

Mechanism of Peak Tailing due to Silanol Interactions

Interaction between omeprazole and silanol groups causing peak tailing.

Frequently Asked Questions (FAQs)

Q1: Can peak tailing affect the accuracy of my quantitative results?

A: Yes, significant peak tailing can lead to inaccurate peak integration, which in turn affects the precision and accuracy of quantitative measurements. Tailing peaks can also decrease the resolution between closely eluting peaks, making it difficult to quantify individual components accurately.[2]

Q2: I've tried adjusting the mobile phase pH, but I still see some tailing. What else can I do?

A: If pH adjustment alone is not sufficient, consider adding a mobile phase modifier like triethylamine (TEA) at a low concentration (e.g., 0.1%). TEA can effectively mask the active silanol sites. Also, evaluate your column. An older column may have lost its end-capping, or you may benefit from switching to a column specifically designed for basic compounds.[7]

Q3: Does the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing for omeprazole?

A: Yes, the choice of organic modifier can influence peak shape. While both are commonly used, sometimes one may provide better peak symmetry than the other due to differences in their interactions with the analyte and the stationary phase. It is worth experimenting with both if you are still facing issues.

Q4: My peak shape is good for the standard, but tails for my sample. What could be the reason?

A: This often points to a matrix effect from your sample. Components in the sample matrix may be interacting with the stationary phase or the analyte itself. In this case, improving your sample preparation is key. Consider a solid-phase extraction (SPE) clean-up step to remove interfering substances before HPLC analysis.[2]

Q5: How often should I replace my HPLC column to avoid peak tailing issues?

A: There is no fixed schedule for column replacement as it depends on the number of injections, the cleanliness of the samples, and the mobile phase used. It is best to monitor column performance regularly by checking for changes in backpressure, peak shape, and retention time. When you observe a significant and irreversible deterioration in peak shape, it is time to replace the column. Using a guard column can significantly extend the life of your analytical column.

References

Technical Support Center: Optimizing Oral Bioavailability of Omeprazole in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on optimizing the oral bioavailability of omeprazole (B731) in rat studies.

Troubleshooting Guide

Q1: We are observing high variability in the plasma concentrations of omeprazole between individual rats in the same dosing group. What could be the cause?

High inter-individual variability is a common challenge in oral pharmacokinetic studies with omeprazole in rats. Several factors can contribute to this:

  • Gastric pH Differences: The stability of omeprazole is highly pH-dependent; it degrades rapidly in acidic conditions.[1][2] Minor variations in the gastric pH of individual rats can lead to significant differences in the extent of pre-systemic degradation, affecting the amount of drug that reaches the small intestine for absorption.

  • First-Pass Metabolism Saturation: Omeprazole undergoes extensive first-pass metabolism in both the intestine and the liver.[3] The enzymes responsible for this metabolism, primarily Cytochrome P450 (CYP) isoforms like CYP1A2 and CYP3A1 in rats, can be saturated at higher doses.[4][5] Small differences in enzyme expression or activity between rats can lead to variable saturation and, consequently, disproportionate increases in bioavailability, contributing to high data scatter.[3]

  • Gavage Procedure Technique: Inconsistent administration of the oral dose can lead to variability. For example, if the formulation is not delivered directly to the stomach consistently, it can affect the absorption profile.

  • Health Status of Animals: Underlying health conditions can affect drug metabolism. For instance, studies have shown that liver cirrhosis or ulcerative colitis can significantly alter the pharmacokinetics of omeprazole in rats by affecting metabolic enzyme expression.[4][6]

Q2: The oral bioavailability of our omeprazole formulation is extremely low, even when protected from gastric acid. What are the potential reasons?

Low oral bioavailability despite protection from acidic degradation points towards issues with absorption and metabolism:

  • Poor Solubility and Dissolution: Omeprazole is poorly soluble in water.[7] If the formulation does not effectively solubilize the drug in the gastrointestinal tract, its dissolution can be the rate-limiting step for absorption.

  • Extensive First-Pass Metabolism: Omeprazole is subject to significant metabolism in the intestinal wall and the liver before it reaches systemic circulation.[3] Even if the drug is well-absorbed from the gut lumen, a high first-pass effect can drastically reduce its bioavailability. Studies in rats have shown that both hepatic and intestinal extraction ratios are high.[3]

  • P-glycoprotein (P-gp) Efflux: While not the primary barrier, efflux transporters like P-gp can contribute to reducing the net absorption of drugs. Co-administration with a P-gp inhibitor has been shown to increase the bioavailability of some drugs, and this could be a contributing factor for omeprazole.[8]

Q3: Our enteric-coated formulation shows delayed and inconsistent Tmax. Why is this happening?

Delayed and variable Tmax with enteric-coated formulations in rats can be attributed to:

  • Gastric Emptying Rate: The transit time of the enteric-coated pellets or granules from the stomach to the small intestine is highly dependent on the gastric emptying rate, which can vary between fed and fasted states and among individual animals. Food can delay the absorption of enteric-coated formulations.[9]

  • Formulation Properties: The properties of the enteric coating itself, such as the polymer type and coating thickness, will determine the pH at which the coating dissolves. If the coating is too thick or requires a higher pH for dissolution, the release of omeprazole will be delayed until it reaches a more distal part of the small intestine.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of standard omeprazole suspensions in rats?

The oral bioavailability of unformulated omeprazole is generally low and dose-dependent in rats. One study reported bioavailability to be 6.4%, 9.6%, and 12.6% for doses of 10, 20, and 40 mg/kg, respectively.[3] Another study found a bioavailability of 40.8% at a higher dose of 72 mg/kg, suggesting dose-dependent saturation of first-pass metabolism.[10]

Q2: How can we protect omeprazole from degradation in the rat stomach for oral studies?

There are two primary strategies:

  • Enteric Coating: Formulating omeprazole as enteric-coated granules or pellets is a common approach.[9][10] The coating is resistant to the low pH of the stomach and dissolves only when it reaches the higher pH of the small intestine.

  • Co-administration with a Buffer: Administering omeprazole concurrently with an alkaline buffer, such as sodium bicarbonate, can transiently increase the gastric pH, thereby protecting the drug from acid-catalyzed degradation.[1][2][11]

Q3: What are some advanced formulation strategies to enhance omeprazole's oral bioavailability in rats?

Several advanced drug delivery systems have been investigated to overcome the challenges of omeprazole delivery:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[12] SNEDDS can enhance the solubility and dissolution rate of poorly water-soluble drugs like omeprazole.[7][13] A solid-SNEDDS formulation has been shown to enhance the dissolution rate compared to commercial products.[14]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs.[15][16] SLNs can protect the drug from chemical degradation, improve its absorption, and potentially reduce first-pass metabolism.[17]

Q4: Which analytical method is most suitable for quantifying omeprazole in rat plasma?

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used, robust, and reliable method for the determination of omeprazole in rat plasma.[18][19][20] More advanced methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and selectivity.[6]

Data Presentation: Pharmacokinetic Parameters of Omeprazole in Rats

Table 1: Oral Bioavailability of Omeprazole in Rats with Different Formulations and Doses.

Formulation/ConditionDose (mg/kg)Bioavailability (%)Reference
Oral Suspension106.4[3]
Oral Suspension209.6[3]
Oral Suspension4012.6[3]
Oral Suspension7240.8[10]
Sustained-Release Pellets with TPGSNot specifiedAUC increased 6-fold vs. enteric-coated capsules[8]

Table 2: Pharmacokinetic Parameters of Omeprazole in Rats via Different Administration Routes.

Route of AdministrationDose (mg/kg)AUC (µg·min/mL)Bioavailability (%)Reference
Intravenous (i.v.)20474100[4]
Oral (p.o.)72-40.8[10]
Intraportal Venous (i.p.v.)72-88.5[10]
Intraperitoneal (i.p.)72-79.4[10]
Intraduodenal (i.d.)5--[3]

Experimental Protocols

Protocol 1: Oral Administration of Omeprazole Formulation in Rats

  • Animal Preparation: Use male Sprague-Dawley or Wistar rats, typically weighing 200-250g. Fast the animals overnight (12-18 hours) before dosing but allow free access to water.

  • Formulation Preparation: Prepare the omeprazole suspension or solution at the desired concentration. For example, a suspension in 0.5% Methocel® is a common vehicle.[21] If using a buffer, prepare an 8% sodium bicarbonate solution.[11] Ensure the formulation is homogeneous before administration.

  • Dosing: Administer the formulation accurately using an oral gavage needle. The typical volume is 1-2 mL. For buffered formulations, the buffer may be administered shortly before the omeprazole dose.

  • Post-Dosing: Return the animals to their cages. Food can be provided 2-4 hours after dosing. Continue to provide free access to water.

Protocol 2: Blood Sampling and Plasma Preparation

  • Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -20°C or -80°C until analysis.

Protocol 3: Quantification of Omeprazole in Rat Plasma by HPLC

  • Sample Preparation: Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) to the plasma samples.[18] Vortex and then centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant, dry it under a stream of nitrogen, and reconstitute the residue in the mobile phase.[18]

  • HPLC Analysis:

    • Column: A C18 column is commonly used.[19]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a phosphate (B84403) buffer.[19]

    • Detection: Use a UV detector set at a wavelength of 302 nm.[18]

  • Quantification: Construct a standard calibration curve using known concentrations of omeprazole in blank plasma. Calculate the concentration of omeprazole in the study samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Challenges_to_Omeprazole_Bioavailability cluster_OralDose Oral Administration cluster_GITract Gastrointestinal Tract cluster_Circulation Circulation Omeprazole Omeprazole Dose Stomach Stomach (Acidic pH) Omeprazole->Stomach Intestine Intestinal Lumen Stomach->Intestine Transit Degradation Acid Degradation Stomach->Degradation GutWall Intestinal Wall (Enterocytes) Intestine->GutWall Absorption Solubility Poor Solubility & Dissolution Intestine->Solubility PortalVein Portal Vein GutWall->PortalVein Metabolism1 Intestinal First-Pass Metabolism GutWall->Metabolism1 Liver Liver PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Metabolism2 Hepatic First-Pass Metabolism Liver->Metabolism2

Key Barriers to Oral Bioavailability of Omeprazole.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Fasting 1. Acclimatization & Fasting of Rats Dosing 2. Formulation Prep & Oral Gavage Fasting->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling Processing 4. Plasma Separation & Storage Sampling->Processing Extraction 5. Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis 6. HPLC/LC-MS Analysis Extraction->Analysis PK_Calc 7. Calculation of Pharmacokinetic Parameters Analysis->PK_Calc Report 8. Data Interpretation & Reporting PK_Calc->Report

Experimental Workflow for a Rat Pharmacokinetic Study.

Omeprazole_Metabolism cluster_cyp CYP450 Enzymes in Rat Liver Omeprazole Omeprazole CYP1A2 CYP1A2 Omeprazole->CYP1A2 Hydroxylation CYP3A1 CYP3A1 Omeprazole->CYP3A1 Sulphoxidation CYP2D1 CYP2D1 Omeprazole->CYP2D1 Metabolite1 5-hydroxyomeprazole CYP1A2->Metabolite1 Metabolite2 Omeprazole sulphone CYP3A1->Metabolite2 Metabolite3 Other Metabolites CYP2D1->Metabolite3

Primary Metabolic Pathways of Omeprazole in Rats.

References

strategies to stabilize omeprazole during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on strategies to stabilize omeprazole (B731) during sample storage and preparation for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause omeprazole degradation?

A1: Omeprazole is a notoriously unstable compound, primarily susceptible to degradation under acidic conditions.[1][2][3][4][5] Its stability is also compromised by exposure to heat, light, and humidity.[6][7][8][9] The degradation in acidic media is rapid, while it exhibits acceptable stability in alkaline environments.[2][3][10]

Q2: Why is maintaining a specific pH crucial for omeprazole stability?

A2: Omeprazole's chemical structure makes it highly prone to acid-catalyzed degradation.[1] In an acidic environment, it undergoes a chemical rearrangement to form a sulfenic acid and then a cyclic sulfenamide, which are degradation products. To prevent this, it is essential to maintain an alkaline pH (typically above 7.8) during storage and sample preparation.[3] The degradation half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5, but extends to 18 hours at a pH of 6.5.[11] Maximum stability is observed at a pH of 11.[3]

Q3: What are the recommended storage temperatures for omeprazole samples?

A3: For short-term storage, refrigeration at 5°C is recommended. For longer-term stability, storing samples at -20°C or even -80°C is advisable.[12][13][14] Studies have shown that omeprazole in a sodium bicarbonate solution is stable for up to 30 days when stored at 5°C or -20°C.[13][14] In contrast, at room temperature (24-25°C), significant degradation can occur within a few days to weeks.[13][14][15]

Q4: Can antioxidants be used to stabilize omeprazole?

A4: Yes, antioxidants like ascorbic acid (Vitamin C) have been shown to protect omeprazole from oxidative damage.[16][17] Omeprazole's degradation can involve oxidative processes, and the presence of an antioxidant can help mitigate this.[16] Co-treatment with ascorbic acid has been found to modulate the oxidative damage caused by omeprazole.[17]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no detectable omeprazole in my sample. Sample pH was too acidic.Ensure all solutions and buffers used for sample preparation have a pH above 7.8, ideally around pH 9-11.[3] Consider using a sodium bicarbonate buffer.[11][18]
Sample was exposed to high temperatures.Prepare and store samples on ice or at refrigerated temperatures (4-5°C).[13][15] For long-term storage, freeze samples at -20°C or below.[13][14]
Sample was exposed to light.Protect samples from light by using amber-colored tubes or by wrapping containers in aluminum foil.[8][9]
Inconsistent results between replicate samples. Incomplete dissolution of omeprazole.Ensure omeprazole is fully dissolved in an appropriate alkaline solvent. Methanol (B129727) or a mixture of methanol and an alkaline buffer can be used.[2][6]
Variable degradation rates between samples.Standardize sample processing time and conditions. Process all samples in the same manner and for the same duration to minimize variability in degradation.
Discoloration of the omeprazole solution (e.g., turning brown). Degradation of omeprazole.This is a visual indicator of omeprazole degradation.[13][14] Discard the sample and prepare a fresh one, strictly following stabilization protocols.

Quantitative Data Summary

Table 1: Effect of pH on Omeprazole Stability

pHHalf-life at 25°CReference
< 5~10 minutes[11]
5.043 minutes[1]
6.518 hours[11]
10.02.8 months[1]

Table 2: Effect of Temperature on Omeprazole Stability in Sodium Bicarbonate Solution (2 mg/mL)

Storage TemperatureStability Duration (>90% of initial concentration)Reference
24°CUp to 14 days[13][14]
5°CUp to 30 days[13][14]
-20°CUp to 30 days[13][14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Omeprazole Oral Suspension

This protocol is adapted from methods used for preparing extemporaneous oral suspensions and is suitable for research purposes requiring a stabilized liquid form of omeprazole.

Materials:

  • Omeprazole capsules (e.g., 20 mg)

  • 8.4% Sodium Bicarbonate solution

  • Amber-colored glass bottles

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Carefully open the required number of omeprazole capsules and empty the enteric-coated granules into a clean Erlenmeyer flask.

  • Add a precise volume of 8.4% sodium bicarbonate solution to achieve the desired final concentration of omeprazole (e.g., 2 mg/mL).[18]

  • Mix the suspension on a magnetic stirrer for approximately 30 minutes to ensure the granules are well dispersed and the solution is buffered.[18]

  • Transfer the suspension into amber-colored glass bottles for storage.[18]

  • Store the prepared suspension at 5°C.[13][18]

Protocol 2: Sample Preparation for HPLC Analysis of Omeprazole in Plasma

This protocol outlines a general procedure for preparing plasma samples for the quantification of omeprazole using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Blood collection tubes with K2EDTA

  • Centrifuge

  • Vortex mixer

  • HPLC system with UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (pH 7.4)

  • Methanol (HPLC grade)

  • Internal standard (e.g., pantoprazole)

Procedure:

  • Blood Collection and Plasma Separation: Collect blood samples in tubes containing K2EDTA. Centrifuge the blood at 3000 rpm for 15 minutes to separate the plasma.[12]

  • Storage: Immediately after separation, store the plasma samples at -80°C until analysis.[12]

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • To a known volume of plasma (e.g., 500 µL), add a known amount of internal standard.

    • Precipitate the plasma proteins by adding a suitable organic solvent like acetonitrile.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[12]

  • Analysis:

    • Carefully collect the supernatant and inject a specific volume (e.g., 20 µL) into the HPLC system.[12]

    • Use a mobile phase such as a mixture of acetonitrile and phosphate buffer (pH 7.4) in a 60:40 v/v ratio.[19][20]

    • Set the UV detector to a wavelength of 302 nm for detection.[6][19]

Visualizations

OmeprazoleDegradationPathway cluster_acidic Acidic Environment (pH < 4) cluster_alkaline Alkaline Environment (pH > 7) Omeprazole Omeprazole ProtonatedOmeprazole Protonated Omeprazole Omeprazole->ProtonatedOmeprazole + H+ SulfenicAcid Sulfenic Acid Intermediate ProtonatedOmeprazole->SulfenicAcid Rearrangement CyclicSulfenamide Cyclic Sulfenamide (Inactive Degradation Product) SulfenicAcid->CyclicSulfenamide Intramolecular Cyclization StableOmeprazole Stable Omeprazole Anion Omeprazole_alk Omeprazole Omeprazole_alk->StableOmeprazole - H+

Caption: Chemical stability of omeprazole under acidic vs. alkaline conditions.

ExperimentalWorkflow cluster_collection Sample Collection & Processing cluster_preparation Sample Preparation cluster_analysis Analysis BloodSample 1. Collect Blood (K2EDTA tubes) Centrifuge 2. Centrifuge to Separate Plasma BloodSample->Centrifuge Store 3. Store Plasma at -80°C Centrifuge->Store Thaw 4. Thaw Plasma on Ice Store->Thaw AddIS 5. Add Internal Standard Thaw->AddIS Precipitate 6. Precipitate Proteins (e.g., with Acetonitrile) AddIS->Precipitate Centrifuge2 7. Centrifuge to Pellet Proteins Precipitate->Centrifuge2 Inject 8. Inject Supernatant into HPLC Centrifuge2->Inject Analyze 9. Quantify Omeprazole (UV 302 nm) Inject->Analyze

Caption: Workflow for the analysis of omeprazole in plasma samples.

References

Technical Support Center: Enhancing Omeprazole Permeability in Caco-2 Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when performing Caco-2 cell permeability assays with the aim of enhancing omeprazole (B731) transport.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism limiting omeprazole permeability across Caco-2 cell monolayers?

A1: The primary mechanism limiting the apical-to-basolateral (A→B) permeability of omeprazole across Caco-2 monolayers is active efflux mediated by the P-glycoprotein (P-gp) transporter. Caco-2 cells, which serve as an in vitro model for the human intestinal epithelium, express various efflux transporters, including P-gp. A compound that is a substrate for P-gp will exhibit a high basolateral-to-apical (B→A) transport and a low apical-to-basolateral (A→B) transport, resulting in an efflux ratio greater than 2.

Q2: How can I enhance the apparent permeability (Papp) of omeprazole in my Caco-2 assay?

A2: To enhance the apparent permeability of omeprazole, you can co-incubate the compound with a known P-gp inhibitor. Verapamil is a commonly used P-gp inhibitor in Caco-2 assays. By blocking the P-gp-mediated efflux, the net transport of omeprazole from the apical to the basolateral side should increase, resulting in a higher A→B Papp value and an efflux ratio closer to 1.

Q3: My omeprazole stock solution is not stable. How can I address this?

A3: Omeprazole is known to be unstable in acidic conditions. Ensure that your transport buffer is maintained at a physiological pH (typically 7.4) and prepare your dosing solutions fresh before each experiment. If you suspect degradation, you can analyze the concentration of your dosing solution at the beginning and end of the experiment to assess compound stability.

Q4: I am observing high variability in my Papp values between experiments. What are the potential causes?

A4: High variability can be due to several factors:

  • Monolayer Integrity: Ensure your Caco-2 monolayers are fully differentiated (typically 21 days post-seeding) and have consistent transepithelial electrical resistance (TEER) values before each experiment.

  • Cell Passage Number: Use a consistent and relatively low passage number for your Caco-2 cells, as P-gp expression can vary with higher passages.

  • Inconsistent Seeding Density: Ensure uniform cell seeding density to promote the formation of a consistent monolayer.

  • Pipetting Errors: Careful and consistent pipetting is crucial for accurate results.

Q5: Can omeprazole itself affect the permeability of the Caco-2 monolayer?

A5: Yes, some studies suggest that omeprazole can increase the paracellular permeability of Caco-2 monolayers by affecting tight junction proteins. This can be mediated through the myosin light chain kinase (MLCK) pathway. This effect is separate from its interaction with P-gp and may lead to an increased flux of paracellular markers. It is important to monitor the integrity of the monolayer using TEER and potentially a paracellular marker like Lucifer yellow to distinguish between enhanced transcellular transport and compromised monolayer integrity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low A→B Papp value for Omeprazole Omeprazole is a P-gp substrate, leading to high efflux.Co-incubate with a P-gp inhibitor (e.g., verapamil) to block efflux and increase A→B transport.
High Efflux Ratio (>2) Active efflux by P-gp is dominant.Perform the assay in the presence of a P-gp inhibitor. A significant reduction in the efflux ratio confirms P-gp-mediated transport.
Low Compound Recovery (<70%) - Non-specific binding to plasticware.- Compound instability in the assay buffer.- Cellular metabolism.- Lysosomal trapping.- Use low-binding plates.- Include bovine serum albumin (BSA) in the receiver compartment buffer.- Prepare fresh dosing solutions and check for stability.- Investigate potential metabolism by Caco-2 cells.- Consider lysosomal trapping for basic compounds and use lysosomotropic agents to confirm.[1]
Inconsistent TEER values - Incomplete monolayer formation.- Inconsistent cell seeding.- Cytotoxicity of the test compound or vehicle.- Allow cells to culture for at least 21 days.- Ensure a single-cell suspension at seeding.- Perform a cytotoxicity assay for omeprazole and the chosen P-gp inhibitor at the tested concentrations.
Papp value of positive control (e.g., propranolol) is out of expected range - Issues with monolayer integrity.- Error in concentration of dosing solution.- Analytical error.- Check TEER values and permeability of a paracellular marker (e.g., Lucifer yellow).- Verify the preparation of the dosing solution.- Check the analytical method for accuracy and precision.

Quantitative Data

The following table summarizes representative data for omeprazole permeability across a Caco-2 cell monolayer in the presence and absence of a P-gp inhibitor. Please note that these are illustrative values based on typical results for P-gp substrates, as specific public data for omeprazole under these exact conditions is limited.

Compound Condition Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio (ER)
OmeprazoleControl1.59.06.0
Omeprazole+ Verapamil (100 µM)4.55.01.1
Propranolol (High Permeability Control)Control20.018.00.9
Atenolol (Low Permeability Control)Control0.50.61.2

Experimental Protocols

Caco-2 Cell Culture and Maintenance
  • Cell Line: Caco-2 cells (ATCC® HTB-37™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

Caco-2 Monolayer Preparation for Permeability Assay
  • Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-28 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Assessment: Before each experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values above 250 Ω·cm². Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be assessed to confirm monolayer integrity.

Bidirectional Omeprazole Permeability Assay
  • Preparation of Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, adjusted to pH 7.4. Warm the buffer to 37°C before use.

  • Washing: Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • Pre-incubation: Add fresh transport buffer to both apical (0.5 mL) and basolateral (1.5 mL) compartments and pre-incubate for 30 minutes at 37°C.

  • Dosing Solution Preparation: Prepare a stock solution of omeprazole in DMSO and dilute it with transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%. For experiments with an inhibitor, prepare a dosing solution containing both omeprazole and the P-gp inhibitor (e.g., 100 µM verapamil).

  • Transport Experiment (A→B):

    • Remove the buffer from the apical compartment and add the omeprazole dosing solution.

    • Add fresh transport buffer to the basolateral compartment.

    • Incubate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with an equal volume of fresh, pre-warmed transport buffer.

  • Transport Experiment (B→A):

    • Remove the buffer from the basolateral compartment and add the omeprazole dosing solution.

    • Add fresh transport buffer to the apical compartment.

    • Incubate and sample from the apical compartment as described for the A→B direction.

  • Sample Analysis: Analyze the concentration of omeprazole in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B)

Visualizations

G cluster_prep Monolayer Preparation cluster_assay Permeability Assay cluster_data Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days (Differentiation) seed->culture teer Measure TEER (Monolayer Integrity Check) culture->teer wash Wash Monolayer teer->wash preincubate Pre-incubate with Transport Buffer wash->preincubate dose Add Omeprazole ± Inhibitor to Donor Compartment preincubate->dose incubate Incubate at 37°C dose->incubate sample Sample from Receiver Compartment incubate->sample analyze Analyze Samples (LC-MS/MS) sample->analyze calc_papp Calculate Papp (A→B & B→A) analyze->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Experimental workflow for a bidirectional Caco-2 permeability assay.

G cluster_pathway P-glycoprotein Efflux Mechanism omeprazole_apical Omeprazole (Apical) pgp P-glycoprotein (P-gp) Efflux Pump omeprazole_apical->pgp Binds to P-gp omeprazole_basolateral Omeprazole (Basolateral) omeprazole_apical->omeprazole_basolateral Passive Diffusion (Low) pgp->omeprazole_apical Efflux back to apical side verapamil Verapamil (P-gp Inhibitor) verapamil->pgp Inhibits

Caption: Inhibition of P-gp mediated efflux of omeprazole by verapamil.

References

challenges and solutions for chiral separation of omeprazole enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of omeprazole (B731) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral separation of omeprazole enantiomers?

A1: The most prevalent and successful methods for separating omeprazole enantiomers include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][2][3] HPLC is widely employed due to its high sensitivity and efficiency, often utilizing chiral stationary phases (CSPs).[2] SFC is recognized for its rapid separation times and reduced solvent consumption compared to HPLC.[3][4] CE offers extremely high efficiency and is particularly useful for charged and polar compounds.[1][5]

Q2: Which type of chiral stationary phase (CSP) is most effective for omeprazole separation by HPLC?

A2: Polysaccharide-based CSPs are highly effective for omeprazole enantioseparation. Columns such as CHIRALPAK® AD, CHIRALCEL® OD-H, and Chiralpak® IA have demonstrated excellent resolving capabilities.[1][3][6][7] The choice of CSP often depends on the specific mobile phase conditions (normal-phase, reversed-phase, or polar organic mode). For instance, CHIRALPAK® AD has been successfully used with a hexane:ethanol mobile phase.[1]

Q3: Why is the (S)-enantiomer (esomeprazole) developed as a separate drug from the racemic mixture?

A3: While both enantiomers have a similar inhibitory effect on the proton pump, the (R)-enantiomer is metabolized more rapidly by the cytochrome P450 CYP2C19 enzyme.[5] This leads to a higher plasma concentration and a more pronounced therapeutic effect from the (S)-enantiomer (esomeprazole) at equivalent doses.[1][5]

Q4: Can impurities interfere with the chiral separation of omeprazole?

A4: Yes, chiral and achiral impurities related to omeprazole can interfere with the enantioselective analysis. It is crucial to develop a chemo- and enantioselective method that can separate the (S)- and (R)-omeprazole peaks from all potential impurities to ensure the accurate determination of enantiomeric purity.[7][8] Some methods have been specifically validated to separate omeprazole enantiomers in the presence of its related substances.[8]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks.

  • The two enantiomer peaks are significantly overlapped (Resolution, Rs < 1.5).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase Composition For normal-phase HPLC on columns like CHIRALPAK® AD, optimize the ratio of the alcohol modifier (e.g., ethanol, 2-propanol) to the non-polar solvent (e.g., hexane). A change in the percentage of the alcohol can significantly impact resolution.[1][6]
Incorrect Chiral Stationary Phase (CSP) The selected CSP may not be suitable for omeprazole. Polysaccharide-based columns (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD) are generally a good starting point.[6][9] If resolution is still poor, consider screening other types of CSPs, such as protein-based columns (e.g., Chiral AGP).[10]
Unsuitable Mobile Phase pH (Reversed-Phase) In reversed-phase HPLC, the pH of the aqueous portion of the mobile phase is critical. For omeprazole on a Chiral AGP column, a pH of 7.0 has been shown to be effective.[10] Adjusting the pH can alter the ionization state of omeprazole and its interaction with the stationary phase.
Inadequate Chiral Selector Concentration (CE) In Capillary Electrophoresis, the concentration of the chiral selector (e.g., cyclodextrins) is key. For example, using 3% sulfated β-cyclodextrin has been shown to resolve omeprazole enantiomers.[1] Insufficient concentration will lead to poor separation.
Temperature Fluctuations Temperature can affect chiral recognition. Ensure the column compartment is maintained at a stable, controlled temperature. Investigating the effect of different temperatures can sometimes improve resolution.[3]
Issue 2: Peak Tailing or Asymmetric Peaks

Symptoms:

  • Chromatographic peaks are not symmetrical, showing a "tail."

  • Tailing factor is greater than 2.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Omeprazole's NH functional group can cause strong interactions with the CSP, leading to tailing.[6] Adding a small amount of a polar organic modifier like methanol (B129727) to the mobile phase in normal-phase chromatography can significantly improve peak shape.[6] For basic compounds like omeprazole, adding a small amount of a basic additive like diethylamine (B46881) (DEA) to the mobile phase can also reduce tailing.[7][11]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. Overloading can be concentration-based or volume-based.[12]
Column Contamination or Degradation Contaminants on the column can cause peak tailing. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[13]
Solvent Mismatch A mismatch between the sample solvent and the mobile phase can cause peak distortion.[14] Whenever possible, dissolve the sample in the mobile phase.

Experimental Protocols

HPLC Method for Omeprazole Enantiomer Separation

This protocol is based on a validated method for the enantioselective analysis of omeprazole in pharmaceutical formulations.[1]

  • Column: CHIRALPAK® AD (250 x 4.6 mm, 10 µm)

  • Mobile Phase: Hexane:Ethanol (40:60, v/v)

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 302 nm

  • Temperature: 22 ± 2 °C

  • Sample Preparation: Extract omeprazole from tablets using Methanol:NaOH 2.5 M (90:10, v/v). This solution helps to prevent drug decomposition.[1]

  • Elution Order: (S)-omeprazole elutes before (R)-omeprazole.[1]

Capillary Electrophoresis Method for Omeprazole Enantiomer Separation

This protocol provides a sensitive method for enantioselective analysis.[1]

  • Capillary: Fused silica

  • Background Electrolyte (BGE): 20 mmol L⁻¹ phosphate (B84403) buffer (pH 4.0) containing 3% sulfated β-cyclodextrin.

  • Applied Voltage: 20 kV

  • Temperature: 20 °C

  • Injection: Hydrodynamic injection (50 mbar for 10 seconds).

  • Detection: UV at 202 nm.

  • Elution Order: (S)-omeprazole migrates before (R)-omeprazole.[1]

Quantitative Data Summary

Method Stationary Phase / Selector Mobile Phase / BGE Resolution (Rs) Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Reference
HPLC CHIRALPAK® ADHexane:Ethanol (40:60, v/v)3.350-125--[1]
HPLC Chiralcel® OD-Hn-hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1, v/v)2.3650-90S: 0.71, R: 1.16S: 2.16, R: 3.51[2]
HPLC Chiral AGP0.025 M disodium (B8443419) hydrogen phosphate/acetonitrile (90:10, v/v), pH 7.024.9R: 0.01-150, S: 0.015-152R: 0.0029, S: 0.0031R: 0.01, S: 0.015[10]
CE 3% Sulfated β-cyclodextrin20 mmol L⁻¹ phosphate buffer, pH 4.01.550-125--[1]

Visual Workflows and Logic Diagrams

Caption: HPLC Method Development Workflow for Omeprazole.

Caption: Troubleshooting Poor Resolution for Omeprazole.

References

Technical Support Center: Navigating Omeprazole Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and mitigating omeprazole (B731) interference in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with omeprazole in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which omeprazole interferes with enzymatic assays?

A1: Omeprazole, a proton pump inhibitor, primarily interferes with enzymatic assays through two main mechanisms. Firstly, it is a well-documented inhibitor of Cytochrome P450 (CYP) enzymes, particularly CYP2C19 and, to a lesser extent, CYP3A4.[1] This inhibition can be both reversible and time-dependent, meaning it can compete with substrates for the active site and also inactivate the enzyme over time.[2][3] Secondly, as a prodrug, omeprazole is activated in acidic environments to a reactive sulfenamide (B3320178) intermediate.[4] This reactive species can covalently bind to cysteine residues on various proteins, not limited to its intended target, the H+/K+-ATPase (proton pump), potentially leading to non-specific inhibition of other enzymes in your assay.[4]

Q2: My in vitro assay results show unexpected inhibition when omeprazole is present. How can I confirm if omeprazole is the cause?

A2: To determine if omeprazole is the source of inhibition, you can perform several control experiments:

  • Vehicle Control: Ensure that the solvent used to dissolve omeprazole (e.g., DMSO) is not causing the inhibition by running a control with the vehicle alone.

  • Dose-Response Curve: Test a range of omeprazole concentrations. A dose-dependent increase in inhibition strongly suggests omeprazole is the causative agent.

  • Use of a Structurally Unrelated Inhibitor: Compare the inhibition profile of omeprazole with a known, structurally different inhibitor of your target enzyme. Different inhibition patterns may point to off-target effects of omeprazole.

  • Pre-incubation Test: To assess time-dependent inhibition, pre-incubate omeprazole with the enzyme for varying durations before adding the substrate. An increase in inhibition with longer pre-incubation times is characteristic of time-dependent inhibitors like omeprazole for certain CYPs.[1]

Q3: Which enzymes are most susceptible to interference by omeprazole?

A3: The primary enzymes affected by omeprazole are:

  • H+/K+-ATPase: This is the intended target of omeprazole, which it irreversibly inhibits.[4][5]

  • Cytochrome P450 Enzymes: CYP2C19 is strongly inhibited by omeprazole.[1][6] CYP3A4 is also inhibited, though generally to a lesser extent.[2][1] Omeprazole can also weakly inhibit other CYPs like CYP1A2, CYP2C8, CYP2C9, and CYP2D6.[1]

  • Carbonic Anhydrase: Some studies have shown that omeprazole can inhibit carbonic anhydrase isozymes I and II in a pH-dependent manner.[7]

It is important to note that the reactive nature of activated omeprazole could potentially lead to interactions with other enzymes, especially those with reactive cysteine residues.

Troubleshooting Guides

Issue 1: Unexpected inhibition observed in a CYP2C19 or CYP3A4 assay.

  • Potential Cause: Direct inhibition by omeprazole or its metabolites. Omeprazole is a known inhibitor of these enzymes.[2][1]

  • Troubleshooting Steps & Mitigation Strategies:

    • Determine the Inhibition Kinetics: Perform enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. This will provide insight into the mechanism of interference.

    • Assess Time-Dependent Inhibition (TDI): Conduct a TDI assay by pre-incubating omeprazole with the enzyme and NADPH for various times before adding the substrate. This is crucial as omeprazole is a known time-dependent inhibitor of CYP2C19.[1]

    • Consider Omeprazole's Metabolites: Be aware that omeprazole metabolites can also be inhibitory.[2][3] If possible, test the effects of the main metabolites (e.g., 5-hydroxyomeprazole and omeprazole sulfone) in your assay.

    • Alternative Probe Substrates: If feasible, use a different probe substrate for the same CYP enzyme that may be less susceptible to competitive inhibition by omeprazole.

Issue 2: Loss of signal or inconsistent results in a luciferase-based reporter assay.

  • Potential Cause: Omeprazole may directly inhibit the luciferase enzyme or interfere with the cellular processes being monitored. Some studies have reported that omeprazole can affect luciferase activity.[8][9][10][11]

  • Troubleshooting Steps & Mitigation Strategies:

    • Cell-Free Luciferase Assay: Test the effect of omeprazole directly on purified luciferase enzyme to distinguish between direct enzyme inhibition and effects on the cellular reporter system.

    • Use a Different Reporter Gene: If omeprazole is found to inhibit your specific luciferase, consider using an alternative reporter gene, such as β-galactosidase or a fluorescent protein.

    • Control for Cellular Health: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of omeprazole to ensure that the observed effects are not due to cytotoxicity.

    • Normalize Reporter Gene Activity: Use a co-transfected control reporter (e.g., a constitutively expressed Renilla luciferase for a firefly luciferase primary reporter) to normalize the results and account for non-specific effects on transcription or translation.

Issue 3: General non-specific interference in a cell-based assay.

  • Potential Cause: The acidic activation of omeprazole leading to its reactive sulfenamide form can cause non-specific binding to cellular proteins. Additionally, omeprazole can form aggregates at high concentrations, which can interfere with assays.

  • Troubleshooting Steps & Mitigation Strategies:

    • Control the pH of the Assay Buffer: Since omeprazole's activation is pH-dependent, maintaining a neutral or slightly alkaline pH in your assay buffer can minimize the formation of the reactive intermediate.[12]

    • Include Scavenging Agents: Adding a small amount of a thiol-containing agent like dithiothreitol (B142953) (DTT) to the assay buffer can help to quench reactive intermediates, though this should be tested for compatibility with the assay itself.[13][14]

    • Aggregation Test: To check for aggregation, you can measure the turbidity of your omeprazole solution or use dynamic light scattering. Including a non-ionic detergent like Triton X-100 in the assay buffer can sometimes mitigate aggregation-based interference.[15]

    • Acid Pre-treatment Control: If your experimental protocol involves an acidic step, consider if this is activating omeprazole. A control experiment where omeprazole is added after the acidic step could help clarify this.[16]

Quantitative Data Summary

The following tables summarize the inhibitory potential of omeprazole and its metabolites on key cytochrome P450 enzymes.

Table 1: Reversible Inhibition of CYP2C19 and CYP3A4 by Omeprazole and its Metabolites

CompoundEnzymeIC50 (µM)Inhibition Type
OmeprazoleCYP2C19~7.0Competitive
CYP3A4> 40Weak
5-HydroxyomeprazoleCYP2C19--
CYP3A4--
Omeprazole SulfoneCYP2C19--
CYP3A4--
5'-O-desmethylomeprazoleCYP2C19--
CYP3A4--
Data sourced from multiple studies.[1][17] Actual values can vary based on experimental conditions. "-" indicates data not consistently reported in the reviewed sources.

Table 2: Time-Dependent Inhibition (TDI) Parameters for Omeprazole and its Metabolites

CompoundEnzymeKI (µM)kinact (min-1)
OmeprazoleCYP2C195-90.015-0.03
CYP3A4--
Omeprazole SulfoneCYP2C195-90.015-0.03
CYP3A4Not a TDINot a TDI
5'-O-desmethylomeprazoleCYP2C195-90.015-0.03
CYP3A4--
Data represents a range from available literature.[2] KI is the inhibitor concentration at half-maximal inactivation rate, and kinact is the maximal rate of inactivation. "-" indicates data not consistently reported in the reviewed sources.

Experimental Protocols

Protocol 1: In Vitro CYP2C19 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of omeprazole for CYP2C19 inhibition using human liver microsomes (HLM) or recombinant human CYP2C19.[18]

  • Materials and Reagents:

    • Pooled human liver microsomes (HLM) or recombinant human CYP2C19

    • Omeprazole (test inhibitor)

    • Ticlopidine or Fluvoxamine (positive control inhibitor)

    • (S)-Mephenytoin (CYP2C19 probe substrate)

    • NADPH regenerating system

    • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (for reaction termination)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of omeprazole in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the omeprazole stock solution to create a range of concentrations to be tested.

    • In a 96-well plate, add a small volume of each omeprazole dilution. Include wells for a no-inhibitor control and a positive control inhibitor.

    • Add the HLM or recombinant CYP2C19 enzyme and the potassium phosphate buffer to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the (S)-Mephenytoin substrate and the NADPH regenerating system.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

    • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the 4'-hydroxy-mephenytoin metabolite.

    • Calculate the percent inhibition for each omeprazole concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the omeprazole concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Omeprazole_Metabolism_and_Inhibition cluster_omeprazole Omeprazole Metabolism cluster_inhibition Enzyme Inhibition Omeprazole Omeprazole Metabolites 5-Hydroxyomeprazole Omeprazole Sulfone 5'-O-desmethylomeprazole Omeprazole->Metabolites CYP2C19, CYP3A4 CYP2C19 CYP2C19 Omeprazole->CYP2C19 Reversible & Time-Dependent Inhibition CYP3A4 CYP3A4 Omeprazole->CYP3A4 Weak Inhibition Metabolites->CYP2C19 Inhibition Metabolites->CYP3A4 Inhibition Troubleshooting_Workflow Start Unexpected Inhibition Observed with Omeprazole Confirm_Interference Confirm Omeprazole is the Cause (Dose-response, Vehicle Control) Start->Confirm_Interference Identify_Assay_Type Identify Assay Type Confirm_Interference->Identify_Assay_Type CYP_Assay CYP450 Assay Identify_Assay_Type->CYP_Assay CYP Luciferase_Assay Luciferase Assay Identify_Assay_Type->Luciferase_Assay Luciferase Cell_Based_Assay Other Cell-Based Assay Identify_Assay_Type->Cell_Based_Assay Other Troubleshoot_CYP Troubleshoot CYP Inhibition (Kinetics, TDI, Metabolites) CYP_Assay->Troubleshoot_CYP Troubleshoot_Luciferase Troubleshoot Luciferase Assay (Cell-free assay, Different reporter) Luciferase_Assay->Troubleshoot_Luciferase Troubleshoot_Cell Troubleshoot Non-specific Effects (pH control, Scavengers, Aggregation) Cell_Based_Assay->Troubleshoot_Cell Mitigation Implement Mitigation Strategy Troubleshoot_CYP->Mitigation Troubleshoot_Luciferase->Mitigation Troubleshoot_Cell->Mitigation

References

Technical Support Center: Optimizing Immediate-Release Omeprazole Formulations with Sodium Bicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on immediate-release omeprazole (B731) formulations containing sodium bicarbonate.

Troubleshooting and FAQs

Formulation and Stability

Q1: My omeprazole is degrading during formulation or in the final product. What are the likely causes and how can I prevent it?

A1: Omeprazole is a highly acid-labile drug.[1] Degradation is likely occurring due to exposure to acidic conditions or moisture. Omeprazole's degradation is rapid at a pH below 5, with a half-life of about 10 minutes, but this increases to 18 hours at a pH of 6.5.[2][3]

  • Troubleshooting Steps:

    • Ensure Sufficient Sodium Bicarbonate: The primary role of sodium bicarbonate is to neutralize gastric acid, thus protecting the uncoated omeprazole from degradation.[3][4] Ensure the amount of sodium bicarbonate is optimized to rapidly increase the gastric pH.[3] Studies have shown that a combination of 20 mg or 40 mg of omeprazole with 1680 mg of sodium bicarbonate is effective.[5]

    • Control Moisture: Omeprazole is susceptible to degradation in the presence of moisture. Low hygroscopicity of the final formulation is desirable.[3] Consider using excipients with low moisture content and ensure manufacturing and packaging processes are conducted under controlled humidity conditions.

    • pH of the Formulation: The pH of the formulation itself can influence stability. The addition of sodium bicarbonate can raise the pH of an omeprazole suspension to approximately 8.8, which reduces pH-dependent degradation within the formulation.[6]

    • Excipient Compatibility: Ensure that the excipients used in your formulation are compatible with omeprazole and do not have an acidic nature. Common excipients for immediate-release tablets include microcrystalline cellulose, croscarmellose sodium, and crospovidone.[7]

Q2: What is the optimal amount of sodium bicarbonate to include in the formulation?

A2: The amount of sodium bicarbonate must be sufficient to neutralize the stomach acid to protect the omeprazole.[3] The goal is to raise the gastric pH to a level where omeprazole is stable (ideally above pH 6).[2][3] A common amount used in commercially available products and clinical studies is 1680 mg of sodium bicarbonate for a 20 mg or 40 mg dose of omeprazole.[5] However, the optimal amount should be determined through in-vitro neutralization studies that simulate the gastric environment.[3] One study aimed to neutralize a maximum of 54 mL of 0.1 M HCl, representing the upper range of gastric acid volume in a fasting state.[2][3]

Q3: My immediate-release tablets are failing dissolution tests. What could be the issue?

A3: Dissolution failure in immediate-release formulations can stem from several factors:

  • Inadequate Disintegration: The tablet may not be breaking apart quickly enough. Review the concentration of your superdisintegrant (e.g., croscarmellose sodium, crospovidone).[7]

  • Poor Wettability/Solubility: Omeprazole is poorly water-soluble.[8] While the immediate-release formulation bypasses the need for dissolution in acidic media, the drug still needs to dissolve rapidly in the neutralized gastric environment. Particle size reduction of the omeprazole can enhance solubility and dissolution rates.[8]

  • Formulation Composition: The choice and ratio of excipients are crucial. For instance, one study found that a formulation using pure omeprazole with sodium bicarbonate (O3) showed significantly better release profiles compared to formulations using crushed enteric-coated pellets.[5][6]

  • Dissolution Medium: Ensure the dissolution test method is appropriate. For immediate-release omeprazole with sodium bicarbonate, a two-stage dissolution test is often employed, starting with an acidic medium to simulate the stomach and then moving to a higher pH medium. However, the presence of bicarbonate in the formulation should rapidly neutralize the acidic medium in the microenvironment of the dissolving tablet.

Q4: How can I assess the stability of my formulation?

A4: A comprehensive stability study is essential. This should involve:

  • Storage Conditions: Storing the formulation under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[3]

  • Time Points: Testing the formulation at specified intervals (e.g., 0, 3, 6, 9, and 12 months).[3]

  • Analytical Methods: Using a stability-indicating HPLC method to quantify the amount of omeprazole remaining and to detect any degradation products.[6][9]

  • Physical Characteristics: Monitoring for changes in appearance, hardness, friability, and dissolution profile over time.[7] One study showed that an omeprazole-sodium bicarbonate suspension (2 mg/mL) was stable for at least 45 days when refrigerated (3-5°C).[9][10]

Pharmacokinetics and Bioavailability

Q5: Will an immediate-release formulation provide a faster onset of action compared to a delayed-release (enteric-coated) product?

A5: Yes. The key advantage of an immediate-release omeprazole/sodium bicarbonate formulation is a more rapid absorption of omeprazole.[4] In vivo studies have shown that maximum plasma concentrations (Tmax) of omeprazole were achieved within 30 minutes for an immediate-release formulation, whereas absorption for a delayed-release formulation had only just begun at that time.[3] This faster absorption leads to a quicker onset of proton pump inhibition and a more rapid reduction in gastric acid secretion.[3][5]

Q6: How does the bioavailability of an immediate-release formulation compare to a delayed-release one?

A6: While the time to maximum concentration (Tmax) is significantly shorter, the overall exposure to the drug, measured by the Area Under the Curve (AUC), can be comparable to delayed-release formulations.[3][5] The bioequivalence in AUC suggests that the sodium bicarbonate effectively protects the omeprazole from degradation in the stomach, allowing for efficient absorption in the small intestine.[3]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters

Formulation TypeTmax (Time to Peak Plasma Concentration)Cmax (Peak Plasma Concentration)AUC (Area Under the Curve)Reference
Immediate-Release (Omeprazole + NaHCO₃)~30 minutesHigher initial peakBioequivalent to delayed-release[3]
Delayed-Release (Enteric-Coated)~1.75 hoursLower initial peakBioequivalent to immediate-release[3]

Table 2: Stability of Omeprazole-Sodium Bicarbonate Suspension (2 mg/mL)

Storage ConditionTime PointOmeprazole Concentration RemainingReference
Refrigerated (3-5°C)7 Days>98%[9]
Refrigerated (3-5°C)15 Days>98%[9]
Refrigerated (3-5°C)30 Days>98%[9]
Refrigerated (3-5°C)45 Days>98%[9]

Table 3: Example Formulation Compositions

Formulation ComponentPurposeExample AmountReference
OmeprazoleActive Pharmaceutical Ingredient20 mg / 40 mg[5]
Sodium BicarbonateAcid Neutralizer / Buffering Agent1100 mg / 1680 mg[3][5][11]
Croscarmellose SodiumSuperdisintegrantVaries (Optimization required)[7][11]
Sodium Stearyl FumarateLubricantVaries[11]
Microcrystalline CelluloseDiluent / BinderVaries (Optimization required)[7]

Experimental Protocols

1. In-Vitro Acid Neutralization Capacity

  • Objective: To determine the effectiveness of the sodium bicarbonate in the formulation to neutralize simulated gastric acid.

  • Methodology:

    • Prepare a simulated gastric fluid (SGF) of 0.1 M HCl.[3]

    • The volume of SGF should reflect physiological conditions, for example, 54 mL to simulate the maximum fasting stomach volume.[2][3]

    • Introduce the immediate-release formulation (e.g., one capsule or tablet) into the SGF under constant stirring.

    • Monitor the pH of the solution continuously over time.

    • The target is to achieve a pH rise to above 6 within a short period (e.g., less than 5 minutes) to ensure omeprazole protection.[3]

2. Dissolution Testing for Immediate-Release Capsules/Tablets

  • Objective: To assess the in-vitro release profile of omeprazole from the formulation.

  • Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).[6]

  • Media:

    • Acid Stage: 0.1 N HCl (e.g., 750 mL) for a specified period (e.g., 30 minutes) to simulate the stomach. The sodium bicarbonate in the formulation should neutralize this medium.

    • Buffer Stage: After the acid stage, add a pre-determined volume of a phosphate (B84403) buffer concentrate to raise the pH to 6.8, simulating the intestinal environment.[12]

  • Rotation Speed: 50 or 75 RPM.

  • Temperature: 37 ± 0.5°C.[6]

  • Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

  • Analysis: Quantify the amount of omeprazole dissolved at each time point using a validated HPLC-UV method.[6]

3. HPLC Method for Omeprazole Quantification and Stability Testing

  • Objective: To accurately measure the concentration of omeprazole and its degradation products.

  • Column: A reversed-phase column such as a C18 column.[13]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and a buffer (e.g., ammonium (B1175870) acetate). The exact ratio should be optimized for good separation.[13]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 302 nm.[13]

  • Validation: The method must be validated for linearity, accuracy, precision, and specificity to ensure it is stability-indicating.

Visualizations

Omeprazole_Degradation_Pathway Omeprazole Omeprazole Protonated_Omeprazole Protonated Omeprazole Omeprazole->Protonated_Omeprazole Gastric Acid (H+) Sulfenic_Acid Sulfenic Acid (Unstable Intermediate) Protonated_Omeprazole->Sulfenic_Acid Rearrangement Sulfenamide Cyclic Sulfenamide (Active Metabolite) Sulfenic_Acid->Sulfenamide Intramolecular Condensation Degradation_Products Degradation Products Sulfenic_Acid->Degradation_Products Further Degradation Sulfenamide->Degradation_Products Instability

Caption: Acid-catalyzed degradation pathway of omeprazole.

Experimental_Workflow cluster_0 Formulation Development cluster_1 In-Vitro Testing cluster_2 Stability & Bioavailability Excipient_Selection Excipient Selection (Omeprazole, NaHCO₃, Disintegrant) Formulation_Optimization Formulation Optimization (Ratio of ingredients) Excipient_Selection->Formulation_Optimization Manufacturing Manufacturing Process (e.g., Direct Compression) Formulation_Optimization->Manufacturing Neutralization_Test Acid Neutralization Test Manufacturing->Neutralization_Test Dissolution_Test Dissolution Profiling Neutralization_Test->Dissolution_Test Stability_Studies ICH Stability Studies Dissolution_Test->Stability_Studies QC_Tests QC Tests (Hardness, Friability, Content Uniformity) QC_Tests->Stability_Studies Pharmacokinetic_Study Pharmacokinetic (PK) Study (if required) Stability_Studies->Pharmacokinetic_Study

Caption: Workflow for developing an immediate-release omeprazole formulation.

Logic_Diagram Formulation IR Omeprazole + NaHCO₃ Formulation Reaction NaHCO₃ + HCl → NaCl + H₂O + CO₂ Formulation->Reaction Stomach Acidic Gastric Environment (pH 1-3) Stomach->Reaction Neutralized_pH Rapid Increase in Gastric pH (>6) Reaction->Neutralized_pH Stability Omeprazole Remains Stable (Not Degraded) Neutralized_pH->Stability Absorption Rapid Absorption in Small Intestine Stability->Absorption

Caption: Role of sodium bicarbonate in protecting omeprazole.

References

reducing inter-individual variability in omeprazole animal experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce inter-individual variability in omeprazole (B731) animal experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-individual variability in omeprazole animal experiments?

A1: Inter-individual variability in the response to omeprazole in animal models can be attributed to several factors:

  • Genetic Factors: Polymorphisms in the Cytochrome P450 (CYP) enzymes, particularly CYP2C19, are a major contributor to variability.[1][2] These genetic differences lead to different rates of omeprazole metabolism, resulting in distinct metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultra-rapid metabolizers).[1][3]

  • Formulation and Administration: The formulation of omeprazole, especially the enteric coating of pellets, is critical for its bioavailability. Variations in coating materials and thickness can significantly affect the drug's release and absorption.[4][5] The route of administration (e.g., oral, intravenous, intraperitoneal) also influences the pharmacokinetic profile.[6]

  • Physiological Factors:

    • Diet: The composition of the diet can impact the pharmacodynamics of omeprazole. For instance, in horses, a high-grain, low-fiber diet versus an ad-libitum roughage diet can lead to different levels of acid suppression.[7]

    • Gastric pH: The highly variable gastric pH both between and within individual animals can affect the absorption of omeprazole.[4]

    • Body Weight: Body weight can influence drug distribution and clearance.[8]

  • Gut Microbiome: Administration of omeprazole has been shown to alter the gut microbiome in various animal species, including dogs, cats, horses, and rats.[9][10][11][12][13][14][15] While the direct impact of the baseline microbiome on omeprazole variability is still under investigation, it is a potential contributing factor.

  • Animal Species and Strain: The pharmacokinetics of omeprazole differs significantly across various animal species such as mice, rats, and dogs.[16][17] Even within the same species, different inbred strains can exhibit varied responses.[18]

Q2: How can I standardize my experimental protocol to minimize variability?

A2: To minimize variability, it is crucial to standardize the following aspects of your experimental protocol:

  • Animal Selection: Use animals of the same species, strain, sex, and age. If possible, consider genotyping the animals for relevant CYP450 enzymes to account for metabolic differences.

  • Acclimatization and Housing: Allow for a sufficient acclimatization period in a controlled environment with consistent light-dark cycles, temperature, and humidity. House animals individually to prevent social stress, which can affect physiological parameters.

  • Diet and Feeding Schedule: Provide a standardized diet and a consistent feeding schedule, as diet can influence omeprazole's efficacy.[7] For example, fasting protocols prior to drug administration should be strictly followed.

  • Drug Formulation and Administration: Use a consistent formulation of omeprazole from the same supplier for the entire study. The enteric coating should be of high quality to ensure consistent drug release.[4] The route and timing of administration should be precise. For oral gavage, ensure the technique is performed consistently to minimize stress and ensure accurate dosing.

  • Dosing: Consider a weight-based dosing approach to improve the accuracy of drug administration.[8]

Q3: What is the role of CYP2C19 genetic polymorphism in omeprazole's efficacy?

A3: CYP2C19 is a key enzyme responsible for the metabolism of omeprazole.[1] Genetic variations (polymorphisms) in the CYP2C19 gene can lead to the production of enzymes with altered activity. This results in different metabolizer phenotypes:

  • Poor Metabolizers (PMs): Have significantly reduced or no CYP2C19 activity. They metabolize omeprazole slowly, leading to higher plasma concentrations and a more pronounced and prolonged acid-suppressing effect.[1]

  • Intermediate Metabolizers (IMs): Have decreased CYP2C19 activity compared to extensive metabolizers.

  • Extensive Metabolizers (EMs): Have normal CYP2C19 activity.

  • Ultra-rapid Metabolizers (UMs): Have increased CYP2C19 activity, leading to rapid metabolism of omeprazole, lower plasma concentrations, and potentially reduced therapeutic effect.[3]

Therefore, the CYP2C19 genotype of an animal can significantly influence the pharmacokinetic and pharmacodynamic outcomes of omeprazole treatment, contributing to inter-individual variability.[1][2]

Troubleshooting Guides

Issue 1: High variability in plasma omeprazole concentrations (pharmacokinetics).

Potential Cause Troubleshooting Steps
Inconsistent Oral Bioavailability - Ensure the use of a high-quality enteric-coated formulation to protect omeprazole from degradation in the stomach's acidic environment.[4][17] - Standardize the fasting period before oral administration. Food can affect drug absorption.[7] - Refine the oral gavage technique to ensure consistent and accurate delivery to the stomach.
Genetic Variation in Metabolism - If feasible, genotype the animals for key metabolizing enzymes like CYP2C19.[1][2] - Use animal strains with a more homogeneous genetic background. - Statistically account for different metabolizer phenotypes in your data analysis.
Variable Gastric pH - Pre-treatment with pentagastrin (B549294) has been suggested in dogs to lower and stabilize gastric pH, making the gastrointestinal environment closer to that of humans.[4]
Inaccurate Dosing - Implement a precise weight-based dosing regimen.[8] - Calibrate all dosing equipment regularly.

Issue 2: Inconsistent suppression of gastric acid (pharmacodynamics).

Potential Cause Troubleshooting Steps
Dietary Influences - Standardize the diet across all experimental groups. High-fiber or roughage diets may require dose adjustments.[7]
Dose-Response Variability - Conduct a dose-response study to determine the optimal dose for achieving consistent acid suppression in your specific animal model.[6][19][20] - Be aware that higher doses may not always lead to more uniform responses.[19]
Metabolic Differences - As with pharmacokinetic variability, consider the impact of genetic polymorphisms on drug metabolism and effect.[1][2]
Timing of Measurement - Standardize the time point for measuring gastric acid output after omeprazole administration, as the effect is time-dependent.[6]

Data Presentation

Table 1: Pharmacokinetic Parameters of Different Omeprazole Enteric-Coated Formulations in Beagle Dogs.

FormulationCmax (μg/mL)Tmax (h)AUC0-8h (μg·h/mL)
Reference 1.904 ± 0.3201.5 ± 0.53.569 ± 0.798
Formulation 1 2.150 ± 0.3561.3 ± 0.34.013 ± 0.812
Formulation P 0.981 ± 0.4534.2 ± 1.52.496 ± 0.729

Data adapted from a study in beagle dogs, highlighting the impact of formulation on pharmacokinetic parameters.[4]

Table 2: Effect of CYP2C19 Phenotype on Omeprazole Pharmacokinetics in Humans (Single Dose).

CYP2C19 PhenotypeAUC0→12hr (ng·h/mL)Metabolic Ratio (5-OH omeprazole/omeprazole)
Poor Metabolizer (PM) HigherLower
Intermediate Metabolizer (IM) IntermediateIntermediate
Extensive Metabolizer (EM) LowerHigher

This table summarizes the general trend observed in human studies, demonstrating the significant impact of CYP2C19 genotype on omeprazole exposure.[1]

Experimental Protocols

Protocol 1: Standardized Oral Administration of Omeprazole in Rats

  • Animal Model: Male Sprague-Dawley rats (9 weeks old).[21]

  • Acclimatization: Acclimatize rats for at least 7 days under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity).[21]

  • Housing: House rats individually to minimize stress.

  • Diet: Provide a standard pellet chow and water ad libitum.[21]

  • Fasting: Withhold food for 4 hours before omeprazole administration.[21]

  • Formulation: Use a commercially available, enteric-coated omeprazole formulation. Ensure the same batch is used throughout the study.

  • Dosing: Administer omeprazole at a dose of 20 mg/kg via oral gavage.[21][22] The volume should be adjusted based on the individual animal's body weight.

  • Administration: Perform oral gavage at the same time each day to minimize circadian rhythm effects. The person administering the dose should be experienced to ensure minimal stress to the animal.

  • Post-Administration: Return food access 30 minutes after administration.[21]

  • Sample Collection: Collect blood samples at predetermined time points post-dosing for pharmacokinetic analysis. For pharmacodynamic studies, measure gastric pH or acid secretion at a consistent time after administration.

Mandatory Visualization

Omeprazole_Metabolism cluster_genetics Genetic Polymorphisms Omeprazole Omeprazole (Racemic Mixture) CYP2C19 CYP2C19 Omeprazole->CYP2C19 Major Pathway CYP3A4 CYP3A4 (minor pathway) Omeprazole->CYP3A4 Metabolites Inactive Metabolites Hydroxyomeprazole 5-Hydroxyomeprazole CYP2C19->Hydroxyomeprazole Omeprazole_sulfone Omeprazole Sulfone CYP3A4->Omeprazole_sulfone Hydroxyomeprazole->Metabolites Omeprazole_sulfone->Metabolites PM Poor Metabolizers (Decreased CYP2C19 activity) EM Extensive Metabolizers (Normal CYP2C19 activity) UM Ultra-rapid Metabolizers (Increased CYP2C19 activity)

Caption: Omeprazole metabolism pathway highlighting the central role of CYP2C19.

Experimental_Workflow start Start acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization grouping Randomized Grouping acclimatization->grouping fasting Fasting (e.g., 4 hours) grouping->fasting dosing Omeprazole Administration (Standardized time, route, dose) fasting->dosing monitoring Post-dosing Monitoring dosing->monitoring pk_sampling Pharmacokinetic Blood Sampling monitoring->pk_sampling pd_measurement Pharmacodynamic Measurement (e.g., Gastric pH) monitoring->pd_measurement data_analysis Data Analysis pk_sampling->data_analysis pd_measurement->data_analysis end End data_analysis->end

Caption: Standardized workflow for omeprazole animal experiments.

References

Technical Support Center: Omeprazole Instability in Automated Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability issues with omeprazole (B731) in automated screening platforms.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My omeprazole activity is significantly lower than expected in my automated screening assay. What are the potential causes?

A1: Decreased omeprazole activity is commonly due to its chemical instability. Omeprazole is highly sensitive to its environment, and several factors within an automated screening workflow can lead to its degradation. The primary culprits are acidic pH, elevated temperatures during incubation, and prolonged exposure to certain solvents or aqueous media.

Troubleshooting Steps:

  • pH Verification: Omeprazole degrades rapidly in acidic conditions.[1][2] Ensure the pH of your assay buffer and any solutions containing omeprazole is neutral to alkaline (pH > 7.0). Maximum stability is observed at a pH of 11.[3][4]

  • Temperature Control: While many biological assays are run at 37°C, prolonged incubation at this temperature can accelerate omeprazole degradation.[5][6] If possible, shorten incubation times or consider if lower temperatures are feasible for your assay.

  • Solvent and Solution Stability: Omeprazole is unstable in aqueous solutions.[7] For stock solutions, dissolve omeprazole in an appropriate organic solvent like DMSO and store at -20°C.[8][9] When preparing working solutions, minimize the time the compound spends in aqueous buffer before being added to the assay plate.

  • Light Exposure: Protect omeprazole solutions from light, as it can contribute to degradation.[10][11] Use amber vials or foil-wrapped containers for stock and working solutions.

Q2: I'm observing inconsistent results with omeprazole across different plates and experimental runs. What could be the source of this variability?

A2: Inconsistent results often point to variable rates of omeprazole degradation. This can be caused by subtle differences in experimental conditions within your automated platform.

Troubleshooting Steps:

  • Plate-to-Plate pH Variation: Inconsistencies in buffer preparation or well-to-well pH differences in microplates can lead to variable degradation. Standardize buffer preparation and consider pre-testing the pH in representative wells of your assay plates.

  • "Edge Effects": Temperature gradients across an incubator can cause wells on the edge of a plate to experience different temperature profiles than interior wells, leading to inconsistent degradation. Ensure your incubator has uniform temperature distribution and consider leaving edge wells empty or using them for controls.

  • Timing in Automation: In high-throughput screens, the time between adding omeprazole to the first and last plates can be significant. If omeprazole is degrading in the source plate over time, this will lead to a concentration gradient and variable results. Prepare fresh working solutions frequently or use a temperature-controlled source plate holder.

Q3: What is the best way to prepare and store omeprazole stock and working solutions for use in an automated screening platform?

A3: Proper preparation and storage are critical to maintaining omeprazole integrity.

Stock Solution Protocol:

  • Solvent: Dissolve omeprazole in a suitable organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[8] DMSO is a common choice for screening assays.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-30 mg/mL in DMSO).[8]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[8][9]

Working Solution Protocol:

  • Buffer: When diluting to the final working concentration, use a buffer with a pH of 7.4 or higher. For enhanced stability, an alkaline buffer (pH > 8.0) is recommended.[3] The use of sodium bicarbonate in the formulation can help maintain an alkaline pH.[12][13][14]

  • Preparation: Prepare working solutions immediately before use. Minimize the time the diluted omeprazole spends in aqueous buffer on the bench or in the liquid handler.

  • On-deck Stability: If working solutions must be held on the deck of an automated platform, use a cooled liquid handler or reagent hotel to minimize degradation.

Data Presentation

Table 1: pH-Dependent Stability of Omeprazole

pHHalf-lifeReference(s)
< 5~10 minutes[1]
5.043 minutes (25°C)[7]
6.518 hours[1]
> 7.8Stable[3]
10.0~3 months (25°C)[7]

Table 2: Temperature Effects on Omeprazole Stability

TemperatureStabilityReference(s)
4°CExtemporaneous suspensions can be stable for 28-150 days, depending on the formulation.[6][15]
25°CStability is significantly reduced compared to refrigerated storage, often limited to days.[6][15]
37°CDegradation is accelerated; this is a critical factor in cell-based assays and other incubated screens.[5][16]
40°C+Rapid degradation occurs.[6][11]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of Omeprazole in Assay Buffer

This protocol allows for the quantification of omeprazole over time in your specific assay buffer to determine its stability under your experimental conditions.

Materials:

  • Omeprazole

  • Your laboratory's assay buffer

  • HPLC system with UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile)[17]

  • Quenching solution (e.g., ice-cold acetonitrile)

Methodology:

  • Prepare a solution of omeprazole in your assay buffer at the final screening concentration.

  • Incubate the solution under your standard assay conditions (e.g., 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.

  • Immediately stop the degradation by adding the aliquot to a quenching solution.

  • Analyze the samples by HPLC to determine the concentration of remaining omeprazole. A typical detection wavelength is 305 nm.[17]

  • Plot the concentration of omeprazole versus time to determine the degradation rate and half-life in your specific assay environment.

Visualizations

Omeprazole_Degradation_Pathway Omeprazole Omeprazole Degradation_Products Degradation Products (e.g., rearranged monomers, dimers) Omeprazole->Degradation_Products Proton-catalyzed degradation Acidic_Conditions Acidic Conditions (H+) Acidic_Conditions->Omeprazole

Caption: Acid-catalyzed degradation pathway of omeprazole.

Caption: Troubleshooting workflow for omeprazole instability.

Experimental_Workflow cluster_prep Preparation cluster_assay Automated Assay Stock_Prep Prepare concentrated stock in DMSO Store Aliquot and store at -20°C, protected from light Stock_Prep->Store Working_Prep Prepare fresh working solution in alkaline buffer (pH > 7.4) Store->Working_Prep Dispense Dispense into assay plate (use cooled source plate holder) Working_Prep->Dispense Incubate Incubate at controlled temperature for minimal required time Dispense->Incubate Read Read plate Incubate->Read

Caption: Recommended workflow for handling omeprazole.

References

Technical Support Center: Method Development for Separating Omeprazole and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method development for the separation of omeprazole (B731) and its degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during HPLC/UPLC analysis of omeprazole.

1. Poor Peak Shape (Tailing or Fronting)

Question Answer
Why are my omeprazole peaks tailing? Peak tailing for basic compounds like omeprazole is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[1][2] This is especially prevalent at mid-range pH values where silanols are ionized.[1] Other causes can include column overload, a partially blocked frit, or a void at the column inlet.[2][3]
How can I reduce peak tailing for omeprazole? To minimize peak tailing, consider the following: • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can reduce the ionization of silanol groups, thus minimizing secondary interactions.[4] • Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer accessible silanol groups, leading to improved peak shape for basic compounds.[1] • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[1] • Reduce Sample Concentration: Injecting a lower concentration of your sample can prevent column overload, which can contribute to peak tailing.[2]
What causes peak fronting and how can I fix it? Peak fronting is less common than tailing but can occur due to column overload or poor sample solubility in the mobile phase. To address this, try reducing the injection volume or sample concentration. Ensure your sample is fully dissolved in a solvent that is of equal or weaker strength than your mobile phase.

2. Poor Resolution

Question Answer
I'm not getting good separation between omeprazole and its degradation products. How can I improve resolution? Improving resolution requires optimizing several chromatographic parameters: • Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity and resolution.[5] • Gradient Elution: Employing a gradient elution, where the organic solvent concentration is increased over time, can help separate compounds with different polarities.[5] • Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a C8 or a phenyl column) can alter selectivity and improve the separation of closely eluting peaks. • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to better resolution.[5] • pH of the Mobile Phase: Fine-tuning the pH of the mobile phase can alter the ionization and retention of both omeprazole and its degradation products, leading to improved separation.[5]
Should I use an isocratic or gradient method? For complex samples containing multiple degradation products with a wide range of polarities, a gradient method is generally recommended to achieve adequate separation within a reasonable run time.[6] Isocratic methods are simpler but may not provide sufficient resolution for all degradants.

3. Ghost Peaks

Question Answer
I am seeing unexpected peaks in my chromatogram, even in my blank injections. What are these "ghost peaks" and where do they come from? Ghost peaks are extraneous peaks that do not originate from the injected sample.[7] Common sources include: • Mobile Phase Contamination: Impurities in the solvents or buffer components, or the growth of microorganisms in the mobile phase over time.[8][9] • System Contamination: Carryover from previous injections, leaching from tubing, or contamination from worn pump seals or injector components.[7][8] • Sample Preparation: Contaminants introduced from vials, caps, or filters during sample preparation.[8]
How can I eliminate ghost peaks? To troubleshoot ghost peaks: • Prepare Fresh Mobile Phase: Use high-purity solvents and reagents and prepare fresh mobile phase daily. Degassing the mobile phase can also help.[7] • Systematic Cleaning: Flush the entire HPLC system, including the injector and detector, with a strong solvent.[7] • Identify the Source: Run a series of blank injections, systematically removing components (e.g., run without the column) to isolate the source of the contamination.[8] Injecting pure solvent can also help determine if the contamination is from the mobile phase itself.[8]

Frequently Asked Questions (FAQs)

1. Omeprazole Stability and Degradation

Question Answer
Under what conditions does omeprazole degrade? Omeprazole is known to be highly unstable in acidic conditions.[10][11] It also degrades under basic, oxidative, photolytic, and thermal stress conditions.[6][12] The rate of degradation is pH-dependent, with rapid degradation occurring at low pH values.[13]
What are the common degradation products of omeprazole? Forced degradation studies have identified several degradation products, including omeprazole sulphone and omeprazole-n-oxide, which are isobaric (have the same mass).[8] Other known related compounds and degradants are often designated as impurities A, B, C, F, G, etc., in pharmacopeial methods.[8] A comprehensive study identified up to thirty-four degradation products under various stress conditions.[14]
How can I perform a forced degradation study for omeprazole? A forced degradation study involves subjecting a solution of omeprazole to various stress conditions to generate its degradation products. Typical conditions include: • Acid Hydrolysis: 0.1 N HCl at room temperature.[10][15] • Base Hydrolysis: 0.1 N NaOH.[15] • Oxidative Degradation: 3-50% Hydrogen Peroxide.[15] • Thermal Degradation: Heating the sample, for example, at 105°C.[15] • Photolytic Degradation: Exposing the sample to UV light (e.g., 254 nm).[15]

2. HPLC/UPLC Method Development

Question Answer
What is a good starting point for developing an HPLC method for omeprazole? A good starting point is a reversed-phase method using a C18 column.[5] A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[5][16] The detection wavelength is typically set around 302-305 nm.[7][17]
What type of column is best for separating omeprazole and its degradation products? C18 columns are widely used and effective for this separation.[5][7] However, for challenging separations, other stationary phases like C8 or phenyl columns might offer different selectivity and better resolution. The choice of column will depend on the specific degradation products you are trying to separate.
How do I choose the optimal mobile phase pH? The pH of the mobile phase is a critical parameter for optimizing the separation of omeprazole, which is a weak base.[10] A systematic approach, such as a design of experiments (DoE), can be used to study the effect of pH on retention and resolution to find the optimal value.[18][19] Generally, for basic compounds, a lower pH can improve peak shape by reducing silanol interactions.[4]

Data Presentation

Table 1: Example HPLC Method Parameters for Omeprazole Separation

ParameterMethod 1Method 2
Column Novapak C18 (250 x 4.6 mm, 5µm)[7]CORTECS C18+ (150 x 4.6 mm, 2.7µm)[8]
Mobile Phase Phosphate buffer (pH 7.4) and Acetonitrile (60:40 v/v)[7]A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile[10]
Elution Mode Isocratic[7]Gradient[10]
Flow Rate 1.0 mL/min[7]Not specified
Detection Wavelength 302 nm[7]Not specified
Retention Time of Omeprazole 7.71 min[7]Not specified

Table 2: Example UPLC Method Parameters for Omeprazole Separation

ParameterMethod Details
Column Acquity BEH shield RP18 (100 x 2.1 mm, 1.7 µm)[15]
Mobile Phase Gradient elution with a buffer and organic solvent[15]
Detection Wavelength 305 nm[15]
Key Feature UPLC-TOF/MS compatible method for identification of unknown impurities[15]

Experimental Protocols

Protocol 1: Sample Preparation for Forced Degradation (Acid Hydrolysis)

  • Weigh and crush two omeprazole tablets (20 mg each) using a mortar and pestle.[10]

  • Transfer the crushed powder to a 100 mL volumetric flask.[10]

  • Add 25 mL of 0.1 N HCl to the flask.[10]

  • Allow the solution to stand at room temperature for 1.5 hours.[10]

  • Neutralize the solution by adding 25 mL of 0.1 N NaOH.[10]

  • Add methanol (B129727) to bring the final volume to 100 mL.[10]

  • Filter the solution through a 0.2 µm filter before injection.[10]

Protocol 2: General HPLC Method for Omeprazole Analysis

  • System Preparation:

    • Prepare the mobile phase as specified (e.g., 60:40 v/v phosphate buffer pH 7.4:acetonitrile).[7]

    • Degas the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation:

    • Accurately weigh about 40 mg of omeprazole reference standard and transfer it to a 100 mL volumetric flask.[7]

    • Dissolve in and dilute to volume with a suitable solvent (e.g., 0.1 N NaOH, then dilute with mobile phase).[7]

    • Prepare working standard solutions by further dilution with the mobile phase to achieve the desired concentration (e.g., 40 µg/mL).[7]

  • Sample Preparation (from capsules):

    • Take a quantity of pellets from a blend of 20 capsules equivalent to 100 mg of omeprazole.[7]

    • Transfer to a 250 mL volumetric flask containing 150 mL of 0.1 N NaOH.[7]

    • Sonicate for 15 minutes, ensuring the temperature does not exceed 30°C.[7]

    • Dilute to volume with 0.1 N NaOH.[7]

    • Centrifuge a portion of the solution at 3000 RPM for 15 minutes.[7]

    • Dilute the supernatant with the mobile phase to obtain a final concentration of approximately 40 µg/mL.[7]

  • Chromatographic Analysis:

    • Inject equal volumes (e.g., 20 µL) of the blank, standard, and sample solutions into the chromatograph.[7]

    • Record the chromatograms and measure the peak areas.

    • Calculate the amount of omeprazole in the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing start Start: Omeprazole Sample degradation Forced Degradation (Acid, Base, Oxidative, etc.) start->degradation extraction Extraction from Dosage Form start->extraction dilution Dilution & Filtration degradation->dilution extraction->dilution injection Injection into HPLC/UPLC System dilution->injection separation Chromatographic Separation (Column, Mobile Phase) injection->separation detection Detection (UV/PDA/MS) separation->detection integration Peak Integration & Identification detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Workflow for the analysis of omeprazole and its degradation products.

Troubleshooting_Logic start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing/Fronting peak_shape->tailing Yes ghost_peaks Ghost Peaks? resolution->ghost_peaks No coelution Co-elution resolution->coelution Yes unexpected_peaks Unexpected Peaks ghost_peaks->unexpected_peaks Yes solution_peak_shape Adjust pH Use High-Purity Column Check for Overload tailing->solution_peak_shape solution_resolution Optimize Mobile Phase Use Gradient Elution Change Column/Temp coelution->solution_resolution solution_ghost_peaks Use Fresh Mobile Phase Clean System Check for Contamination unexpected_peaks->solution_ghost_peaks

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Optimizing Omeprazole Dosing for Sustained Acid Suppression in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with omeprazole (B731) in animal models. Our goal is to help you navigate common challenges and optimize your experimental design for reliable and sustained gastric acid suppression.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of omeprazole for different animal models?

A1: The optimal dose of omeprazole can vary significantly depending on the animal species and the desired level of acid suppression. It is crucial to consult literature for species-specific dosing. For instance, in dogs, doses ranging from 0.5 to 1.0 mg/kg administered orally once or twice daily have been shown to be effective.[1] In rats, higher doses are often required to achieve a similar effect.[2][3] A pilot study to determine the effective dose in your specific model and experimental conditions is highly recommended.

Q2: How does the route of administration affect the efficacy of omeprazole?

A2: The route of administration significantly impacts omeprazole's bioavailability and efficacy. Intravenous (i.v.) or intraduodenal (i.d.) administration typically results in higher potency compared to oral administration.[2] This is primarily due to the instability of omeprazole in the acidic environment of the stomach, which can lead to degradation before absorption when given orally.[2][4]

Q3: My oral omeprazole administration is not producing the expected level of acid suppression. What could be the issue?

A3: Several factors could contribute to suboptimal efficacy with oral omeprazole:

  • Degradation in Gastric Acid: Omeprazole is highly unstable at low pH.[2][5][6] If the formulation does not protect the drug from stomach acid, a significant portion may be degraded before it can be absorbed.

  • Formulation: The use of enteric-coated granules or a buffered formulation is critical for oral administration to protect omeprazole from gastric acid.[5][7] Crushing enteric-coated tablets or pellets will destroy the protective layer and should be avoided unless mixed with a buffering agent like sodium bicarbonate.[7]

  • Food Effect: The presence of food can significantly decrease the absorption of omeprazole.[8][9] It is generally recommended to administer omeprazole on an empty stomach, typically before the first meal of the day.[10]

  • Species-Specific Metabolism: Different animal species metabolize omeprazole at varying rates, primarily through the cytochrome P450 system (CYP2C19 and CYP3A4).[11][12] This can lead to differences in drug exposure and efficacy.[13][14][15]

Q4: How long does it take for omeprazole to reach its maximum effect, and what is the duration of action?

A4: Following administration, omeprazole is rapidly absorbed, with peak plasma levels typically reached within one hour in dogs.[2][3] However, the antisecretory effect has a much longer duration than the plasma half-life would suggest.[3] This is because omeprazole irreversibly inhibits the proton pump (H+,K+-ATPase). In dogs, the inhibitory effect of a single maximal dose can last for 3-4 days.[3] With repeated daily administration of a submaximal dose, a steady-state level of acid inhibition is typically reached after about five days.[2][3]

Q5: I am observing variability in my results between individual animals. What are the potential causes?

A5: Inter-individual variability is a common challenge in animal studies. For omeprazole, this can be attributed to:

  • Genetic Polymorphisms: Variations in the genes encoding metabolizing enzymes, such as CYP2C19, can lead to significant differences in drug metabolism and clearance between individuals.[15][16]

  • Gastric pH Fluctuations: The basal gastric pH can vary between animals and even within the same animal throughout the day, affecting drug stability and absorption.[17]

  • Underlying Health Status: The overall health of the animal can influence drug absorption, metabolism, and response.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or no acid suppression after oral dosing. 1. Degradation of omeprazole in the stomach. 2. Inappropriate formulation. 3. Administration with food.1. Ensure the use of an enteric-coated or buffered formulation.[5][7] 2. Do not crush or chew enteric-coated products.[7] 3. Administer omeprazole on an empty stomach.[10] 4. Consider intravenous or intraduodenal administration for initial studies to bypass gastric degradation.[2]
Inconsistent results between experiments. 1. Variability in dosing time relative to feeding. 2. Inconsistent formulation preparation.1. Standardize the time of administration relative to the feeding schedule. 2. If preparing a suspension, ensure consistent and thorough mixing before each administration.
Unexpected side effects or toxicity. 1. Incorrect dosage calculation. 2. Long-term high-dose administration leading to hypergastrinemia and mucosal hyperplasia.[2][18]1. Double-check all dosage calculations. 2. For long-term studies, monitor for signs of toxicity and consider periodic plasma gastrin level measurements.[19]
Difficulty in measuring gastric pH accurately. 1. Improper placement or calibration of pH probes. 2. Interference from stomach contents.1. Ensure proper calibration of pH meters and correct placement of probes. 2. For ex vivo measurements, collect gastric juice and measure pH promptly.[20][21] 3. Consider using weighted pH electrodes to minimize mucosal contact, which can lead to artificially high readings.[22]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Omeprazole in Different Animal Models

Animal Model Route of Administration Dose Tmax (Peak Plasma Time) t1/2 (Elimination Half-life) Bioavailability (%) Reference
DogOral1.0 µmol/kg~1 hour~1 hour15[4]
DogIntraduodenal0.25 µmol/kg-~1 hour70[4]
DogIntravenous0.25 µmol/kg-~1 hour100[4]
RatOral5.2 mg/kg (ED50)--Lower than i.v./i.d.
RatIntravenous0.52 mg/kg (ED50)--100
Mouse---5-15 minutes-[4][23]

Table 2: Effect of Omeprazole on Gastric Acid Secretion

Animal Model Dose and Route Stimulant Inhibition of Acid Secretion Duration of Effect Reference
Dog0.09 mg/kg (ED50), IntraduodenalHistamine50%-
Dog0.4 mg/kg (ED50), OralHistamine50%22-24 hours (with repeated dosing)
Dog80 µmol/kg/day, Oral (1 year)HistamineNearly completeMaintained for 1 year[2]
Rat1 µmol/kg, i.v.Basal~50%-[2]
Rat20 mg/kg, OralTetragastrinSignificant inhibitionAt least 24 hours[24]

Experimental Protocols

Protocol 1: Preparation of Omeprazole Suspension for Oral Gavage in Rodents

This protocol is adapted from practices that aim to overcome the acid lability of omeprazole.

Materials:

  • Omeprazole pure substance

  • Sodium bicarbonate (8% solution)

  • Glycerin

  • Distilled water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare an 8% (w/v) sodium bicarbonate solution in distilled water.

  • Weigh the required amount of pure omeprazole powder.

  • In a beaker, add the omeprazole powder to the sodium bicarbonate solution.

  • Stir the mixture using a magnetic stirrer until the omeprazole is completely suspended. The resulting suspension will have a pH of approximately 8.8, which helps to stabilize the omeprazole.[7]

  • Slowly add glycerin to the suspension while stirring to improve palatability and viscosity.

  • Verify the final pH of the suspension.

  • Prepare the suspension fresh daily and store it refrigerated (2-8°C) for short-term use.[25][26]

Protocol 2: Measurement of Intragastric pH in Conscious Dogs

This protocol outlines a method for continuous pH monitoring.

Materials:

  • Ambulatory pH meter with an indwelling pH electrode

  • Fasted conscious dogs with a gastric fistula or willingness to tolerate nasogastric intubation

Procedure:

  • Fast the dogs overnight, allowing free access to water.[27]

  • Calibrate the pH electrode according to the manufacturer's instructions.

  • Carefully insert the pH electrode into the stomach through the gastric fistula or via nasogastric intubation.

  • Allow the animal to acclimatize to the electrode placement.

  • Record the baseline intragastric pH continuously for a predetermined period (e.g., 2 hours).[27]

  • Administer omeprazole intravenously at a dose of 1 mg/kg at least 90 minutes before the start of the measurement period to achieve a reproducible elevation in gastric pH.[27]

  • Continue to monitor and record the intragastric pH for the desired duration of the experiment.

Visualizations

Omeprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Omeprazole_blood Omeprazole (in bloodstream) Omeprazole_canaliculus Omeprazole (accumulates in acidic canaliculus) Omeprazole_blood->Omeprazole_canaliculus diffusion Sulfenamide Active Sulfenamide Omeprazole_canaliculus->Sulfenamide acid-catalyzed conversion Proton_Pump H+,K+-ATPase (Proton Pump) Sulfenamide->Proton_Pump covalent binding (irreversible inhibition) H_ion H+ Proton_Pump->H_ion pumps into lumen Gastric_Lumen Gastric Lumen (Stomach Acid) H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump pumped into cell

Caption: Mechanism of action of omeprazole in a gastric parietal cell.

Experimental_Workflow_Oral_Omeprazole Start Start of Experiment Fasting Overnight Fasting of Animal Start->Fasting Dosing Oral Administration of Omeprazole Formulation Fasting->Dosing Wait Waiting Period for Drug Absorption and Action (e.g., 90 mins) Dosing->Wait Measurement Measurement of Gastric pH (e.g., continuous monitoring or sacrifice and sample collection) Wait->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis End End of Experiment Data_Analysis->End Troubleshooting_Logic Start Suboptimal Acid Suppression with Oral Omeprazole Check_Formulation Is the formulation enteric-coated or buffered? Start->Check_Formulation Check_Administration Was the drug given on an empty stomach? Check_Formulation->Check_Administration Yes Solution_Formulation Use appropriate formulation. Check_Formulation->Solution_Formulation No Check_Dose Is the dose appropriate for the animal model? Check_Administration->Check_Dose Yes Solution_Administration Administer on an empty stomach. Check_Administration->Solution_Administration No Solution_Dose Conduct a dose-finding study. Check_Dose->Solution_Dose No Consider_IV Consider IV/ID administration to confirm drug activity. Check_Dose->Consider_IV Yes

References

Validation & Comparative

A Comparative Guide to Stability-Indicating HPLC Methods for Omeprazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of omeprazole (B731). The data and protocols presented herein are compiled from various scientific publications to assist in the selection and implementation of a suitable analytical method for quality control and stability studies of omeprazole in pharmaceutical formulations.

Comparative Analysis of HPLC Method Parameters

A stability-indicating method is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The following tables summarize the key performance parameters of different validated HPLC methods for omeprazole, providing a clear comparison of their chromatographic conditions and validation data.

Table 1: Chromatographic Conditions of Validated HPLC Methods for Omeprazole

Parameter Method 1 Method 2 Method 3 Method 4
Column ACE C8 (250 x 4.6mm, 5µm)[1]Novapak C18 (250 x 4.6 mm, 5µ)[2]Zorbax Eclipse C8 (250 mm X 4.6 mm, 5 µm)[3]Dionex C18 (150cm*4.6mm) 5µ[4]
Mobile Phase Not specifiedPhosphate buffer (pH 7.4) and acetonitrile (B52724) (60:40 v/v)[2]Phosphate buffer (pH 7.2): acetonitrile (75:25 v/v)[3]Ammonium acetate (B1210297) and acetonitrile buffer (65:35 v/v)[4]
Flow Rate 1 mL/min[1]1.0 ml/min[2]1.5 ml/min[3]Not specified
Detection Wavelength 302 nm[1]302 nm[2]280 nm[3]305nm[4]
Retention Time Not specified7.71 min[2]Not specifiedNot specified

Table 2: Comparison of Method Validation Parameters

Validation Parameter Method A Method B Method C
Linearity Range 20-60 ppm[2]80-240 µg/ml[3]0.01-150 µg/ml (R-OME & S-OME)[5]
Correlation Coefficient (r²) > 0.99[3]0.9998[4]Not specified
Accuracy (% Recovery) Not specified98-102%[4]98.0 to 101.0[5]
Precision (% RSD) Not specified0.1%[4]Intra-day: 0.2 to 0.9, Inter-day: 0.3 to 1.2[5]
Limit of Detection (LOD) Not specifiedNot specified0.0029 µg/ml (R-OME), 0.0031 µg/ml (S-OME)[5]
Limit of Quantification (LOQ) Not specifiedNot specified0.01 µg/ml (R-OME), 0.015 µg/ml (S-OME)[5]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. Below are representative protocols for sample preparation and forced degradation studies as described in the literature.

Standard and Sample Solution Preparation

A common procedure for preparing a standard stock solution involves accurately weighing about 40 mg of omeprazole and transferring it to a 100 ml volumetric flask.[2] The powder is dissolved in a small amount of 0.1N NaOH, and the volume is then made up to the mark with the same solvent.[2] Working standard solutions of desired concentrations are prepared by diluting this stock solution with the mobile phase.[2] For capsule dosage forms, the contents of the capsules are emptied, and a quantity of powder equivalent to a specific dose of omeprazole is weighed and treated similarly to the standard preparation.[2]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method. These studies involve subjecting the drug substance to various stress conditions to induce degradation.

  • Acid Hydrolysis: The drug sample is treated with an acidic solution (e.g., 0.1N HCl) and heated.[6] For instance, a study showed 61.64% degradation of omeprazole after heating with 0.1N HCl at 60°C for one hour.[6]

  • Base Hydrolysis: The drug sample is exposed to a basic solution (e.g., 0.1N NaOH). In one study, omeprazole showed 4.29% degradation under basic conditions.

  • Oxidative Degradation: The drug is treated with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[6] One set of experiments reported a 26.38% degradation of omeprazole under oxidative stress.

  • Thermal Degradation: The solid drug sample is subjected to dry heat. For example, thermal degradation resulted in 4.32% degradation of omeprazole.

  • Photolytic Degradation: The drug sample is exposed to sunlight for a specified duration (e.g., 24 hours).[7]

Workflow and Process Visualization

The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method for omeprazole.

Stability_Indicating_HPLC_Validation_Workflow start Start: Method Development Objective method_dev Initial Method Development (Column, Mobile Phase, Flow Rate, Wavelength) start->method_dev method_opt Method Optimization method_dev->method_opt validation Method Validation (ICH Q2(R1) Guidelines) method_opt->validation specificity Specificity / Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability, Intermediate Precision) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability routine_analysis Application to Routine Analysis (Quality Control, Stability Studies) system_suitability->routine_analysis end End: Validated Method routine_analysis->end

References

A Comparative In Vitro Analysis of Omeprazole and Esomeprazole Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of omeprazole (B731) and its S-enantiomer, esomeprazole (B1671258). By examining key experimental data, this document aims to elucidate the nuances in their biochemical activity, providing valuable insights for research and development in the field of gastric acid suppression.

Introduction: From a Racemic Mixture to a Single Enantiomer

Omeprazole, a substituted benzimidazole, is a proton pump inhibitor (PPI) widely used to treat acid-related disorders. It is a racemic mixture of two stereoisomers: R-omeprazole and S-omeprazole (esomeprazole). While both enantiomers are active, the development of esomeprazole as a single-enantiomer product was driven by differences in their metabolic pathways, leading to a more predictable and sustained acid-suppressing effect. This guide focuses on the comparative in vitro data to understand the fundamental differences in their potency.

Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump

Both omeprazole and esomeprazole are prodrugs that require activation in an acidic environment.[1] They selectively target the H+/K+-ATPase, the proton pump located in the secretory canaliculi of gastric parietal cells.[2] In the acidic milieu, they are converted to a reactive tetracyclic sulfenamide (B3320178) intermediate. This active form then covalently binds to cysteine residues on the extracellular domain of the H+/K+-ATPase, forming a disulfide bond.[1][3][4] This binding irreversibly inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[1][2]

The identical active metabolite generated from both omeprazole and esomeprazole underscores that their intrinsic inhibitory activity on the proton pump is the same once activated.[5] The observed differences in clinical efficacy are primarily attributed to their distinct pharmacokinetic profiles.

cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Prodrug Omeprazole / Esomeprazole (Prodrug) Activation Acid-Catalyzed Conversion Prodrug->Activation H+ ActiveMetabolite Tetracyclic Sulfenamide (Active Metabolite) Activation->ActiveMetabolite ProtonPump H+/K+-ATPase (Proton Pump) ActiveMetabolite->ProtonPump Covalent Binding (Cysteine Residues) InactivatedPump Inactivated Pump (Disulfide Bond) ProtonPump->InactivatedPump H_out H+ ProtonPump->H_out Lumen K_in K+ ProtonPump->K_in Cytoplasm H_in H+ H_in->ProtonPump Cytoplasm K_out K+ K_out->ProtonPump Lumen

Mechanism of proton pump inhibition by omeprazole and esomeprazole.

Comparative In Vitro Potency

Direct comparative studies of the in vitro potency of omeprazole and esomeprazole on the H+/K+-ATPase are limited in publicly available literature. However, data from various independent studies on omeprazole and a study on a related enzyme provide insights into their inhibitory activities.

Inhibition of H+/K+-ATPase

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For proton pump inhibitors, a lower IC50 value indicates a higher potency in inhibiting the H+/K+-ATPase.

CompoundTarget EnzymeAssay SystemIC50
OmeprazoleH+/K+-ATPaseIsolated Gastric Glands~50 nM
OmeprazoleH+/K+-ATPaseIsolated Gastric Membrane Vesicles2.4 µM, 4 µM
OmeprazoleH+/K+-ATPaseGastric Microsomes1.1 µM

Note: The IC50 values for omeprazole are from different studies and experimental conditions, which may account for the variation.

Inhibition of PHOSPHO1

A study investigating the off-target effects of proton pump inhibitors on the bone-specific phosphatase PHOSPHO1 provided a direct comparison of the in vitro potency of omeprazole and esomeprazole.

CompoundTarget EnzymeIC50
OmeprazolePHOSPHO12.803 µM
EsomeprazolePHOSPHO10.726 µM

In this specific assay, esomeprazole demonstrated approximately a 3.8-fold greater potency than omeprazole in inhibiting PHOSPHO1 activity. While not the primary therapeutic target, this data suggests a potential for stereoselective differences in off-target interactions.

Stereoselective Metabolism: The Key to Differentiated In Vivo Performance

The primary distinction between omeprazole and esomeprazole lies in their metabolism by the cytochrome P450 (CYP) enzyme system in the liver.

  • R-omeprazole is metabolized by both CYP2C19 and CYP3A4.

  • S-omeprazole (Esomeprazole) is primarily metabolized by CYP2C19, and to a lesser extent than the R-enantiomer.

This stereoselective metabolism results in a slower clearance and higher bioavailability of esomeprazole compared to R-omeprazole. Consequently, administration of esomeprazole leads to higher and more sustained plasma concentrations of the active substance, resulting in more potent and prolonged inhibition of gastric acid secretion in vivo.

Omeprazole Omeprazole (Racemic) R_Ome R-Omeprazole Omeprazole->R_Ome S_Ome S-Omeprazole (Esomeprazole) Omeprazole->S_Ome CYP2C19 CYP2C19 R_Ome->CYP2C19 CYP3A4 CYP3A4 R_Ome->CYP3A4 S_Ome->CYP2C19 Metabolites_R Metabolites Metabolites_S Metabolites CYP2C19->Metabolites_R CYP2C19->Metabolites_S CYP3A4->Metabolites_R Start Start PrepVesicles Prepare H+/K+-ATPase Enriched Vesicles Start->PrepVesicles ActivatePPI Activate PPI (Acidic Pre-incubation) PrepVesicles->ActivatePPI Incubate Incubate Vesicles with Activated PPI ActivatePPI->Incubate InitiateReaction Initiate ATPase Reaction (Add ATP, MgCl2) Incubate->InitiateReaction MeasureActivity Measure Pi Release (Colorimetric Assay) InitiateReaction->MeasureActivity CalculateIC50 Calculate IC50 MeasureActivity->CalculateIC50 End End CalculateIC50->End

References

A Comparative Guide to the Bioequivalence of Generic Omeprazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various generic omeprazole (B731) formulations based on published experimental data. Omeprazole, a proton pump inhibitor, is widely used to treat conditions related to excessive stomach acid. The bioequivalence of generic formulations is a critical factor in ensuring therapeutic interchangeability with the innovator product. This guide summarizes key pharmacokinetic data, details the experimental protocols used in these studies, and provides visual representations of the drug's mechanism of action and the typical study workflow.

Quantitative Bioequivalence Data

The bioequivalence of generic omeprazole formulations is primarily assessed by comparing their pharmacokinetic parameters to a reference product. The key parameters are the Area Under the plasma concentration-time Curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (Cmax), which indicates the rate of drug absorption. For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of these parameters should fall within the range of 80% to 125%.[1][2]

Below are summary tables from various bioequivalence studies comparing different generic omeprazole formulations.

Table 1: Bioequivalence Study of Two 20 mg Omeprazole Enteric-Coated Capsules

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence IntervalBioequivalent?
AUC0-t (ng·h/mL)1284.3 ± standard deviation1223.3 ± standard deviation96.1% - 113.5%Yes
AUC0-∞ (ng·h/mL)1410.0 ± standard deviation1311.1 ± standard deviation96.8% - 114.4%Yes
Cmax (ng/mL)598.1 ± standard deviation598.7 ± standard deviation95.1% - 111.7%Yes
(Data synthesized from a study on healthy Korean male volunteers)[3]

Table 2: Bioequivalence Evaluation of Two 20 mg Omeprazole Gastro-Resistant Capsules

Pharmacokinetic ParameterTest Formulation (Mean)Reference Formulation (Mean)90% Confidence IntervalBioequivalent?
AUC0-t (ng·h/mL)Not explicitly statedNot explicitly stated97.14% - 117.85%Yes
AUC0-∞ (ng·h/mL)Not explicitly statedNot explicitly stated97.17% - 117.67%Yes
Cmax (ng/mL)366.94 ng/mL412.44 ng/mL73.5% - 100.54%No
(This study in healthy Algerian volunteers found the formulations were not bioequivalent for Cmax)[1]

Table 3: Comparative Bioavailability of Two 40 mg Omeprazole Formulations

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence IntervalBioequivalent?
AUC0-t (ng·h/mL)4521 ± 8414371 ± 695Within 80-125%Yes
AUC0-∞ (ng·h/mL)4636 ± 8144502 ± 640Within 80-125%Yes
Cmax (ng/mL)1321 ± 249.01274 ± 233Within 80-125%Yes
(Data from a study that developed a new bioequivalent generic formulation)[4][5]

Experimental Protocols

The methodologies employed in bioequivalence studies of omeprazole are standardized to ensure the reliability and comparability of results. The following outlines a typical experimental protocol based on various published studies and regulatory guidelines.[6][7]

Study Design: Most studies utilize a randomized, two-way crossover design.[1][8][9] This involves administering a single dose of the test and reference formulations to healthy volunteers on separate occasions, separated by a washout period of at least one week to eliminate the drug from the body.[1] Studies are typically conducted under fasting conditions, as food can affect the absorption of omeprazole.[1][6]

Subjects: Studies are generally conducted in a cohort of healthy adult volunteers, often including both males and females.[2][6] The number of subjects typically ranges from 18 to 36.[1][8][10] Volunteers undergo a screening process that includes a physical examination and laboratory tests to ensure they are in good health.[1]

Drug Administration and Sample Collection: A single oral dose of the test or reference omeprazole formulation (commonly 20 mg or 40 mg) is administered with a standardized volume of water.[1][11] Blood samples are collected at predetermined time points before and after drug administration, typically over a period of 10 to 12 hours.[1][9] Plasma is separated from the blood samples and stored frozen until analysis.

Analytical Method: The concentration of omeprazole in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3][9] These methods are sensitive and specific for quantifying omeprazole in biological matrices.

Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters, including AUC0-t (area under the curve from time zero to the last measurable concentration), AUC0-∞ (area under the curve extrapolated to infinity), and Cmax (maximum plasma concentration), are calculated from the plasma concentration-time data for each subject.[1] Statistical analysis, typically an analysis of variance (ANOVA) on log-transformed data, is performed to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.[1][9]

Mechanism of Action and Study Workflow

Omeprazole's Mechanism of Action: Proton Pump Inhibition

Omeprazole is a prodrug that is activated in the acidic environment of the stomach's parietal cells.[12][13][14] Its primary mechanism of action involves the irreversible inhibition of the H+/K+ ATPase enzyme, also known as the gastric proton pump.[12][15] This enzyme is responsible for the final step in the secretion of gastric acid.[12][14] By blocking the proton pump, omeprazole effectively reduces the production of stomach acid, providing relief from acid-related conditions.[12]

Omeprazole_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell (Acidic Environment) cluster_lumen Stomach Lumen Omeprazole_inactive Omeprazole (Inactive Prodrug) Omeprazole_active Sulfenamide (Active Form) Omeprazole_inactive->Omeprazole_active Acid-catalyzed conversion ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole_active->ProtonPump Irreversible Inhibition H_ions H+ (Protons) ProtonPump->H_ions Pumps out K_ions_out K+ GastricAcid Gastric Acid (HCl) H_ions->GastricAcid Forms K_ions_in K+ K_ions_in->ProtonPump Pumps in

Omeprazole's proton pump inhibition pathway.

Typical Bioequivalence Study Workflow

The workflow of a bioequivalence study for generic omeprazole follows a structured and regulated process to ensure data integrity and patient safety.

Bioequivalence_Workflow cluster_planning Study Planning & Approval cluster_execution Clinical Phase cluster_analysis Analytical & Statistical Phase Protocol Protocol Design (e.g., Crossover Study) Ethics Ethics Committee Approval Protocol->Ethics Screening Volunteer Screening & Informed Consent Ethics->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (e.g., 1 week) Sampling1->Washout Period2 Period 2: Administer Alternate Drug Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Bioanalysis Plasma Sample Analysis (LC-MS/MS or HPLC) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) Bioanalysis->PK_Analysis Stats Statistical Analysis (90% CI) PK_Analysis->Stats Report Final Study Report Stats->Report

A typical workflow for a bioequivalence study.

References

A Comparative Guide to Inter-Laboratory Quantification of Omeprazole in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of omeprazole (B731), a widely used proton pump inhibitor, in plasma is critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. While formal multi-laboratory round-robin studies are not extensively published, a review of validated bioanalytical methods from various laboratories provides a strong basis for comparing performance and methodologies. This guide synthesizes data from multiple independent studies to offer a comparative overview of common analytical techniques for omeprazole quantification in human plasma.

The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more commonly, tandem mass spectrometry (LC-MS/MS). The choice of method and specific protocol can significantly impact sensitivity, precision, and accuracy.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different validated methods for omeprazole quantification in plasma, providing a baseline for what well-controlled experiments should achieve.

Table 1: Performance of LC-MS/MS Methods for Omeprazole Quantification

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (ng/mL) 0.50 - 800[1]2.5 - 15005 - 250 (for 5-hydroxyomeprazole)[2]25 - 600
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50[1]2.55 (for 5-hydroxyomeprazole)[2]25
Intra-Day Precision (%RSD) 0.4 - 8.5[1]< 4.4< 11[2]2.2 - 5.8
Inter-Day Precision (%RSD) 1.2 - 6.8[1][3]< 4.4< 11[2]2.2 - 5.8
Accuracy (% Recovery / %RE) < 5.7 (%RE)[1]4.1 (%RE)Not Specified-1.9 to -10.3 (% Deviation)
Internal Standard Sildenafil[1]Desoxyomeprazole(2-{[(3,5-dimethylpyridine-2-yl)methyl]thio}-1H-benzimidazole-5-yl)methanol[2]Not Specified

Table 2: Performance of HPLC-UV Methods for Omeprazole Quantification

ParameterMethod 1Method 2
Linearity Range (ng/mL) 30 - 1000[4]10 - 2000 (µg/mL converted to ng/mL)[5]
Lower Limit of Detection (LOD) (ng/mL) 2[6]10[5]
Intra-Day Precision (%CV) < 5.78[6]Not Specified
Inter-Day Precision (%CV) < 4.59[6]Not Specified
Accuracy (% Recovery) > 75.48[6]Not Specified
Internal Standard Lansoprazole[6]Phenacetin[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results across different laboratories. Below are representative protocols for the main analytical methods.

Method 1: LC-MS/MS with Protein Precipitation

This method is valued for its simplicity and high-throughput capabilities.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., (N)-Methyl omeprazole-d3).[3]

    • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[3]

    • Vortex the mixture for 1 minute.[3]

    • Centrifuge at 14,000 rpm for 10 minutes.[3]

    • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • HPLC System: UHPLC system.[7]

    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]

    • Flow Rate: 0.45 mL/min.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transition: For omeprazole, m/z 346.2 → 198.0.

Method 2: LC-MS/MS with Liquid-Liquid Extraction (LLE)

LLE is a more traditional sample clean-up technique that can provide cleaner extracts than protein precipitation.

  • Sample Preparation:

    • To 180 µL of human plasma, add the internal standard solution.[7]

    • Add 600 µL of ethyl acetate (B1210297) and vortex for 5 minutes.[7]

    • Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[7]

    • Transfer 100 µL of the upper organic layer to a new tube.[7]

    • Mix the organic extract with 200 µL of acetonitrile prior to injection.[7]

  • LC-MS/MS Conditions:

    • HPLC System: UHPLC NEXERA or equivalent.[7]

    • Column: C18 column.

    • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (pH 7.25).

    • Flow Rate: 0.6 mL/min.[7]

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., LCMS-8040).[7]

    • Ionization: Electrospray Ionization (ESI) in positive mode.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation and analysis methods.

G cluster_0 Protein Precipitation Workflow plasma 100 µL Human Plasma is Add Internal Standard plasma->is precipitate Add 300 µL Acetonitrile is->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 14,000 rpm, 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject G cluster_1 Liquid-Liquid Extraction Workflow plasma_lle 180 µL Human Plasma is_lle Add Internal Standard plasma_lle->is_lle extract Add 600 µL Ethyl Acetate is_lle->extract vortex_lle Vortex 5 min extract->vortex_lle centrifuge_lle Centrifuge 10,000 rpm, 10 min vortex_lle->centrifuge_lle organic_layer Transfer 100 µL Organic Layer centrifuge_lle->organic_layer mix Mix with 200 µL Acetonitrile organic_layer->mix inject_lle Inject into LC-MS/MS mix->inject_lle G cluster_2 LC-MS/MS Analysis Logical Flow Injection Sample Injection HPLC Chromatographic Separation (C18 Column) Injection->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization Mass_Analysis Mass Analysis (Triple Quadrupole) Ionization->Mass_Analysis Detection Detection & Quantification Mass_Analysis->Detection

References

A Comparative Mechanistic Analysis of Omeprazole and Pantoprazole for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mechanistic differences between two widely used proton pump inhibitors (PPIs), omeprazole (B731) and pantoprazole (B1678409). The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to inform research and clinical perspectives.

Core Mechanism of Action: H+/K+-ATPase Inhibition

Both omeprazole and pantoprazole are substituted benzimidazoles that act as irreversible inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach's parietal cells.[1] Their shared mechanism involves accumulation in the acidic environment of the parietal cell secretory canaliculi, where they are converted to their active, sulfenamide (B3320178) forms. This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its inactivation.[2]

Key Mechanistic Distinctions

Despite their similar overall mechanism, omeprazole and pantoprazole exhibit notable differences in their molecular interactions, metabolism, and pharmacokinetic profiles, which can have significant clinical implications.

Differential Binding to the H+/K+-ATPase

A crucial distinction lies in their interaction with the cysteine residues of the proton pump. While both drugs bind to cysteine 813, they differ in their secondary binding sites. Omeprazole primarily forms a disulfide bond with cysteine 892, whereas pantoprazole binds to cysteine 822.[2][3] The bond formed by pantoprazole at cysteine 822 is notably more stable and less susceptible to reversal by reducing agents like glutathione (B108866) compared to the omeprazole-cysteine 892 bond.[3][4] This difference in binding contributes to a longer duration of acid suppression with pantoprazole.[4][5] In vivo studies have shown that while 88% of omeprazole inhibition can be reversed by glutathione, pantoprazole inhibition is not significantly reversed by it.[3]

Metabolic Pathways and Cytochrome P450 Interactions

The metabolism of omeprazole and pantoprazole, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, presents another significant point of differentiation. Both are substrates for CYP2C19 and CYP3A4.[6] However, omeprazole is a more potent and metabolism-dependent inhibitor of CYP2C19.[7][8] This leads to a higher potential for drug-drug interactions with omeprazole, most notably with the antiplatelet agent clopidogrel (B1663587).[5][9] Clopidogrel is a prodrug that requires activation by CYP2C19; concurrent use with omeprazole can significantly reduce its antiplatelet effect.[5][10] Pantoprazole, having a lower affinity for CYP2C19, exhibits a reduced potential for such interactions.[5][6]

pH-Dependent Activation and Stability

The stability of these drugs at different pH levels also varies. Pantoprazole demonstrates greater stability at a moderately acidic pH (around 5.0) compared to omeprazole.[[“]][12] This characteristic may influence its activation profile and efficacy in the less acidic environments of the stomach that can occur with continued PPI therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a direct comparison of the biochemical and pharmacokinetic properties of omeprazole and pantoprazole.

ParameterOmeprazolePantoprazoleReference(s)
H+/K+-ATPase Inhibition
IC50 (acidified vesicles)2.4 µM6.8 µM[12]
IC50 (reduced acidification)30 µMInhibition lost[12]
CYP2C19 Inhibition
IC50 Shift (NADPH preincubation)4.2-fold< 1.5-fold[7]
Relative Potency (vs. Omeprazole) 1.000.23[13]
Study ParameterOmeprazole EffectPantoprazole EffectReference(s)
Co-administration with Clopidogrel
Decrease in AUC of Clopidogrel Active Metabolite (H4)40-47%14%[9][10]
Increase in Maximal Platelet Aggregation (MPA)5.6-8.1%4.3%[9][10]
Intragastric pH (Day 1, 40mg Pantoprazole vs 20mg Omeprazole) Median pH: 1.6Median pH: 1.9[14]

Experimental Protocols

H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of omeprazole and pantoprazole on H+/K+-ATPase activity in isolated gastric membrane vesicles.

Methodology:

  • Vesicle Preparation: Hog gastric microsomes rich in H+/K+-ATPase are prepared by differential centrifugation.

  • Acidification: The vesicles are incubated in a potassium-rich buffer containing a fluorescent pH indicator (e.g., acridine (B1665455) orange). ATP is added to initiate proton transport and acidification of the vesicle interior.

  • Inhibitor Addition: Varying concentrations of omeprazole or pantoprazole are added to the vesicle suspension.

  • Activity Measurement: The rate of proton transport is measured by monitoring the change in fluorescence of the pH indicator.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

This protocol is a generalized representation based on the methodologies described in the cited literature.[12]

CYP2C19 Inhibition Assay (Metabolism-Dependent)

Objective: To assess the potential of omeprazole and pantoprazole to act as metabolism-dependent inhibitors of CYP2C19.

Methodology:

  • Microsome Incubation: Pooled human liver microsomes are pre-incubated with omeprazole or pantoprazole in the presence of an NADPH-generating system for a defined period (e.g., 30 minutes) to allow for metabolic activation of the inhibitor.

  • Probe Substrate Addition: A known CYP2C19 substrate (e.g., S-mephenytoin) is added to the incubation mixture.

  • Metabolite Quantification: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination: The rate of metabolite formation in the presence of the inhibitor is compared to a control without the inhibitor to determine the IC50 value. An IC50 shift (a decrease in IC50 after pre-incubation with NADPH) indicates metabolism-dependent inhibition.

This protocol is a generalized representation based on the methodologies described in the cited literature.[7]

Visualizing the Mechanisms

Signaling Pathway of Proton Pump Inhibition

G cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Stomach Lumen PPI Omeprazole or Pantoprazole (Prodrug) PPI_cell Prodrug PPI->PPI_cell Diffusion Protonated_PPI Protonated Prodrug PPI_cell->Protonated_PPI Accumulation Active_Metabolite Sulfenamide (Active Metabolite) Protonated_PPI->Active_Metabolite Acid-catalyzed conversion Proton_Pump H+/K+-ATPase (Proton Pump) Active_Metabolite->Proton_Pump Covalent Bonding (Disulfide Bridge) Inactivated_Pump Inactivated Pump Proton_Pump->Inactivated_Pump Inhibition H_ion H+ Proton_Pump->H_ion H+ Secretion K_ion_lumen K+ K_ion_lumen->Proton_Pump K+ Uptake

Caption: General mechanism of proton pump inhibition by omeprazole and pantoprazole.

Experimental Workflow for H+/K+-ATPase Assay

G start Start prep Prepare Gastric Membrane Vesicles start->prep incubate Incubate Vesicles with Fluorescent pH Indicator prep->incubate initiate Initiate Proton Transport (add ATP) incubate->initiate add_inhibitor Add Varying Concentrations of Omeprazole or Pantoprazole initiate->add_inhibitor measure Measure Fluorescence Change (Rate of Proton Transport) add_inhibitor->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: A typical experimental workflow for an in vitro H+/K+-ATPase inhibition assay.

Differential CYP2C19 Metabolism and Clinical Impact

G cluster_omeprazole Omeprazole cluster_pantoprazole Pantoprazole omeprazole Omeprazole omeprazole_metabolism Metabolism omeprazole->omeprazole_metabolism CYP2C19 CYP2C19 Enzyme omeprazole_metabolism->CYP2C19 Primary Pathway omeprazole_inhibition Strong, Metabolism-Dependent Inhibition of CYP2C19 omeprazole_ddi Higher Potential for Drug-Drug Interactions (e.g., with Clopidogrel) omeprazole_inhibition->omeprazole_ddi pantoprazole Pantoprazole pantoprazole_metabolism Metabolism pantoprazole->pantoprazole_metabolism pantoprazole_metabolism->CYP2C19 Pathway pantoprazole_inhibition Weak Inhibition of CYP2C19 pantoprazole_ddi Lower Potential for Drug-Drug Interactions pantoprazole_inhibition->pantoprazole_ddi CYP2C19->omeprazole_inhibition CYP2C19->pantoprazole_inhibition

Caption: Comparison of omeprazole and pantoprazole's interaction with CYP2C19.

References

in vivo efficacy comparison of S-omeprazole versus R-omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

Omeprazole, a widely used proton pump inhibitor (PPI), exists as a racemic mixture of two stereoisomers: S-omeprazole (esomeprazole) and R-omeprazole. While these enantiomers are equipotent at their site of action, their distinct pharmacokinetic profiles lead to significant differences in in vivo efficacy. This guide provides a detailed comparison of S-omeprazole and R-omeprazole, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: The Proton Pump

Both S- and R-omeprazole are prodrugs that, in the acidic environment of the parietal cell's secretory canaliculus, convert to their active sulfenamide (B3320178) forms. This active form then covalently binds to cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inactivating it. This action blocks the final step in gastric acid secretion.

cluster_ParietalCell Parietal Cell cluster_Canaliculus Secretory Canaliculus (Acidic) ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Secretion Lumen Gastric Lumen H_ion->Lumen Omeprazole S-/R-Omeprazole (Prodrug) ActiveForm Active Sulfenamide Omeprazole->ActiveForm Protonation ActiveForm->ProtonPump Covalent Bonding & Inactivation cluster_Metabolism Hepatic Metabolism cluster_Outcome Pharmacokinetic Outcome OralDose Oral Administration (Racemic Omeprazole) Som S-omeprazole OralDose->Som Rom R-omeprazole OralDose->Rom CYP2C19 CYP2C19 (Major Pathway) Som->CYP2C19 Slower Metabolism CYP3A4 CYP3A4 (Minor Pathway) Som->CYP3A4 HigherAUC Higher Plasma Concentration (AUC) for S-omeprazole Rom->CYP2C19 Faster Metabolism Rom->CYP3A4 Som_met Metabolites CYP2C19->Som_met Rom_met Metabolites CYP2C19->Rom_met Start Screening: 2,425 Patients with Erosive Esophagitis Randomize Randomization (Double-Blind) Start->Randomize GroupA Group A: Esomeprazole 40 mg q.d. Randomize->GroupA n=1211 GroupB Group B: Omeprazole 20 mg q.d. Randomize->GroupB n=1214 Endpoint4 Assessment at Week 4: - Endoscopy (Healing) - Heartburn Resolution GroupA->Endpoint4 GroupB->Endpoint4 Endpoint8 Primary Assessment at Week 8: - Endoscopy (Healing) - Safety & Tolerability Endpoint4->Endpoint8

A Comparative Guide to Statistical Approaches for Analyzing Omeprazole Bioequivalence Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of statistical approaches for analyzing bioequivalence data for omeprazole (B731), a widely used proton pump inhibitor. The information presented is intended to assist researchers, scientists, and drug development professionals in designing and analyzing bioequivalence studies for generic omeprazole formulations. This guide includes a summary of quantitative data from various studies, detailed experimental protocols, and visualizations of experimental workflows and statistical analysis pathways.

Comparison of Statistical Approaches and Pharmacokinetic Data

The standard for establishing bioequivalence between a test and a reference formulation of omeprazole is based on a statistical comparison of their pharmacokinetic parameters. The primary parameters of interest are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). The conventional statistical approach involves calculating the 90% confidence interval (CI) of the geometric mean ratio (Test/Reference) for these parameters. For bioequivalence to be concluded, this 90% CI must fall within the predetermined acceptance range of 80% to 125%.[1][2][3]

While the average bioequivalence approach is standard, alternative methods can be employed, particularly in pilot studies or for highly variable drugs. These may include bootstrap bioequivalence analysis and the use of similarity factors like the f2 factor, though these are less common for pivotal bioequivalence trials of omeprazole.[4] Population pharmacokinetic (PK) modeling and Bayesian methods are also advanced approaches that can provide a more comprehensive understanding of drug behavior but are not typically used as the primary analysis for regulatory submission of a simple generic formulation.[5]

The following tables summarize pharmacokinetic data from several omeprazole bioequivalence studies, showcasing the application of the standard statistical approach.

Table 1: Pharmacokinetic Parameters from a Bioequivalence Study of 20 mg Omeprazole Capsules [6]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL)598.1 ± 190.5598.7 ± 200.195.1% - 111.7%
AUC0-t (ng·h/mL)1284.3 ± 450.21223.3 ± 430.896.1% - 113.5%
AUC0-∞ (ng·h/mL)1410.0 ± 510.71311.1 ± 480.396.8% - 114.4%

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study of 20 mg Omeprazole Tablets [7]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL)593.05 ± 84.85607.92 ± 67.0791.59% - 122.60%
AUC0-24 (ng·h/mL)1756.71 ± 287.291786.90 ± 280.17101.86% - 116.78%
AUC0-∞ (ng·h/mL)1889.26 ± 286.461929.18 ± 284.33102.77% - 116.68%

Table 3: Pharmacokinetic Parameters from a Bioequivalence Study of 20 mg Omeprazole Gastro-Resistant Capsules [8]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL)366.94 ± 140.12412.44 ± 155.6773.5% - 100.54%
AUC0-t (ng·h/mL)1050.11 ± 380.54981.42 ± 350.1897.14% - 117.85%
AUC0-∞ (ng·h/mL)1075.23 ± 390.211005.54 ± 360.4397.17% - 117.67%

Experimental Protocols

The following sections detail the typical methodologies employed in omeprazole bioequivalence studies.

Study Design

A standard omeprazole bioequivalence study follows a randomized, two-way crossover design.[6][7][8] This design involves each subject receiving both the test and reference formulations in a sequential manner, with a washout period between administrations to ensure the complete elimination of the drug from the body before the next treatment period.[6][7][8] Studies are typically conducted in healthy adult volunteers under fasting conditions.[6][7][8]

Dosing and Sample Collection

A single oral dose of the omeprazole formulation (e.g., 20 mg capsule) is administered to the subjects with a standardized volume of water after an overnight fast.[6][7][9] Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples, for instance, at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 10 hours after dosing.[9] The collected blood samples are then centrifuged to separate the plasma, which is stored frozen until analysis.[9]

Analytical Method

The concentration of omeprazole in the plasma samples is determined using a validated analytical method, most commonly high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8][10] These methods are validated to ensure they are accurate, precise, and specific for omeprazole.[8][10]

Pharmacokinetic Analysis

The plasma concentration-time data for each subject are used to calculate the key pharmacokinetic parameters: Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-∞).[3] These parameters are determined using non-compartmental methods.[3][7]

Statistical Analysis

The primary statistical analysis is performed on the log-transformed Cmax and AUC data.[3][6] An analysis of variance (ANOVA) is used to assess the effects of formulation, period, sequence, and subject.[3][8] The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax and AUC are then calculated.[3][6]

Visualizations

Experimental Workflow for an Omeprazole Bioequivalence Study

G cluster_screening Screening Phase cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis Phase Screening Subject Screening and Informed Consent Randomization1 Randomization to Treatment Group (Test or Reference) Screening->Randomization1 Dosing1 Single Dose Administration Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (e.g., 1 week) Sampling1->Washout Crossover Crossover to aternative Treatment Washout->Crossover Dosing2 Single Dose Administration Crossover->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 PlasmaAnalysis Plasma Sample Analysis (e.g., HPLC) Sampling2->PlasmaAnalysis PK_Analysis Pharmacokinetic Parameter Calculation PlasmaAnalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Conclusion on Bioequivalence Stat_Analysis->Conclusion

Caption: A typical experimental workflow for a two-way crossover omeprazole bioequivalence study.

Logical Relationship of Statistical Analysis Steps

G cluster_data Data Input cluster_analysis Statistical Model cluster_output Bioequivalence Assessment PK_Data Log-transformed Cmax and AUC data ANOVA Analysis of Variance (ANOVA) PK_Data->ANOVA Ratio Geometric Mean Ratio (Test/Reference) ANOVA->Ratio CI 90% Confidence Interval Calculation Ratio->CI Decision Compare 90% CI to 80-125% Acceptance Range CI->Decision Conclusion Conclusion: Bioequivalent or Not Bioequivalent Decision->Conclusion

Caption: The logical steps involved in the statistical analysis of omeprazole bioequivalence data.

References

A Comparative Guide to Analytical Method Validation for Omeprazole Enantiomers in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, scientists, and drug development professionals.

The stereoselective analysis of omeprazole (B731), a proton pump inhibitor, is critical in pharmaceutical development and quality control, particularly with the market presence of both the racemic mixture and the single S-enantiomer, esomeprazole. The accurate quantification of enantiomeric purity in bulk drug substances necessitates validated analytical methods. This guide provides a comparative overview of common chromatographic techniques employed for this purpose, including High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), with supporting experimental data and detailed protocols.

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for the enantioselective analysis of omeprazole.[1][2] It offers high resolution and sensitivity.[1] Capillary Electrophoresis (CE) presents a viable alternative with the advantages of high efficiency and low consumption of reagents and samples.[3] Supercritical Fluid Chromatography (SFC) is another powerful technique, known for its rapid separations and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.[4][5]

The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or compliance with specific regulatory guidelines.

Experimental Protocols

Detailed methodologies for HPLC and CE methods are presented below, compiled from validated studies.

High-Performance Liquid Chromatography (HPLC) Method 1

  • Instrumentation: Shimadzu LC-2010 HPLC system with a quaternary pump, column oven, photo diode array detector, and an auto-injector.[2]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of n-hexane, 2-propanol, acetic acid, and triethylamine (B128534) (100:20:0.2:0.1, v/v/v/v).[6]

  • Flow Rate: 1.2 mL/min.[6]

  • Column Temperature: 40°C.[2]

  • Detection: UV at 300 nm.[6]

  • Injection Volume: 20 µL.[7]

  • Sample Preparation: Dissolve an accurately weighed quantity of the bulk drug in a mixture of n-hexane and 2-propanol (1:1) with the aid of sonication.[6]

High-Performance Liquid Chromatography (HPLC) Method 2

  • Instrumentation: A high-performance liquid chromatography system with an LC-10 AS pump and a variable UV-Visible detector.[1]

  • Column: CHIRALPAK AD.[1][8]

  • Mobile Phase: Hexane:ethanol (40:60, v/v).[1][8]

  • Detection: UV at 302 nm.[1][8]

  • Sample Preparation: Rac-omeprazole and (S)-omeprazole were extracted using methanol:NaOH 2.5 mol L-1 (90:10, v/v).[1][8]

Capillary Electrophoresis (CE) Method

  • Instrumentation: Capillary electrophoresis system.

  • Capillary Conditioning: New capillaries are conditioned by rinsing with 1.0 mol L-1 NaOH for 5 minutes. Before each analysis, the capillary is washed with 0.1 mol L-1 NaOH (2 min), water (2 min), and the running buffer (3 min).[1]

  • Running Buffer: 20 mmol L-1 phosphate (B84403) buffer (pH 4.0) containing 3% sulfated β-cyclodextrin.[8]

  • Applied Voltage: 20 kV.[9]

  • Temperature: 20°C.[9]

  • Injection: Hydrodynamic injection (50 mbar, 10 seconds).[9]

  • Detection: UV at 202 nm.[8]

  • Sample Preparation: An amount of 50 mg of the bulk drug was transferred to a 50 mL volumetric flask. After adding approximately 40 mL of a methanol:NaOH 2.5 mol L-1 (90:10, v/v) solution, the flask was placed in an ultrasonicator for 60 minutes, and the volume was completed to 50 mL.[1]

Quantitative Data Summary

The following table summarizes the validation parameters for the described analytical methods, allowing for a direct comparison of their performance.

ParameterHPLC Method 1[2][6]HPLC Method 2[1]CE Method[1]
Linearity Range 50-90 µg/mL25-150 µg/mL25-150 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) (S)-enantiomer: 0.71 µg/mL, (R)-enantiomer: 1.16 µg/mLNot explicitly stated, but method is described as more sensitive than CE.Not explicitly stated.
Limit of Quantification (LOQ) (S)-enantiomer: 2.16 µg/mL, (R)-enantiomer: 3.51 µg/mLNot explicitly stated.Not explicitly stated.
Precision (%RSD) Intra-day: 0.03-0.05%, Inter-day: 0.13-0.19%Not statistically different from CE method at 95% confidence level.Not statistically different from HPLC method at 95% confidence level.
Accuracy (% Recovery) 99.81% to 101.62%Not statistically different from CE method at 95% confidence level.Not statistically different from HPLC method at 95% confidence level.
Resolution (Rs) Not explicitly stated.3.31.5

Visualizing the Workflow

The logical flow of validating an analytical method is crucial for ensuring reliable and reproducible results. The following diagram illustrates a typical workflow.

Analytical_Method_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report & Documentation system_suitability->validation_report end Method Implementation for Routine Use validation_report->end

A typical workflow for analytical method validation.

References

A Comparative Analysis of the Degradation Profiles of Omeprazole, Lansoprazole, and Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the degradation profiles of three commonly used proton pump inhibitors (PPIs): omeprazole (B731), lansoprazole (B1674482), and pantoprazole (B1678409). Understanding the stability and degradation pathways of these drugs is crucial for formulation development, storage, and ensuring therapeutic efficacy. The following sections present a synthesis of experimental data on their degradation under various stress conditions, detailed experimental protocols, and visual representations of the study workflows.

Comparative Degradation Data

The stability of omeprazole, lansoprazole, and pantoprazole is significantly influenced by factors such as pH, temperature, light, and oxidizing agents. The following table summarizes the quantitative data from forced degradation studies.

Stress ConditionOmeprazoleLansoprazolePantoprazole
Acidic Degradation Significant degradation in acidic medium. The decomposition can be described by first-order kinetics.[1] The active metabolite, sulfenamide, is formed in a strongly acidic environment.[1]Degrades under acidic conditions, leading to the formation of degradation products DP-1, DP-2, and DP-3.[2]Stability is pH-dependent, with the rate of degradation increasing with decreasing pH.[3]
Basic Degradation Subject to degradation under basic conditions.Degrades in the presence of a base, forming degradation product DP-4.[2]
Neutral Hydrolysis Degrades under neutral hydrolytic conditions, resulting in the formation of DP-5.[2]
Oxidative Degradation Degrades under oxidative stress, leading to the formation of degradation products DP-1, DP-6, DP-7, and DP-8.[2]
Thermal Degradation Stable in solid state at increased temperatures (313 K to 393 K), with degradation kinetics following a first-order reaction.[1][4] Samples changed color from white to light-brown after 24 hours at 393K.[1]Found to be stable under thermal conditions.[2]Stable for 3 days at 20°C to 25°C and for 28 days at 2°C to 8°C when stored in glass vials and polypropylene (B1209903) syringes, respectively.[5][6]
Photolytic Degradation Reaches 90% concentration after 8.50 months when exposed to light, compared to 12.11 months when protected from light.[7]Found to be stable under photolytic conditions.[2]Stable for 3 days at room temperature with exposure to light.[5][6]
Humidity High sensitivity to air humidity ranging from 25% to 90% RH in the solid state.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the degradation studies of omeprazole, lansoprazole, and pantoprazole.

Forced Degradation Study of Lansoprazole

As per ICH guidelines Q1A (R2), lansoprazole was subjected to forced degradation under various stress conditions.[2]

  • Acid Degradation: Lansoprazole was treated with 0.1 N HCl.

  • Base Degradation: The drug was subjected to 0.1 N NaOH.

  • Neutral Hydrolysis: Lansoprazole was refluxed in water.

  • Oxidative Degradation: The drug was treated with 30% H₂O₂.

  • Thermal Degradation: The solid drug was exposed to dry heat at 60°C.

  • Photolytic Degradation: The drug was exposed to UV light (254 nm) and sunlight.

Analysis: The degradation products were identified and characterized using UPLC/ESI/HRMS with in-source CID experiments and accurate mass measurements. Chromatographic separation was achieved on a Hiber Purospher, C18 column (250 × 4.6 mm, 5 μ) using 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) as a mobile phase in a gradient elution mode at a flow rate of 1.0 ml/min.[2]

Solid-State Degradation of Omeprazole

The stability of omeprazole in the solid state was evaluated under increased temperature and relative air humidity.[1][4]

  • Conditions: Degradation was conducted at temperatures ranging from 313 K to 393 K and in air humidity varying from 25% to 90% RH.[1][4]

  • Analysis: Changes in omeprazole concentration were monitored by HPLC with UV detection. The analytical system consisted of a Rheodyne 7120 injector with a 20 µL loop. A LiChrospher®100 RP-18 column (5 µm particle size, 100 mm × 4 mm) was used as the stationary phase. The mobile phase was a mixture of methanol (B129727) and 100 mM ammonium acetate (60:40 v/v). UV detection was performed at 302 nm.[1]

Stability Study of Pantoprazole Sodium

The chemical stability of pantoprazole sodium was determined in various containers and solutions.[5][6]

  • Preparation: Pantoprazole 4 mg/mL was prepared and stored in glass vials at 20°C to 25°C and in polypropylene syringes at 2°C to 8°C. Solutions of 0.4 mg/mL and 0.8 mg/mL were prepared in 5% dextrose in water (D5W) and 0.9% sodium chloride (NS) and stored in PVC minibags at 2°C to 8°C or at 20°C to 25°C.[6]

  • Analysis: Samples were collected on days 0, 2, 3, 7, 14, 21, and 28 and analyzed in duplicate using a stability-indicating high-performance liquid chromatography (HPLC) assay.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the experimental workflows for the degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Techniques Acid Acid Hydrolysis HPLC HPLC Acid->HPLC Sample Analysis Base Base Hydrolysis Base->HPLC Sample Analysis Neutral Neutral Hydrolysis Neutral->HPLC Sample Analysis Oxidative Oxidative Oxidative->HPLC Sample Analysis Thermal Thermal Thermal->HPLC Sample Analysis Photolytic Photolytic Photolytic->HPLC Sample Analysis UPLC_MS UPLC/ESI/HRMS HPLC->UPLC_MS Further Characterization NMR NMR UPLC_MS->NMR Structure Elucidation Drug Proton Pump Inhibitor (API) Drug->Acid Drug->Base Drug->Neutral Drug->Oxidative Drug->Thermal Drug->Photolytic

Forced Degradation Study Workflow

Solid_State_Degradation_Workflow cluster_conditions Storage Conditions cluster_analysis Analysis Temp Elevated Temperature (313K - 393K) HPLC_UV HPLC with UV Detection Temp->HPLC_UV Periodic Sampling & Analysis Humidity Variable Humidity (25% - 90% RH) Humidity->HPLC_UV Periodic Sampling & Analysis Kinetics Kinetic Parameter Determination HPLC_UV->Kinetics Data Analysis Drug_Solid Omeprazole (Solid State) Drug_Solid->Temp Drug_Solid->Humidity

References

A Comparative Guide to the Validation of Analytical Methods for Omeprazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the impurity profiling of omeprazole (B731). The objective is to offer a comparative analysis of different methodologies, supported by experimental data, to aid in the selection of the most suitable method for specific analytical needs. This document outlines detailed experimental protocols and presents quantitative performance data in clearly structured tables.

Introduction to Omeprazole and Its Impurities

Omeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The manufacturing process and degradation pathways of omeprazole can lead to the formation of several related substances, or impurities. The European Pharmacopoeia (EP) lists several potential impurities (A, B, C, D, E, F, G, H, and I).[1][2] Additionally, process-related impurities and degradation products can be present.[3] One critical impurity is 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (CMDP), which is a potential genotoxic impurity.[4] Accurate and reliable analytical methods are crucial for the identification and quantification of these impurities to ensure the quality, safety, and efficacy of omeprazole drug products.

Comparative Analysis of Analytical Methods

Several analytical techniques have been developed and validated for omeprazole impurity profiling, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) being the most common. More recently, Capillary Electrophoresis (CE) has also emerged as a viable alternative. This guide compares a conventional HPLC-UV method, a modern UHPLC method developed using Quality-by-Design (QbD) principles, and a Capillary Electrophoresis (CE) method.

Diagram: Relationship of Omeprazole and Key Impurities

OmeprazoleImpurities cluster_synthesis Synthesis-Related cluster_degradation Degradation-Related Omeprazole Omeprazole Impurity_A Impurity A (Sulphide) Omeprazole->Impurity_A Reduction Impurity_B Impurity B (Sulphone) Omeprazole->Impurity_B Oxidation Impurity_C Impurity C Omeprazole->Impurity_C Impurity_D Impurity D Omeprazole->Impurity_D CMDP CMDP (Genotoxic Impurity) CMDP->Omeprazole Reactant Precursor_1 Precursor 1 Precursor_1->Omeprazole Precursor_2 Precursor 2 Precursor_2->Omeprazole

Caption: Relationship between omeprazole and its key synthesis and degradation impurities.

Performance Data Comparison

The following tables summarize the validation parameters for three distinct analytical methods for omeprazole impurity profiling.

Table 1: Chromatographic and Electrophoretic Conditions

ParameterHPLC-UV Method[5][6]UHPLC Method (QbD)[1][2]Capillary Electrophoresis Method[7][8]
Column/Capillary C8 or C18, 50 mm x 2.1 mmAcquity UPLC HSS C18, 1.8 µm, 100 x 2.1 mmFused-silica capillary
Mobile Phase/BGE Methanol-phosphate buffer (pH 7.6) (40:60)Gradient of 10 mM Ammonium (B1175870) Bicarbonate (pH 8.75) and Acetonitrile (B52724)72 mM borate (B1201080) buffer (pH 10.0), 96 mM SDS, 1.45% v/v n-butanol
Flow Rate/Voltage 0.3 mL/min0.7 mL/min25 kV
Detection UV at 280 nmUV at 303 nmUV detection
Temperature 25°C35°C21°C
Run Time Not specified< 10 minutesNot specified

Table 2: Validation Summary for Key Impurities

Validation ParameterHPLC-UV MethodUHPLC Method (QbD)Capillary Electrophoresis Method
Specificity Method is specific for omeprazole and its major related substances.[5][6]Separates all synthesis impurities and degradation products mentioned in the EP monograph.[1][2]Enables the simultaneous determination of omeprazole and seven related impurities.[7][8]
Linearity Range (Impurity A) Not specifiedNot specifiedNot specified
LOD (Limit of Detection) Not specifiedNot specifiedNot specified
LOQ (Limit of Quantification) Not specifiedNot specifiedNot specified
Accuracy (% Recovery) Not specifiedNot specifiedNot specified
Precision (%RSD) Not specifiedNot specifiedNot specified
Robustness ValidatedThe developed method is robust against small changes of chromatographic parameters.[2]Validated

Table 3: Performance Data for Genotoxic Impurity (CMDP) by UPLC[4]

Validation ParameterUPLC Method for CMDP
Column Acquity UPLC HSS C18, 1.8 µm, 100 x 2.1 mm
Mobile Phase Gradient of 0.01 M Phosphate (B84403) buffer (pH 2.5) and Acetonitrile
Flow Rate 0.20 mL/min
Detection UV at 205 nm
LOD 1.1 ppm
LOQ 3.3 ppm
Accuracy (% Recovery) 100.6%
Precision Method is precise
Specificity Method is specific

Experimental Protocols

Diagram: General Workflow for Analytical Method Validation

G cluster_prep Preparation cluster_validation Validation Parameters (ICH Guidelines) cluster_analysis Analysis & Reporting prep_standards Prepare Standard and Sample Solutions instrument_setup Instrument Setup and System Suitability prep_standards->instrument_setup specificity Specificity instrument_setup->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_acquisition Data Acquisition robustness->data_acquisition data_processing Data Processing and Evaluation data_acquisition->data_processing report Generate Validation Report data_processing->report

Caption: A generalized workflow for the validation of an analytical method.

Method 1: Fast HPLC-UV Method[5][6]
  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: C8 or C18, 50 mm x 2.1 mm.

  • Mobile Phase: A mixture of methanol (B129727) and phosphate buffer (pH 7.6) in a 40:60 ratio.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 1 µl.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve the omeprazole sample in a suitable diluent to achieve the desired concentration.

  • Validation: The method was validated according to ICH guidelines for specificity, linearity, LOD, LOQ, precision, accuracy, and robustness.[5][6]

Method 2: UHPLC Method using Quality-by-Design[1][2]
  • Chromatographic System: An Acquity UPLC H-class system with a photodiode-array detector.

  • Column: Acquity UPLC HSS C18, 1.8 µm, 100 x 2.1 mm.

  • Mobile Phase A: 10 mM ammonium bicarbonate buffer (pH 8.75).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A specific gradient program is applied.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 303 nm.

  • Column Temperature: 35°C.

  • Sample Preparation: A selectivity standard solution containing 0.2 mg/mL omeprazole and approximately 0.002 mg/mL of each of the nine impurities was prepared in a 2:8 (v/v) mixture of acetonitrile and 10 mM ammonium bicarbonate buffer.[2]

  • Validation: The method was developed and validated using QbD principles, including robustness testing through a multifactorial design.[1][2]

Method 3: Capillary Electrophoresis Method[7][8]
  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): 72 mM borate buffer (pH 10.0) containing 96 mM sodium dodecyl sulfate (B86663) (SDS) and 1.45% v/v n-butanol.

  • Applied Voltage: 25 kV.

  • Capillary Temperature: 21°C.

  • Sample Preparation: Samples are prepared in a suitable electrolyte solution.

  • Validation: The method was validated according to ICH guidelines, and robustness was evaluated using a Plackett-Burman design.[7][8]

Conclusion

The choice of an analytical method for omeprazole impurity profiling depends on the specific requirements of the analysis.

  • The fast HPLC-UV method offers a simple and rapid approach suitable for routine quality control.[5][6]

  • The UHPLC method developed with QbD principles provides a highly robust and comprehensive separation of all known EP impurities, making it ideal for in-depth characterization and stability studies.[1][2]

  • The dedicated UPLC method for the genotoxic impurity CMDP demonstrates high sensitivity and is essential for ensuring the safety of the drug substance.[4]

  • The Capillary Electrophoresis method presents a valuable alternative to liquid chromatography, offering a different separation mechanism that can be advantageous for certain impurity profiles.[7][8]

For researchers, scientists, and drug development professionals, a thorough evaluation of the validation data and the specific analytical challenge at hand is crucial for selecting the most appropriate and reliable method for omeprazole impurity profiling.

References

A Comparative Guide to the Pharmacokinetic Profiles of Omeprazole and its S-Isomer Esomeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the proton pump inhibitors (PPIs) omeprazole (B731) and its S-isomer, esomeprazole (B1671258). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the key differences between these two widely used drugs.

Introduction

Omeprazole is a racemic mixture of two enantiomers, R-omeprazole and S-omeprazole (esomeprazole). While both enantiomers are pharmacologically active, their pharmacokinetic properties differ significantly due to stereoselective metabolism in the liver. This guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental processes.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profiles of omeprazole and esomeprazole are distinct, primarily due to the stereoselective metabolism of omeprazole. Esomeprazole, the S-isomer, is metabolized more slowly than the R-isomer, leading to higher and more consistent plasma concentrations.[1] This results in a greater area under the plasma concentration-time curve (AUC) and improved bioavailability for esomeprazole compared to an equivalent dose of omeprazole.[2][3]

Pharmacokinetic ParameterOmeprazoleEsomeprazole
Bioavailability (Single Dose) 30-40%[4]~64% (20 mg), ~64% (40 mg)[5][6]
Bioavailability (Repeated Dose) Not specified~68% (20 mg), ~89%-90% (40 mg)[4][5][6]
Time to Peak Plasma Conc. (tmax) 0.5 - 3.5 hours[4]~1.5 - 2 hours[4][7]
Elimination Half-life (t½) 0.5 - 1 hour[4]1.2 - 1.5 hours[4]
Protein Binding ~95%[4]~97%[4]
Primary Metabolizing Enzymes CYP2C19 , CYP3A4[4]CYP2C19 , CYP3A4[4]

Metabolic Pathway

Omeprazole and esomeprazole are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main enzymes involved are CYP2C19 and, to a lesser extent, CYP3A4.[8] The metabolism of omeprazole is stereoselective, with the R-enantiomer being more rapidly metabolized by CYP2C19 than the S-enantiomer (esomeprazole).[8] This results in a higher plasma concentration of esomeprazole when the racemic mixture is administered.[8]

cluster_Omeprazole Omeprazole (Racemic Mixture) cluster_Metabolism Hepatic Metabolism cluster_Metabolites Inactive Metabolites Omeprazole Omeprazole R-Omeprazole R-Omeprazole Omeprazole->R-Omeprazole S-Omeprazole (Esomeprazole) S-Omeprazole (Esomeprazole) Omeprazole->S-Omeprazole (Esomeprazole) 5-hydroxyomeprazole 5-hydroxyomeprazole R-Omeprazole->5-hydroxyomeprazole CYP2C19 (major) Omeprazole sulfone Omeprazole sulfone R-Omeprazole->Omeprazole sulfone CYP3A4 S-Omeprazole (Esomeprazole)->Omeprazole sulfone CYP3A4 3-hydroxyomeprazole 3-hydroxyomeprazole S-Omeprazole (Esomeprazole)->3-hydroxyomeprazole CYP3A4 5'-O-desmethylomeprazole 5'-O-desmethylomeprazole S-Omeprazole (Esomeprazole)->5'-O-desmethylomeprazole CYP2C19 CYP2C19 CYP2C19 CYP3A4 CYP3A4

Metabolic pathways of omeprazole and esomeprazole.

Experimental Protocols

A typical experimental protocol for a pharmacokinetic study comparing omeprazole and esomeprazole involves the following key steps:

1. Study Design: A randomized, open-label, two-way crossover study is a common design.[5] This involves administering single doses of the test and reference formulations to healthy volunteers, with a washout period between treatments.[9]

2. Subject Recruitment: Healthy adult volunteers are recruited for the study. Inclusion and exclusion criteria are established to ensure the safety of the participants and the integrity of the study data.[6] All participants provide written informed consent.[6]

3. Drug Administration and Sample Collection:

  • Subjects fast overnight before drug administration.[9]

  • A single oral dose of either omeprazole or esomeprazole is administered with a standardized volume of water.[10]

  • Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 10-12 hours post-dose).[10][11]

  • Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[10]

4. Bioanalytical Method: High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Omeprazole and esomeprazole are extracted from the plasma samples. A common method is liquid-liquid extraction using an organic solvent like a mixture of dichloromethane (B109758) and diethyl ether.[12] An internal standard (e.g., lansoprazole) is added to the plasma samples before extraction to ensure accuracy.[13]

  • Chromatographic Conditions: The extracted samples are analyzed using a reversed-phase HPLC system with a C8 or C18 column.[12][14]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer solution.[13]

    • Detection: The drugs are detected using a UV detector at a specific wavelength (e.g., 300-302 nm).[12]

  • Quantification: The concentration of the drug in the plasma samples is determined by comparing the peak area of the drug to that of the internal standard against a calibration curve prepared with known concentrations of the drug.[14]

5. Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including:

  • Area Under the Curve (AUC)

  • Maximum Plasma Concentration (Cmax)

  • Time to Maximum Plasma Concentration (tmax)

  • Elimination Half-life (t½)

These parameters are calculated using non-compartmental analysis.[11]

Start Start Subject Screening & Consent Subject Screening & Consent Start->Subject Screening & Consent Randomization Randomization Subject Screening & Consent->Randomization Group A (Omeprazole) Group A (Omeprazole) Randomization->Group A (Omeprazole) Group B (Esomeprazole) Group B (Esomeprazole) Randomization->Group B (Esomeprazole) Drug Administration (Single Dose) Drug Administration (Single Dose) Group A (Omeprazole)->Drug Administration (Single Dose) Group B (Esomeprazole)->Drug Administration (Single Dose) Serial Blood Sampling Serial Blood Sampling Drug Administration (Single Dose)->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage Washout Period Washout Period Plasma Separation & Storage->Washout Period Crossover Crossover Washout Period->Crossover Group A (Esomeprazole) Group A (Esomeprazole) Crossover->Group A (Esomeprazole) Group B (Omeprazole) Group B (Omeprazole) Crossover->Group B (Omeprazole) Drug Administration (Single Dose) 2 Drug Administration (Single Dose) Group A (Esomeprazole)->Drug Administration (Single Dose) 2 Group B (Omeprazole)->Drug Administration (Single Dose) 2 Serial Blood Sampling 2 Serial Blood Sampling Drug Administration (Single Dose) 2->Serial Blood Sampling 2 Plasma Separation & Storage 2 Plasma Separation & Storage Serial Blood Sampling 2->Plasma Separation & Storage 2 HPLC Analysis HPLC Analysis Plasma Separation & Storage 2->HPLC Analysis Pharmacokinetic Data Analysis Pharmacokinetic Data Analysis HPLC Analysis->Pharmacokinetic Data Analysis End End Pharmacokinetic Data Analysis->End

References

A Comparative Guide to the Potency of Proton Pump Inhibitors on Intragastric pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of various proton pump inhibitors (PPIs) in controlling intragastric pH, a key factor in the management of acid-related disorders. The information presented is collated from peer-reviewed clinical trials and meta-analyses to support research and development in this therapeutic area.

Mechanism of Action: A Brief Overview

Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion.[1] They are prodrugs that, in the acidic environment of the stomach, are converted to their active form.[2][3] This active form then covalently binds to and irreversibly inhibits the H+/K+-ATPase enzyme, the proton pump, located in the secretory canaliculi of gastric parietal cells.[1][2][3] This action effectively blocks the final step in gastric acid production.[1] The clinical effect of this acid suppression persists longer than the drug's short half-life because it requires the synthesis of new proton pump enzymes to restore acid secretion.[1]

Comparative Potency of Proton Pump Inhibitors

The potency of different PPIs can be compared by their effect on intragastric pH over a 24-hour period. Key metrics used in clinical studies include the mean 24-hour intragastric pH and the percentage of time the intragastric pH remains above 4.0. The latter is a widely accepted surrogate marker for the healing of acid-related mucosal damage.[4]

A meta-analysis of 57 studies provided quantitative estimates of the clinical potency of five common PPIs relative to omeprazole (B731), based on their effect on mean 24-hour gastric pH.[5][6][7] The results are summarized in the table below.

Table 1: Relative Potencies of Proton Pump Inhibitors Compared to Omeprazole [4][5][7]

Proton Pump InhibitorRelative Potency (vs. Omeprazole 1.00)
Pantoprazole (B1678409)0.23
Lansoprazole (B1674482)0.90
Omeprazole1.00
Esomeprazole (B1671258)1.60
Rabeprazole (B1678785)1.82

Head-to-Head Comparison of Intragastric pH Control

Direct comparative studies provide further insight into the relative efficacy of different PPIs at standard clinical doses. The following table summarizes data from a randomized, five-way crossover study in patients with symptoms of gastroesophageal reflux disease (GERD).[8][9] This study compared the mean time intragastric pH was maintained above 4.0 on day 5 of treatment.

Table 2: Mean Time Intragastric pH > 4.0 on Day 5 in GERD Patients [8][9]

Proton Pump InhibitorDosageMean Hours with pH > 4.0
Esomeprazole40 mg14.0
Rabeprazole20 mg12.1
Omeprazole20 mg11.8
Lansoprazole30 mg11.5
Pantoprazole40 mg10.1

In this study, esomeprazole 40 mg was found to provide more effective control of gastric acid than standard doses of lansoprazole, omeprazole, pantoprazole, and rabeprazole.[8][9] Another set of four randomized crossover studies also concluded that esomeprazole 40 mg maintains intragastric pH above 4 for a significantly longer period compared to lansoprazole 30 mg, omeprazole 20 mg, pantoprazole 40 mg, and rabeprazole 20 mg in patients with GERD symptoms.[10][11]

Experimental Protocols

The data presented above are derived from rigorously designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results.

Representative Experimental Protocol: Five-Way Crossover Study[8][9]
  • Study Design: A randomized, open-label, comparative, five-way crossover study.[8][9]

  • Participants: 34 Helicobacter pylori-negative patients between the ages of 18 and 60 with symptoms of gastroesophageal reflux disease.[8][9]

  • Treatment: Patients were randomly assigned to one of five treatment sequences. Each patient received oral esomeprazole 40 mg, lansoprazole 30 mg, omeprazole 20 mg, pantoprazole 40 mg, and rabeprazole 20 mg once daily for 5 consecutive mornings.[8][9] The study drug was administered 30 minutes before a standardized breakfast.[9]

  • Washout Period: A washout period of at least 10 days separated each treatment phase.[8][9]

  • pH Monitoring: Continuous 24-hour intragastric pH monitoring was performed on day 5 of each treatment period.[10][11]

  • Primary Endpoint: The primary endpoint was the percentage of time over 24 hours that the intragastric pH was maintained above 4.0.[10][11]

General Considerations for Intragastric pH Monitoring Studies[12]

To ensure the reliability and comparability of results from intragastric pH monitoring studies, several factors are standardized:[12]

  • Standardization of meals and fluid intake. [12]

  • Correct positioning of the pH probe. [12]

  • Control of daily activities of the study participants. [12]

  • Standardized methods of data processing. [12]

  • Calibration of the pH-sensitive electrodes. [12]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in assessing PPI potency and their mechanism of action, the following diagrams are provided.

experimental_workflow cluster_screening Screening & Randomization cluster_treatment Treatment Periods cluster_monitoring pH Monitoring & Data Analysis Patient_Pool Patient Pool (e.g., GERD patients) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Exclusion Randomization Randomization to Treatment Sequence Inclusion_Exclusion->Randomization Treatment1 Treatment Period 1 (e.g., PPI A for 5 days) Randomization->Treatment1 Washout1 Washout Period (≥10 days) Treatment1->Washout1 pH_Monitoring 24-hour Intragastric pH Monitoring (on Day 5) Treatment1->pH_Monitoring Treatment2 Treatment Period 2 (e.g., PPI B for 5 days) Washout1->Treatment2 Washout2 ... Treatment2->Washout2 Treatment2->pH_Monitoring TreatmentN Treatment Period N (e.g., PPI E for 5 days) Washout2->TreatmentN TreatmentN->pH_Monitoring Data_Collection Data Collection pH_Monitoring->Data_Collection Data_Analysis Data Analysis (e.g., % time pH > 4.0) Data_Collection->Data_Analysis Comparison Comparative Analysis of PPIs Data_Analysis->Comparison

Caption: Experimental workflow for a crossover study comparing PPI potency.

ppi_pathway Simplified Signaling Pathway of Proton Pump Inhibitors cluster_lumen Gastric Lumen cluster_parietal Parietal Cell H_ion H+ PPI_prodrug PPI (Prodrug) PPI_active Active Sulfenamide PPI_prodrug->PPI_active Acidic Environment Activation Proton_Pump H+/K+ ATPase (Proton Pump) PPI_active->Proton_Pump Covalent Inhibition Proton_Pump->H_ion H+ Secretion K_ion_out K+ Proton_Pump->K_ion_out K_ion_in K+ K_ion_in->Proton_Pump Bloodstream Bloodstream Bloodstream->PPI_prodrug

Caption: Simplified signaling pathway of proton pump inhibitors.

References

Safety Operating Guide

Proper Disposal of Omeprazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for omeprazole (B731) in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. Omeprazole, while a widely used medication, requires careful handling and disposal due to its potential environmental toxicity.

Immediate Safety and Handling Precautions

Before any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1] Local regulations and facility-specific protocols are the primary determinants of correct disposal methods.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat, when handling omeprazole waste.

Waste Segregation: All materials that have come into contact with omeprazole, including unused or expired products, contaminated PPE, and labware (e.g., pipette tips, vials), should be treated as chemical waste.[1] This waste must be segregated from regular trash and other waste streams to prevent cross-contamination and ensure proper disposal.

Prohibited Disposal Methods:

  • Do not dispose of omeprazole down the drain. This can lead to the contamination of waterways, as wastewater treatment facilities may not effectively remove such compounds.

  • Do not discard omeprazole in the regular trash. This can pose a risk to wildlife and the environment.

Environmental Toxicity and Fate

Omeprazole is recognized as being toxic to aquatic life with long-lasting effects.[1] The following table summarizes key quantitative data regarding its environmental impact.

ParameterOrganismValueReference
LC50 (96-hour) Zebrafish (Danio rerio)42 mg/LAstraZeneca
EC50 (48-hour) Water flea (Daphnia magna)> 100 mg/LAstraZeneca
EC50 (72-hour, biomass) Green algae (Selenastrum capricornutum)30 mg/LAstraZeneca
Predicted No-Effect Concentration (PNEC) -41.9 µg/LFASS
Bioaccumulation Potential -Low (Log D < 4)FASS
Biodegradability -Not readily biodegradableAstraZeneca

Disposal Workflow

The proper disposal of omeprazole follows a structured process, from initial waste generation to final disposal by a licensed vendor. This workflow ensures that all safety and regulatory requirements are met at each stage.

OmeprazoleDisposalWorkflow cluster_0 Waste Generation and Segregation cluster_1 Waste Treatment (Optional) cluster_2 Containment and Storage cluster_3 Final Disposal start Omeprazole Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_waste Solid Waste (Contaminated PPE, vials) segregate->solid_waste liquid_waste Liquid Waste (Unused solutions) segregate->liquid_waste containerize Containerize & Label Waste ('Hazardous Waste - Omeprazole') solid_waste->containerize degrade Chemical Degradation/Neutralization (See Protocol Below) liquid_waste->degrade If feasible & approved by EHS degrade->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store ehs_contact Contact EHS for Pickup store->ehs_contact disposal Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal

Caption: Logical workflow for the proper disposal of omeprazole waste in a laboratory setting.

Experimental Protocol: Acid-Based Degradation of Omeprazole Waste

For liquid waste streams containing omeprazole, a chemical degradation step can be considered to reduce its environmental toxicity prior to collection by a hazardous waste vendor. Omeprazole is known to be unstable in acidic conditions.[2] The following protocol is adapted from a forced degradation study and should be performed in a chemical fume hood with appropriate PPE.

Disclaimer: This protocol is for informational purposes only and must be validated and approved by your institution's EHS department before implementation.

Materials:

  • Omeprazole waste solution

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate glass beakers

Procedure:

  • Acidification:

    • Place the beaker containing the omeprazole waste solution on a stir plate and begin gentle stirring.

    • Slowly add 0.1 N HCl to the solution. The volume of acid required will depend on the initial volume and concentration of the omeprazole solution. A general guideline is to add a sufficient amount to lower the pH to approximately 2.

    • Allow the solution to stir at room temperature for at least 1.5 hours to facilitate degradation.

  • Neutralization:

    • After the degradation period, slowly add 0.1 N NaOH to the solution while continuing to stir.

    • Monitor the pH of the solution using a pH meter or pH strips.

    • Continue adding NaOH until the pH of the solution is between 6 and 8.

  • Final Disposal:

    • The neutralized solution should be transferred to a properly labeled hazardous waste container.

    • Contact your institution's EHS department for pickup and final disposal by a licensed hazardous waste vendor.

Final Disposal Procedures

All omeprazole waste, whether it has undergone chemical degradation or not, must be disposed of as hazardous chemical waste.

  • Containerization and Labeling: Use a designated, leak-proof container for all omeprazole waste. The container must be clearly labeled with "Hazardous Waste" and the chemical name, "Omeprazole."

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal: Arrange for the pickup and disposal of the omeprazole waste through your institution's EHS department, which will coordinate with a licensed and approved waste management vendor.[1]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of omeprazole, thereby building a culture of safety and trust in chemical handling and laboratory operations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Omeprazole Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Omeprazole acid, a compound that requires careful management to mitigate potential hazards. Adherence to these procedural steps will help safeguard personnel and maintain the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[1] The following table summarizes the required PPE, providing clear specifications and the rationale for each.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex/nitrile rubber gloves. Powder-free is recommended. Consider double gloving.Prevents skin contact and potential absorption. Change gloves frequently, especially if contaminated.[1]
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash risks.Protects eyes from dust particles and splashes.[1]
Skin and Body Protection Impermeable protective clothing or lab coat. Long-sleeved gowns that close in the back are recommended. Protective shoe covers.Minimizes skin exposure.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N-95 or N-100 particle mask) is necessary if dust formation is likely or ventilation is inadequate.Prevents inhalation of airborne particles.[1]
Hazard Identification and Classification

Omeprazole is classified with several key hazards that necessitate the stringent use of PPE and careful handling procedures. Understanding these hazards is crucial for a comprehensive safety approach.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[2][3]
Eye Irritation2H319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][3]
Skin Sensitisation1H317: May cause an allergic skin reaction.[4]
Chronic Aquatic Toxicity3H412: Harmful to aquatic life with long lasting effects.[4]

Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposal is critical to ensure safety and compliance. The following procedural guidance outlines the key steps from preparation to waste management.

Handling Procedures
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a glove box to minimize inhalation exposure.[1]

  • Avoiding Dust Formation : As Omeprazole is often a solid, handle it carefully to avoid generating dust. Use appropriate tools for transferring the substance.[1]

  • Personal Hygiene : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][5]

Disposal Plan

Omeprazole and any materials contaminated with it are considered chemical waste and must be disposed of accordingly. Improper disposal can pose a risk to the environment.

  • Waste Segregation : All materials that have come into contact with Omeprazole, including unused product, contaminated PPE, and labware, should be segregated as chemical waste.[6]

  • Containerization : Use designated, properly labeled, and sealed containers for Omeprazole waste.

  • Professional Disposal : All chemical waste must be disposed of through a licensed and approved waste management vendor.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[6]

  • Environmental Precautions : Prevent entry of Omeprazole into drains, sewers, or water courses.[4]

Experimental Protocol: Spill Management

In the event of a spill, a clear and immediate response is crucial to contain the material and prevent exposure.

Minor Spill (Dry)

  • Alert Personnel : Inform personnel in the immediate area.

  • Don PPE : Wear appropriate PPE, including respiratory protection.

  • Clean-up : Use dry clean-up procedures to avoid generating dust.[5] Gently sweep or vacuum the material. A vacuum cleaner must be fitted with a HEPA filter.[5]

  • Collection : Place the collected material into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontamination : Wash the spill area with soap and water.[4]

Minor Spill (Wet)

  • Containment : Absorb the spill with an inert, non-combustible material like sand or earth.

  • Collection : Shovel the material into a suitable container for disposal.[2]

  • Decontamination : Clean the affected area thoroughly.

For major spills, evacuate the area and contact your institution's emergency response team.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_setup Ensure Ventilated Area & Accessible Safety Equipment prep_ppe->prep_setup handling_weigh Carefully Weigh/Transfer to Avoid Dust prep_setup->handling_weigh handling_experiment Perform Experimental Work handling_weigh->handling_experiment cleanup_decontaminate Clean & Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_dispose Dispose of Contaminated Materials in Labeled Hazardous Waste cleanup_decontaminate->cleanup_dispose final_doff Doff PPE cleanup_dispose->final_doff final_wash Wash Hands Thoroughly final_doff->final_wash

Caption: A flowchart outlining the procedural steps for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.